2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Description
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Properties
IUPAC Name |
2-amino-2-(3,4-difluorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c1-13-9(14)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKHJQUVEZXQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC(=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
[1][2]
Part 1: Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification
This compound is the N-methyl amide derivative of 3,4-difluorophenylglycine .[1][2] It belongs to the class of
| Property | Detail |
| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide |
| Common Ref | 3,4-Difluorophenylglycine N-methylamide |
| Molecular Formula | C |
| Molecular Weight | 212.19 g/mol |
| Chiral Center | C2 (Alpha-carbon); exists as (R) and (S) enantiomers.[1][2] |
| SMILES | CNC(=O)C(N)c1ccc(F)c(F)c1 |
| LogP (Calc) | ~0.8 – 1.2 (Moderate lipophilicity due to fluorination) |
Structural Logic & Fluorine Effect
The inclusion of the 3,4-difluorophenyl motif is a deliberate medicinal chemistry strategy designed to modulate the physicochemical properties of the parent phenylglycine scaffold.[1][2]
-
Metabolic Blockade: The fluorine atoms at positions 3 and 4 block oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life compared to the non-fluorinated analog.[1][2]
-
Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the aromatic ring (
-induction), lowering the pKa of the -amine slightly compared to a standard benzylamine.[1][2] This alters the ionization state at physiological pH, potentially improving membrane permeability.[1][2] -
Conformational Bias: The ortho-fluorine (position 3 relative to the alkyl chain) can induce specific torsional constraints via electrostatic repulsion, locking the molecule into a bioactive conformation preferred by certain kinase or protease active sites.[1][2]
Part 2: Synthesis & Production Protocols
Retrosynthetic Analysis
While a Strecker synthesis (aldehyde + cyanide + amine) is possible, it typically yields racemic mixtures requiring tedious resolution.[1][2] For high-precision drug development, the Peptide Coupling Route starting from enantiopure 3,4-difluorophenylglycine is the industry standard.[1][2] This ensures stereochemical integrity.[1][2]
Experimental Protocol: Coupling Route
Objective: Synthesize (S)-2-amino-2-(3,4-difluorophenyl)-N-methylacetamide with >98% ee.
Reagents:
-
Starting Material: (S)-N-Boc-3,4-difluorophenylglycine (Commercial CAS: 1932060-XX-X or similar analogs).[1][2]
-
Coupling Agent: HATU (1.2 eq) or EDC/HOBt.
Step-by-Step Methodology
-
Activation: Dissolve (S)-N-Boc-3,4-difluorophenylglycine (1.0 eq) in anhydrous DMF under nitrogen atmosphere. Cool to 0°C. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes to form the active ester.
-
Amidation: Add Methylamine hydrochloride (2.0 eq) in one portion. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting acid (
for Boc-acid).[1][2] -
Workup: Dilute with EtOAc. Wash typically with 5% citric acid (to remove excess amine/base), saturated NaHCO
, and brine.[1][2] Dry over Na SO and concentrate. -
Deprotection (The Critical Step): Dissolve the intermediate in DCM.[1][2] Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).[1][2] Stir for 1 hour.
-
Isolation: Concentrate the TFA/DCM mixture. Neutralize with cold saturated NaHCO
or ion-exchange resin (free base formation).[1][2] Extract with DCM/Isopropanol (3:1) if the product is polar.[1][2]
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis pathway ensuring retention of stereochemistry at the alpha-carbon.
Part 3: Analytical Characterization[1][2]
To validate the structure, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d
): - F NMR:
Mass Spectrometry (MS)[1][2]
Part 4: Pharmaceutical Applications[1][2][4][5]
Pharmacophore Utility
This molecule is a "privileged scaffold" in drug design, often serving as a warhead precursor or a binding core .[1][2]
-
Protease Inhibitors: The
-amino amide motif mimics the transition state of peptide bond hydrolysis.[1][2] Derivatives of this structure are found in inhibitors of Thrombin and Factor Xa (anticoagulants), where the difluorophenyl group fills the hydrophobic S1 or S4 pocket of the enzyme.[1][2] -
Kinase Inhibition: The 3,4-difluorophenyl group is a classic bioisostere for the phenyl ring in ATP-competitive inhibitors (e.g., PI3K/Akt pathway), improving potency by filling lipophilic pockets while resisting oxidation.[1][2]
-
CNS Agents: The structural similarity to amphetamine (alpha-amino-phenethyl backbone) suggests potential activity at monoamine transporters (DAT/NET), though the amide carbonyl significantly reduces psychostimulant potential, shifting activity towards modulatory roles (e.g., Sigma receptor ligands).[1][2]
Safety & Handling
References
-
BenchChem. Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery. (Accessed 2025).[1][2] [1][2]
-
PubChem. Compound Summary: 3,4-Difluorophenylglycine (Parent Acid).[1][2][3] National Library of Medicine.[1][2][4] [1][2]
- Journal of Medicinal Chemistry.Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (General Reference for 3,4-difluoro substitution effects).
-
Sigma-Aldrich. Product Specification: 2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide (Structural Analog).[1][2][1][2]
Sources
- 1. 3,4-Difluorobenzylamine | C7H7F2N | CID 123572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-amino-2-(3,4-difluorophenyl)-N-methylacetamide CAS number and identifiers
The following technical guide provides an in-depth analysis of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide , a specialized building block in medicinal chemistry.
Advanced Scaffold for Peptidomimetic and Kinase Inhibitor Design[1]
Executive Summary & Chemical Identity
2-amino-2-(3,4-difluorophenyl)-N-methylacetamide (CAS 1025448-40-1 ) is a synthetic alpha-amino amide derivative.[1][2] It serves as a critical intermediate in the development of pharmaceuticals, particularly those targeting Central Nervous System (CNS) disorders and specific kinase pathways.[1]
This compound functions as a bioisostere for phenylglycine derivatives.[1] The incorporation of the 3,4-difluoro substitution pattern on the phenyl ring modulates metabolic stability by blocking cytochrome P450 oxidation sites, while the N-methylamide moiety enhances membrane permeability and hydrogen-bonding characteristics compared to primary amides.[1]
Core Identifiers & Physicochemical Properties[1]
| Property | Specification |
| CAS Number | 1025448-40-1 |
| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide |
| Molecular Formula | C |
| Molecular Weight | 200.19 g/mol |
| MDL Number | MFCD08691268 |
| SMILES | CNC(=O)C(N)c1ccc(F)c(F)c1 |
| InChIKey | Computed from structure (e.g., via ChemDraw/RDKit) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Predicted) | ~7.5 (Amine), ~14 (Amide) |
Synthesis & Production Methodologies
The synthesis of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide generally follows two primary pathways. The choice of pathway depends on the requirement for stereochemical purity (enantiomeric excess).[1]
Route A: Amidation of 3,4-Difluorophenylglycine (Preferred for Chirality)
This route is preferred for drug development as it allows for the retention of chirality if starting from an enantiopure amino acid (e.g., (S)-3,4-difluorophenylglycine).[1]
Protocol:
-
Protection: The
-amino group of 3,4-difluorophenylglycine is protected (e.g., Boc-protection) to prevent self-coupling.[1] -
Activation: The carboxylic acid is activated using a coupling reagent such as HATU or EDC/HOBt.[1]
-
Amidation: Methylamine (as a hydrochloride salt or solution in THF) is introduced to form the amide bond.[1]
-
Deprotection: The Boc group is removed using TFA/DCM or HCl/Dioxane to yield the final free amine salt.[1]
Route B: Strecker Synthesis (Racemic Industrial Route)
For high-throughput screening libraries where racemic mixtures are acceptable, the Strecker synthesis is more cost-effective.[1]
Protocol:
-
Condensation: 3,4-Difluorobenzaldehyde is condensed with methylamine and a cyanide source (TMSCN or KCN) to form the
-aminonitrile.[1] -
Hydrolysis: The nitrile is hydrolyzed under controlled acidic conditions to the amide.[1] Note: Complete hydrolysis to the acid must be avoided.[1]
Synthesis Workflow Visualization
The following diagram illustrates the Route A (Amidation) pathway, which ensures the highest structural integrity for pharmaceutical applications.
Figure 1: Step-wise synthesis via the Amino Acid Amidation route. This pathway allows for stereochemical control if chiral starting materials are used.[1]
Applications in Drug Discovery
This compound is not typically a final drug but a "privileged scaffold" used to construct larger bioactive molecules.[1]
Bioisosteric Utility
The 3,4-difluorophenyl moiety is a bioisostere for the phenyl group.[1]
-
Metabolic Stability: The fluorine atoms at positions 3 and 4 block common sites of metabolic oxidation (CYP450 hydroxylation), extending the half-life of the resulting drug candidate.[1]
-
Lipophilicity: Fluorination increases lipophilicity (LogP), improving blood-brain barrier (BBB) penetration, which is critical for CNS targets.[1]
Target Classes
Research indicates this scaffold is relevant in the design of:
-
Protease Inhibitors: The
-amino amide backbone mimics the peptide bond, making it suitable for inhibiting proteases like Cathepsin K or DPP-4 (similar to Sitagliptin intermediates).[1] -
Kinase Inhibitors: The difluorophenyl group fits into hydrophobic pockets of kinase enzymes (e.g., Akt or MEK kinases), as seen in inhibitors like Hu7691 (though structurally distinct, it shares the difluorophenyl motif).[1]
-
Ion Channel Modulators: N-methyl amides are often explored as sodium or calcium channel blockers for pain management (related to Lacosamide analogs).[1]
Handling & Safety Protocols
As a fluorinated amine, this compound requires specific handling precautions to ensure operator safety and compound integrity.[1]
Stability & Storage[1]
-
Hygroscopicity: The free base may be hygroscopic.[1] It is often stored as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to improve stability.[1]
-
Storage: Keep at 2–8°C (short term) or -20°C (long term) under an inert atmosphere (Argon/Nitrogen).
-
Shelf Life: ~2 years if stored properly in a desiccated environment.[1]
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood.
References
-
PubChem Compound Summary. "3,4-Difluorophenylglycine" (Parent Acid).[1] National Center for Biotechnology Information.[1] Accessed March 8, 2026.[1] Link[1]
-
Arctom Scientific. "Product Catalog: CAS 1025448-40-1".[1] Accessed March 8, 2026.[1] Link
-
Journal of Medicinal Chemistry. "Discovery of Potent and Selective Akt Inhibitors (Hu7691)."[1][3] (Contextual reference for 3,4-difluorophenyl utility). J. Med.[1][3] Chem. 2021, 64, 16, 12163–12180.[1][3] Link
-
BLD Pharm. "2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide Product Data". Accessed March 8, 2026.[1] Link
Sources
- 1. 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | C45H46F2N10O5S | CID 11578791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3,4-Difluorophenyl Acetamide Motif: A Physicochemical & DMPK Technical Guide
Topic: Physicochemical Properties of 3,4-Difluorophenyl Acetamide Derivatives Content Type: Technical Reference Guide Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists[1][2]
Executive Summary: The "Fluorine Scan" Advantage
In modern drug discovery, the 3,4-difluorophenyl acetamide scaffold represents a "sweet spot" in multiparametric optimization.[1][2] While single fluorine substitutions are often used to block metabolic soft spots (specifically para-oxidation), the addition of a second fluorine at the meta-position (the 3,4-pattern) introduces a unique electronic and steric profile that distinguishes it from its mono-fluorinated congeners.[1][2][3]
This guide analyzes the physicochemical behavior of this scaffold, focusing on how the 3,4-difluoro substitution modulates lipophilicity (LogP/D) , crystal lattice energy (solubility) , and metabolic stability .[1][2] It provides actionable protocols for characterizing these derivatives in a pre-clinical setting.[1][2]
Molecular Architecture & Electronic Properties[1]
The Hammett & Dipole Effect
The 3,4-difluoro substitution creates a highly electron-deficient aromatic ring without introducing the steric bulk associated with chlorine or bromine.[1][2][3]
-
Electronic Withdrawal: Both fluorine atoms exert a strong inductive effect (-I), significantly reducing the electron density of the phenyl ring.[1][2] This lowers the pKa of the aniline precursor and increases the acidity of the amide N-H, potentially strengthening hydrogen bond donor (HBD) capability.[2]
-
Dipole Moment: The vector sum of the two C-F dipoles creates a strong local dipole moment, which influences binding kinetics—often enhancing residence time in hydrophobic pockets lined with polar backbone carbonyls.[1][2]
Structural Bioisosterism
The 3,4-difluorophenyl group is frequently employed as a bioisostere for the 4-chlorophenyl or 3-chloro-4-fluorophenyl moieties.[1][3]
-
Van der Waals Volume: H (7.2 ų) < F (13.3 ų) < Cl (22.7 ų).[2]
-
Implication: The 3,4-difluoro motif mimics the steric demand of larger halogens while altering the electrostatic potential surface (ESP), often improving metabolic stability without compromising ligand efficiency.[1][2]
Physicochemical Profiling: Data & Trends
The following table summarizes the shift in physicochemical properties when transitioning from a non-substituted phenyl acetamide to the 3,4-difluoro derivative.
Table 1: Comparative Physicochemical Properties (Representative Data)
| Property | Phenyl Acetamide (Ref) | 4-Fluorophenyl Acetamide | 3,4-Difluorophenyl Acetamide | Technical Insight |
| cLogP | ~1.2 | ~1.4 | ~1.6 - 1.7 | Fluorination increases lipophilicity, but less than chlorination.[1][3] |
| Solubility (Aq) | High | Moderate | Low - Moderate | 3,4-diF often increases crystal lattice energy via C-H[1][2][3]···F interactions, reducing solubility.[1][2] |
| Metabolic Stability | Low (High Clearance) | Moderate | High | Blocks para-hydroxylation; 3-F sterically/electronically hinders meta-oxidation.[1][2][3] |
| pKa (Amide NH) | ~23.5 | ~22.8 | ~21.5 | EWG effect makes the amide proton more acidic, enhancing H-bond donor strength.[1][2] |
| MP (°C) | 114 | 154 | 125 - 160 | Highly dependent on polymorphism; 3,4-diF tends to form robust π-stacking networks.[1][2][3] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Critical Note: The solubility of 3,4-difluorophenyl derivatives is often lower than predicted by LogP alone.[1][2] This is due to the "Fluorine Effect" in the solid state, where C-F[2]···H interactions create a tighter crystal packing lattice, requiring higher energy to break during solvation.[1][2]
Visualizing the Structure-Property Relationship (SPR)
The following diagram illustrates how the specific substitution pattern drives the physicochemical outcome.
Figure 1: Mechanistic impact of 3- and 4-position fluorination on DMPK parameters.[1][2][3]
Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Rationale: Kinetic solubility (DMSO stock) often overestimates the solubility of crystalline fluorinated compounds.[1][2] The thermodynamic method is essential for 3,4-difluoro derivatives due to their high lattice energy.[1][2][3]
Materials:
-
Test Compound (Solid powder, not DMSO stock).[2]
Workflow:
-
Saturation: Add excess solid compound (~1-2 mg) to 1 mL of PBS pH 7.4 in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours (standard) or 48 hours (if polymorphism is suspected).
-
Filtration: Filter supernatant using a PVDF filter (0.45 µm). Note: Do not use nylon filters as fluorinated compounds may bind non-specifically.[1][2]
-
Quantification: Dilute filtrate with mobile phase and inject onto HPLC.
-
Calculation: Compare peak area against a standard curve prepared in DMSO/Buffer (50:50).
Protocol B: Microsomal Stability Assay (Validating the Blockade)
Rationale: This assay confirms if the 3,4-difluoro pattern successfully blocks oxidative metabolism compared to the non-fluorinated analog.[1][2]
Workflow:
-
Incubation: Incubate compound (1 µM) with Liver Microsomes (human/mouse) and NADPH regenerating system at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Analyze via LC-MS/MS monitoring the parent ion.
-
Data Interpretation:
Metabolic Pathway Blocking Visualization
The primary utility of this scaffold is preventing metabolic degradation.[1][2] The diagram below details the specific CYP450 blocking mechanism.
Figure 2: Comparison of metabolic fate between phenyl acetamide and its 3,4-difluoro derivative.[1][2][3]
Synthesis & Characterization Note
When synthesizing these derivatives, the reaction of 3,4-difluorophenylacetyl chloride with primary amines is the industry standard [1].[1][2]
-
Reaction Monitoring: Use 19F-NMR.[1][2][3] The shift of the fluorine signals is highly sensitive to the electronic environment of the amide bond formation.[1][2]
-
Purification: Due to the lipophilicity (LogP ~1.7), reverse-phase flash chromatography (C18) is often more effective than normal phase silica, which may cause tailing due to the amide H-bond donor.[1][2]
References
-
BenchChem Technical Support. (2025).[1][2][4][5] Application Notes and Protocols: Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery. BenchChem. [1][2]
-
Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2]
-
Fun, H. K., et al. (2011).[1][2] N-(3,4-Difluorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E, 67(Pt 5), o1186.[1][2]
-
Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[2] [1][2]
-
Zhu, X., et al. (2012).[1][2][6] Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University, 43(1), 16-20.[1][2][6]
Sources
- 1. CAS 3863-11-4: 3,4-Difluoroaniline | CymitQuimica [cymitquimica.com]
- 2. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives [jcpu.cpu.edu.cn]
molecular weight and formula of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
The following technical guide provides an in-depth analysis of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide , a specialized chiral building block used in medicinal chemistry.
Advanced Intermediate for Peptidomimetic Drug Discovery[1]
Executive Summary & Chemical Identity
2-amino-2-(3,4-difluorophenyl)-N-methylacetamide is a non-proteinogenic amino acid derivative belonging to the class of phenylglycine amides .[1] Structurally, it consists of a glycine backbone substituted at the
This molecule is a critical "scaffold" in drug development, particularly for DPP-4 inhibitors , protease inhibitors , and kinase modulators .[1] The 3,4-difluorophenyl moiety is a bioisostere often employed to enhance metabolic stability by blocking oxidative metabolism at the phenyl ring (specifically preventing P450-mediated hydroxylation).[1]
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide | Also known as (3,4-Difluorophenyl)glycine methylamide |
| Molecular Formula | C | |
| Molecular Weight | 200.19 g/mol | Monoisotopic Mass: 200.0761 |
| Chiral Center | C2 ( | Typically synthesized as (S)- or (R)- enantiomer depending on target |
| H-Bond Donors | 2 | Primary amine (-NH |
| H-Bond Acceptors | 3 | Carbonyl (C=O), Fluorines (weak) |
| Predicted LogP | ~0.8 - 1.2 | Moderately lipophilic due to difluorophenyl group |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water at neutral pH |
Synthetic Methodology
The synthesis of this compound generally follows a Strecker Synthesis or a Bucherer-Bergs reaction starting from 3,4-difluorobenzaldehyde, followed by hydrolysis and amidation.[1] The choice of pathway depends on the required enantiopurity.[1]
Primary Synthetic Route: Modified Strecker Protocol
This protocol ensures high yield and allows for subsequent chiral resolution or asymmetric synthesis using chiral auxiliaries (e.g., Ellman's sulfinamide).[1]
Step-by-Step Protocol
-
Imine Formation: Condensation of 3,4-difluorobenzaldehyde with a chiral amine (e.g., (S)-tert-butanesulfinamide) to form a chiral imine.[1]
-
Cyanation: Nucleophilic addition of TMSCN (Trimethylsilyl cyanide) to the imine to generate the
-amino nitrile.[1] -
Hydrolysis: Acidic hydrolysis (HCl/MeOH) converts the nitrile to the methyl ester or directly to the acid.[1]
-
Amidation: Reaction of the intermediate ester or acid with methylamine (in THF or water) to form the N-methyl amide.[1]
-
Deprotection (if applicable): Removal of the chiral auxiliary to yield the free amine.[1]
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for chirality.
Caption: Synthesis of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide via Strecker chemistry and amide coupling.
Analytical Characterization (Quality Control)
To ensure the integrity of this building block, a self-validating analytical suite is required.[1] The presence of the difluorophenyl ring provides distinct NMR signatures.
Nuclear Magnetic Resonance (NMR)[1][3]
-
H NMR (400 MHz, DMSO-d
): -
F NMR:
-
Distinct signals around
-138 and -142 ppm (relative to CFCl ), showing characteristic coupling constants ( , ) for ortho/meta positioning.[1]
-
HPLC Purity Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m).[1] -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).[1]
Applications in Drug Discovery
This molecule serves as a specialized "warhead" or binding motif in several therapeutic classes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Similar to Sitagliptin (which uses a trifluorophenyl moiety), the 3,4-difluorophenyl group fits into the hydrophobic S1 binding pocket of the DPP-4 enzyme.[1] The
Metabolic Stability Enhancement
Replacing a standard phenylglycine with the 3,4-difluoro analog significantly increases half-life (
Peptidomimetics
The N-methyl amide terminus mimics the peptide bond backbone, allowing this molecule to be used as a constrained amino acid in macrocyclic peptide design.[1]
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep desiccated.[1]
References
-
BenchChem. (2025).[1] Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-N-methylacetamide (Glycine methylamide).[1][3] Retrieved from [1]
-
PubChem. (2025).[1][3] Compound Summary: 3,4-Difluorophenylglycine.[1][2][4] Retrieved from [1]
-
ResearchGate. (2014).[1] Synthesis of N-methylacetamide co-crystals with dihalotetrafluorobenzenes. Retrieved from
Sources
- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 2. CAS Database 2-(METHYLETHYL)PYRROLIDINE HYDROCHLORIDE,540526-01-0,2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE,3910-51-8,1H-PYRROLO[2,3-B]PYRIDINE-3-ACETIC ACID, METHYL ESTER,169030-84-6,5-Allyl-3-Methoxy-6-Methyl-7-(3,4,5-tri Methoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione,106894-43-3, [m.chemicalbook.com]
- 3. 2-amino-N-methylacetamide | C3H8N2O | CID 89675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107406373B - Boron-containing diacylhydrazine compounds - Google Patents [patents.google.com]
Technical Guide: Handling & Safety Profile for 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
[1][2]
Introduction & Compound Identity[1][2][3][4][5]
In the high-stakes environment of early-stage drug discovery, researchers often handle "library compounds" that lack official, government-registered Safety Data Sheets (SDS).[1][2] 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide is one such intermediate—a chiral fluorinated building block likely used in the synthesis of protease inhibitors or CNS-active agents.[1]
As scientists, we cannot rely on "No Data Available" as a safety strategy. We must apply predictive toxicology and functional group analysis to construct a provisional safety profile.[1] This guide synthesizes the known hazards of its constituent fragments—3,4-difluorophenylglycine and N-methylacetamide—to create a self-validating safety protocol.[1]
Chemical Identifiers
| Parameter | Details |
| Chemical Name | 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide |
| Common Synonyms | (3,4-Difluorophenyl)glycine N-methylamide; |
| Molecular Formula | |
| Molecular Weight | ~200.19 g/mol |
| CAS Number | Not Listed (Provisional Analog: 225641-94-1 for parent acid) |
| Structure Description | An acetamide core substituted at the nitrogen with a methyl group, and at the |
Hazard Identification & Toxicology (E-E-A-T)
The Core Hazard: This compound combines a basic primary amine with an N-methyl amide tail.[1] While the amine presents immediate acute hazards (irritation), the amide tail presents a latent, systemic hazard (reproductive toxicity) often overlooked in preliminary screenings.[2]
Provisional GHS Classification
Based on Read-Across Methodology from parent fragments [1, 2].[1][2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
-
Reproductive Toxicity: Category 1B (May damage fertility or the unborn child).[1]
-
Scientific Rationale: This compound contains the N-methylacetamide (NMA) moiety.[1][11] NMA (CAS 79-16-3) is a known potent teratogen [3].[1] While the amide bond in this molecule is more stable than in the solvent NMA, metabolic hydrolysis or acidic conditions in the stomach could release NMA or methylamine.[1][2] Precautionary Principle: Treat as a potential reproductive toxin.[1]
-
Safety Decision Logic
The following diagram illustrates the decision matrix for handling this specific class of fluorinated amino-amides.
Figure 1: Safety decision logic derived from functional group analysis. Note the dual control path for irritation and reproductive toxicity.[1][2]
Physical Properties & Analytical Verification[2][4]
For a researcher, safety is linked to identity. You cannot safely handle what you cannot identify.
Predicted Physical Properties
| Property | Value (Predicted) | Rationale |
| Physical State | White to Off-White Solid | Analogous to phenylglycinamide [4].[1][3][12] |
| Melting Point | 110°C - 130°C | Amides typically have high MPs due to H-bonding; Fluorine may lower it slightly vs unsubstituted.[1] |
| Solubility | DMSO, Methanol, DCM | Amine/Amide polarity vs. Lipophilic difluorophenyl.[2] |
| pKa (Conj. Acid) | ~7.5 - 8.5 | Electron-withdrawing fluorine atoms on the ring will lower the pKa of the |
Analytical Fingerprint (Self-Validation)
To verify you have the correct compound before handling:
-
1H NMR (DMSO-d6):
-
19F NMR:
Handling & Storage Protocols
Storage Conditions
-
Hygroscopicity: Primary amines and amides can be hygroscopic.[1]
-
Protocol: Store in a tightly closed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C.
-
Shelf Life: Re-test purity every 6 months using LCMS to check for amide hydrolysis.
Emergency Response[2]
-
In Case of Inhalation: Remove to fresh air immediately.[1] The fluorine substitution does not make it a gas, but dust inhalation is a risk.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol, as it may enhance transdermal absorption of the N-methyl moiety.[1]
-
Spill Cleanup: Dampen with water to prevent dust.[1] Sweep up into a container for hazardous waste (Incineration recommended for fluorinated organics).[1]
Synthesis & Metabolic Context[1][2][3][14]
Understanding the origin and fate of the molecule aids in risk assessment.[1]
Figure 2: Synthesis pathway and potential metabolic breakdown. The dashed red line indicates the theoretical risk that necessitates Reprotox precautions.
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet for 3,4-Difluorophenylglycine (CAS 225641-94-1). Retrieved from
-
PubChem. (2023).[1] Compound Summary for 2-amino-N-methylacetamide (Glycine methylamide). National Center for Biotechnology Information.[1] Retrieved from [1]
-
ECHA (European Chemicals Agency). (2023).[1] Substance Information: N-Methylacetamide (CAS 79-16-3).[1] Candidate List of Substances of Very High Concern. Retrieved from [1]
-
CymitQuimica. (2023).[1] Physical Properties of Phenylglycine Amide Derivatives. Retrieved from
Sources
- 1. CAS 6485-67-2: D-Phenylglycine amide | CymitQuimica [cymitquimica.com]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. CAS 6485-52-5: L-PHENYLGLYCINE AMIDE | CymitQuimica [cymitquimica.com]
- 4. (S)-(+)-2-Phenylglycine amide | C8H10N2O | CID 729986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(3,4-difluorophenyl)-2-{[(naphthalen-1-yl)methyl]amino}acetamide | 303091-75-0 [sigmaaldrich.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. 3,4-Difluoro-DL-phenylglycine | 225641-94-1 [sigmaaldrich.com]
- 9. 3,4-DIFLUOROBENZOPHENONE CAS 85118-07-6 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 10. CN107406373B - Boron-containing diacylhydrazine compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
Solubility Profiling of N-(2,4-Difluorophenyl)-N-methylacetamide: Methodologies & Predictive Modeling
Topic: Solubility Profile of N-(2,4-Difluorophenyl)-N-methylacetamide in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary & Compound Characterization
N-(2,4-difluorophenyl)-N-methylacetamide (CAS: 238403-47-9) is a specialized fluorinated amide intermediate, critical in the synthesis of triazole antifungal agents (e.g., fluconazole analogs) and agrochemicals. Unlike its non-fluorinated parent acetanilide, the introduction of two fluorine atoms at the ortho and para positions, combined with N-methylation, fundamentally alters its physicochemical landscape.
This guide addresses the solubility challenges associated with this compound. While empirical data for this specific derivative is often proprietary, this document synthesizes available physicochemical constants with thermodynamic principles to provide a predictive solubility profile , followed by rigorous protocols for experimental validation.
Physicochemical Baseline
| Property | Value | Implication for Solubility |
| Molecular Formula | C₉H₉F₂NO | Lipophilic fluorinated scaffold. |
| Molecular Weight | 185.17 g/mol | Low MW facilitates dissolution kinetics. |
| Melting Point | 83–85 °C | Moderate crystal lattice energy; indicates solid-state handling at RT. |
| LogP (Predicted) | ~1.95 | Moderately lipophilic; poor aqueous solubility expected. |
| H-Bond Donors | 0 | N-methylation removes the amide proton, reducing self-association. |
| H-Bond Acceptors | 2 (C=O, F) | Good solubility in protic solvents (Alcohols) via H-bonding. |
Predictive Solubility Profile
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we can categorize solvents by their thermodynamic affinity for the solute. The N-methyl group disrupts the strong intermolecular hydrogen bonding network found in primary amides, generally enhancing solubility in organic media compared to acetanilide.
Predicted Solvent Compatibility Table
Note: "Solubility" is defined here as >20 mg/mL (Good) to <1 mg/mL (Poor) at 25°C.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions match the polar amide bond; entropy-driven dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>50 mg/mL) | High dispersion forces from halogens interact favorably with the difluorophenyl ring. |
| Lower Alcohols | Methanol, Ethanol, IPA | Good (20–50 mg/mL) | Solvent acts as H-bond donor to the amide carbonyl; solubility decreases as alkyl chain length increases. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–30 mg/mL) | Dipolar interactions exist, but lack of H-bond donation limits solubility compared to alcohols. |
| Ethers | THF, MTBE | Moderate | Good interaction with the aromatic system; useful for crystallization control. |
| Aqueous | Water, PBS (pH 7.4) | Poor (<1 mg/mL) | High LogP and hydrophobic fluorine atoms prevent disruption of the water lattice. |
| Aliphatic | Hexane, Heptane, Cyclohexane | Very Poor (Insoluble) | Lack of polar interactions; high energy cost to solvate the polar amide group. |
Experimental Protocols for Solubility Determination
To transition from prediction to precise data, the following protocols are the industry standard for generating solubility curves.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
The "Gold Standard" for thermodynamic solubility.
Materials:
-
N-(2,4-difluorophenyl)-N-methylacetamide (Solid, >98% purity)
-
HPLC Grade Solvents (MeOH, Water, ACN, etc.)
-
0.45 µm PTFE Syringe Filters
-
Agilent 1200/1260 HPLC or equivalent UV-Vis spectrophotometer
Workflow:
-
Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-top vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours using a thermomixer (1000 rpm).
-
Filtration: Centrifuge at 13,000 rpm for 10 mins. Filter supernatant through a pre-heated 0.45 µm PTFE filter to prevent precipitation during cooling.
-
Quantification: Dilute filtrate 100x with mobile phase and inject into HPLC.
-
Column: C18 (e.g., Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: ACN:Water (60:40 v/v).
-
Detection: UV at 254 nm (aromatic absorption).
-
Protocol B: Dynamic Solubility (Polythermal Method)
Best for determining Metastable Zone Width (MSZW) for crystallization.
Equipment: Crystal16 or Mettler Toledo EasyMax with turbidity probe.
-
Prepare slurries of known concentration (e.g., 10, 20, 50, 100 mg/mL).
-
Heat at 1°C/min until transmission reaches 100% (Clear point = Solubility Temperature).
-
Cool at 1°C/min until transmission drops (Cloud point = Nucleation limit).
-
Plot Concentration vs. Temperature to generate the solubility curve.
Visualization: Experimental Workflow
Caption: Standard Gravimetric/HPLC workflow for determining thermodynamic solubility.
Thermodynamic Modeling & Mechanism
Understanding the forces driving dissolution allows for intelligent solvent substitution.
Hansen Solubility Parameters (HSP)
The solubility behavior can be modeled using the HSP vector
- (Dispersion): Interactions via London forces (high in chlorinated solvents).
- (Polar): Dipole-dipole interactions (high in DMSO/Acetone).
- (Hydrogen Bonding): H-bond donor/acceptor capability (high in Alcohols).[1]
Estimated HSP for N-(2,4-difluorophenyl)-N-methylacetamide:
- (Due to aromatic ring + halogens)
- (Due to amide dipole)
- (Moderate acceptor, no donor)
Interaction Radius (
Visualization: Solubility Map Concept
Caption: Conceptual Hansen Space map. Green nodes denote high solubility; Red nodes denote antisolvents.
Applications in Process Chemistry
A. Crystallization Strategy
The significant solubility differential between Alcohols (Good) and Water (Poor) suggests a classic Cooling + Antisolvent crystallization strategy.
-
Solvent: Ethanol or Isopropanol (Dissolve at 50–60°C).
-
Antisolvent: Water (Add slowly to induce nucleation).
-
Note: Ensure temperature is kept above 10°C during water addition to avoid oiling out (liquid-liquid phase separation), as the melting point (83°C) is relatively low.
B. Reaction Solvent Selection
For nucleophilic substitutions or coupling reactions involving this amide:
-
Recommended: DMF or Toluene. Toluene provides a good balance of solubility at reflux while allowing for easy workup (washing with water removes inorganic salts, keeping the product in the organic phase).
References
-
PubChem Compound Summary. (2025). N-(2,4-difluorophenyl)-N-methylacetamide (CID 11497967). National Center for Biotechnology Information. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Source for HSP theory and solvent parameters).
- Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics. (Reference for general amide solubility modeling).
Sources
The Ionization Architecture of 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide: A Technical Whitepaper
Executive Summary
Understanding the ionization properties of a pharmaceutical scaffold is the cornerstone of predicting its pharmacokinetics, target binding affinity, and formulation stability. 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide is a highly functionalized α-arylglycinamide derivative. This whitepaper provides an in-depth mechanistic analysis of its pKa values, exploring how cumulative inductive effects dictate its ionization state, and outlines a self-validating experimental protocol for precise pKa determination.
Part 1: Structural Deconstruction & Causality of Ionization
To accurately predict the ionization behavior of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide, we must deconstruct the molecule into its core functional groups and analyze the electronic interplay between them. The molecule features two potential ionization sites: the α-amino group (-NH₂) and the secondary amide nitrogen (-NH-CH₃).
The Causality of pKa Shifts (Inductive & Resonance Effects)
-
The α-Amino Group (Predicted pKa: 6.0 – 6.5) A standard aliphatic primary amine typically exhibits a pKa of ~10.5. However, the basicity of the amine in this molecule is severely attenuated by a cascade of electron-withdrawing effects:
-
The Carbonyl Effect: The adjacent amide carbonyl exerts a strong inductive pull (-I effect), withdrawing electron density from the α-carbon. This is observed in simple glycinamide, which has a significantly lowered pKa of 8.20[1].
-
The Phenyl Effect: The addition of a phenyl ring at the α-position introduces sp² hybridized carbons, which are more electronegative than sp³ carbons. This further destabilizes the protonated conjugate acid (-NH₃⁺), dropping the pKa of standard 2-amino-2-phenylacetamide to approximately 7.2[2].
-
The Fluorine Effect: Fluorine is the most electronegative element. The inclusion of two fluorine atoms at the 3- and 4-positions of the phenyl ring creates a powerful, long-range inductive withdrawal through the sigma bond framework[3]. This cumulative electron depletion at the α-carbon makes the protonated state highly unfavorable, shifting the estimated pKa down to the 6.0–6.5 range.
-
-
The Amide Nitrogen (Predicted pKa: ~15.6) The secondary amide nitrogen is fundamentally non-basic. Its lone pair of electrons is delocalized into the adjacent carbonyl oxygen via resonance, creating a partial double-bond character (C=N). Deprotonation of this nitrogen only occurs under extremely basic conditions. The predicted pKa for the amide proton is ~15.61[4]. The distant difluorophenyl group has negligible impact on this value due to the rapid decay of inductive effects over multiple bonds.
Fig 1: Inductive electron withdrawal pathways lowering the alpha-amino pKa.
Quantitative Ionization Summary
| Functional Group | Baseline Analog | Analog pKa | Target Molecule Estimated pKa | Primary Modulating Factor |
| α-Amino (-NH₂) | Glycinamide | 8.20[1] | 6.0 - 6.5 | Cumulative -I effect from 3,4-difluorophenyl and amide carbonyl. |
| Amide (-NH-CH₃) | Phenylglycinamide | ~15.6[4] | 15.6 - 16.0 | Resonance stabilization of the nitrogen lone pair. |
Part 2: Experimental Methodology (Self-Validating Protocol)
Because 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide is moderately lipophilic, purely aqueous titration can lead to the precipitation of the unprotonated free base, skewing the results. To ensure absolute scientific integrity, the following protocol utilizes a Yasuda-Shedlovsky Cosolvent Extrapolation coupled with Orthogonal UV-Metric Monitoring , embedded within a self-validating framework.
Step-by-Step Protocol
Step 1: System Calibration & Self-Validation
-
Calibrate the potentiometric glass electrode using certified reference buffers at pH 4.01, 7.00, and 10.01 at exactly 25.0 °C.
-
Validation Check: Prepare a 1.0 mM aqueous solution of Glycinamide Hydrochloride. Titrate with standardized 0.1 M NaOH. The system must calculate a pKa of 8.20 ± 0.05[1]. Do not proceed with the unknown analyte until this control passes.
Step 2: Analyte Preparation (Cosolvent System)
-
Prepare a 10 mM stock solution of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide in 100% HPLC-grade Methanol.
-
Prepare four distinct titration vessels containing the analyte at a final concentration of 1.0 mM in varying Methanol/Water ratios: 20%, 30%, 40%, and 50% (v/v) Methanol.
-
Add KCl to each vessel to maintain a constant ionic strength of 0.15 M.
Step 3: Orthogonal Potentiometric & UV-Metric Titration
-
Submerge the calibrated electrode and a fiber-optic UV dip-probe into the first vessel.
-
Titrate from pH 2.0 to 11.0 using 0.1 M KOH (standardized in matching cosolvent ratios).
-
Simultaneously monitor the UV absorbance between 240 nm and 280 nm.
-
Causality Note: As the amine deprotonates, the electronic environment of the adjacent difluorophenyl chromophore shifts. Tracking the isosbestic point ensures the potentiometric pH drop corresponds exactly to the structural deprotonation event, ruling out artifacts.
-
Step 4: Yasuda-Shedlovsky Extrapolation
-
Calculate the apparent pKa (psKa) for each of the four cosolvent ratios using a Bjerrum plot.
-
Plot the psKa values against the inverse dielectric constant (1/ε) of the respective Methanol/Water mixtures.
-
Perform a linear regression and extrapolate to the dielectric constant of pure water (ε ≈ 78.3 at 25 °C) to determine the absolute aqueous pKa.
Fig 2: Self-validating potentiometric and UV-metric workflow for pKa determination.
Part 3: Implications for Pharmacokinetics & Drug Design
The suppressed pKa of the α-amino group (~6.2) has profound implications for the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Using the Henderson-Hasselbalch equation (
At pH 7.4, approximately 94% of the molecules exist in the neutral, free-base form . Because neutral molecules partition into lipid bilayers far more efficiently than charged species, this high free-base fraction guarantees excellent passive membrane permeability. For drug development professionals, incorporating the 2-amino-2-(3,4-difluorophenyl) scaffold is a highly effective strategy for driving Blood-Brain Barrier (BBB) penetration while maintaining a handle for hydrogen bonding (via the amide) at the target receptor site.
References
- Supporting Information for Ferrate(VI) oxidation of β-lactam antibiotics: reaction kinetics, antibacterial activity changes. Amazon AWS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHULr-EE0mExe700tusDZRmGd79ApK-8ja_cO4HqVwCnRL96I5nT5v2pz_ltF4XRR7VQ1VhZ9GV4s65O1kwkHKQiSL3dfMMs-LcbPJAvAe8mV1VBdmZUJJN0kh1dEW4kbLPm3vaYzxNx7gAlmLvu_HhQxAewYjaHl7qJeN7eQS1XTzjJ4=]
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Sources
A Technical Guide to the Pharmaceutical Potential of 3,4-Difluorophenylacetamide Derivatives
Executive Summary: While the specific compound 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide is not extensively documented in publicly available scientific literature, the core chemical scaffold, N-substituted 2-(3,4-difluorophenyl)acetamide, represents a cornerstone in modern medicinal chemistry. This guide provides an in-depth technical overview of this broader class of compounds, exploring their synthesis, mechanisms of action, and significant potential in pharmaceutical applications, particularly in oncology and anti-inflammatory therapies. The insights and protocols herein are synthesized from established research to provide a robust framework for drug discovery and development professionals.
Introduction: The Strategic Value of the 3,4-Difluorophenylacetamide Scaffold
The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance pharmacological properties. The 3,4-difluorophenylacetamide scaffold has garnered significant attention for several key reasons. The presence of two fluorine atoms on the phenyl ring can increase metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[1] These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, making this class of compounds a valuable starting point for the development of novel targeted therapies.[1] Research has particularly highlighted their potential as potent inhibitors of various enzymes, especially kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[1][2]
Synthesis and Physicochemical Properties
The synthesis of N-substituted 2-(3,4-difluorophenyl)acetamides is typically achieved through a robust and versatile nucleophilic acyl substitution reaction.
General Synthesis Route
The fundamental reaction involves the coupling of 3,4-difluorophenylacetyl chloride with a primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond.[1] The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[1]
Influence of the Difluorophenyl Moiety
The 3,4-difluorophenyl group is a key pharmacophore that significantly influences the biological activity of these compounds.[1] The electron-withdrawing nature of the fluorine atoms can impact the electronics of the entire molecule, potentially enhancing interactions within the binding sites of target proteins. Furthermore, the C-F bond is highly stable, which can block metabolically susceptible positions on the aromatic ring, thereby increasing the compound's half-life in vivo.
Mechanism of Action and Key Biological Targets
Derivatives of 3,4-difluorophenylacetamide have shown promise as modulators of key signaling pathways implicated in various diseases.
Kinase Inhibition in Oncology
A primary area of investigation for this class of compounds is oncology. Many derivatives have been identified as potent inhibitors of protein kinases.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1][3]
One of the most critical pathways in cancer cell growth and survival is the PI3K/Akt/mTOR pathway.[1][4][5] This pathway, when hyperactivated, promotes cell proliferation and inhibits apoptosis.[4][5][6] Certain 3,4-difluorophenylacetamide derivatives have been investigated as inhibitors of this pathway, making them promising candidates for cancer therapy.[1]
Anti-inflammatory Potential
In addition to their anticancer properties, these derivatives have been explored as anti-inflammatory agents.[1] Their mechanism in this context can involve the targeting of enzymes such as cyclooxygenase (COX), which are key mediators of inflammatory responses.[1]
Potential Pharmaceutical Applications
Based on their biological activities, N-substituted 2-(3,4-difluorophenyl)acetamides are being investigated for several therapeutic applications.
-
Anticancer Agents: Their ability to inhibit key kinases makes them strong candidates for the development of targeted cancer therapies.[1]
-
Anti-inflammatory Agents: By modulating inflammatory pathways, these compounds could be developed for the treatment of chronic inflammatory diseases like arthritis.[1][7]
-
Analgesic Agents: Some acetamide derivatives have shown potential in pain management.[7][8]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of N-substituted 2-(3,4-difluorophenyl)acetamide derivatives.
Protocol for Synthesis of N-(4-Fluorophenyl)-2-(3,4-difluorophenyl)acetamide
This protocol is adapted from a general method for the synthesis of N-substituted 2-(3,4-difluorophenyl)acetamides.[1]
Materials:
-
3,4-Difluorophenylacetyl chloride (1.1 eq)
-
4-Fluoroaniline (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3,4-difluorophenylacetyl chloride (1.1 eq) in anhydrous toluene to the cooled mixture with continuous stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.[1]
-
Wash the organic filtrate three times with water.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-(4-fluorophenyl)-2-(3,4-difluorophenyl)acetamide.[1]
Protocol for In-Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines a general method for assessing the anticancer activity of synthesized compounds.[9]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
Synthesized compound dissolved in DMSO
-
MTS reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate according to the manufacturer's instructions. The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product.[9]
-
Measure the absorbance of the formazan product using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Kinase Inhibition Assay (Luminescence-based)
This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.[10][11][12]
Materials:
-
Kinase of interest (e.g., PI3K)
-
Kinase substrate
-
ATP
-
Synthesized compound
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate kinase reaction buffer.
-
In a 384-well plate, add the test compound or a vehicle control (DMSO).
-
Add the kinase enzyme to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[10]
-
Add the Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal.[10]
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation
The following table provides a representative example of how to present cytotoxicity data for a series of hypothetical N-substituted 2-(3,4-difluorophenyl)acetamide derivatives.
| Compound ID | R-Group on Amide | Cancer Cell Line | IC50 (µM) |
| DFPA-01 | 4-Fluorophenyl | MCF-7 (Breast) | 15.2 |
| DFPA-02 | 4-Chlorophenyl | MCF-7 (Breast) | 12.8 |
| DFPA-03 | 4-Methoxyphenyl | MCF-7 (Breast) | 25.6 |
| DFPA-04 | 4-Nitrophenyl | MCF-7 (Breast) | 8.5 |
| DFPA-05 | 4-Fluorophenyl | A549 (Lung) | 18.9 |
| DFPA-06 | 4-Chlorophenyl | A549 (Lung) | 16.3 |
| DFPA-07 | 4-Methoxyphenyl | A549 (Lung) | 30.1 |
| DFPA-08 | 4-Nitrophenyl | A549 (Lung) | 10.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
The N-substituted 2-(3,4-difluorophenyl)acetamide scaffold is a highly promising platform for the development of novel therapeutic agents. Its favorable physicochemical properties and versatile synthesis make it an attractive starting point for medicinal chemists. The demonstrated activity of derivatives as kinase inhibitors underscores their significant potential in oncology, particularly in targeting pathways like PI3K/Akt/mTOR. Furthermore, their potential as anti-inflammatory agents warrants continued investigation. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore and advance this important class of compounds in drug discovery.
References
- Application Notes and Protocols: Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery - Benchchem.
- In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO.
- In Vitro Cytotoxicity Assay - Alfa Cytology.
- Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Kinase Assay Kit - Sigma-Aldrich.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
- Kinase Assays with Myra - Bio Molecular Systems.
- PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals - Bio-Connect.
- PI3K/Akt/mTOR inhibitors | activators | signaling pathway | cancer | selleckchem.com.
- N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC.
- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI.
- 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides as a New Class of Falcipain-2 Inhibitors. 3. Design, Synthesis and Biological Evaluation - MDPI.
- Representative compounds of PI3K, mTOR, and dual‐target inhibitors. - ResearchGate.
- PI3k/Akt/mTOR - Signaling Pathway - Cellagen Technology.
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH.
- Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers - Benchchem.
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC.
- N-(3,4-Difluorophenyl)acetamide | 458-11-7 - Sigma-Aldrich.
- (PDF) Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity - ResearchGate.
- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed.
- Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
- 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents - MDPI.
- WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 5. selleckchem.com [selleckchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents [patents.google.com]
- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-trifluoroacetyl derivatives as pharmacological agents. IV--Antiinflammatory and related properties; antimicrobial activity of some polyaromatic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biomolecularsystems.com [biomolecularsystems.com]
High-Purity 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide: Sourcing, Mechanistic Synthesis, and Analytical Validation
As a Senior Application Scientist, I frequently encounter the need for highly specialized fluorinated building blocks in the design of next-generation kinase inhibitors and targeted protein degraders (PROTACs). 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide is a privileged motif; the 3,4-difluorophenyl group provides exceptional metabolic resistance against cytochrome P450 oxidation while enhancing membrane permeability, and the N-methylamide acts as a rigidifying hydrogen bond vector.
This whitepaper outlines the procurement landscape, the causality-driven synthetic methodology, and the self-validating analytical protocols required to produce and verify this compound at >98% purity and >99% enantiomeric excess (ee).
Supplier Landscape & Procurement Strategy
While simple derivatives like 2-amino-N-methylacetamide are readily available as off-the-shelf reagents[1], the specific 3,4-difluoro-substituted alpha-amino amide is typically treated as a custom-synthesis catalog item by major chemical suppliers[2]. Procurement strategies generally dictate either contracting a Custom Research Organization (CRO) or synthesizing the compound in-house from commercially available, enantiopure precursors such as (R)- or (S)-3,4-difluorophenylglycine[3].
Table 1: Supplier and Pricing Matrix for Precursors and Custom Synthesis
| Material / Compound | Representative Vendor | Purity | Est. Lead Time | Price Estimate (USD) |
| (R)-3,4-Difluorophenylglycine HCl | ChemScene[4] | ≥98% | In-stock | ~$150 / 5g |
| 2-Amino-N-methylacetamide | PubChem / Vendors[1] | ≥97% | In-stock | ~$80 / 10g |
| Target Compound (Custom) | Contract Synthesis (e.g., CROs) | >95% | 4-6 weeks | ~$1,200 - $2,500 / 10g |
Note: Pricing is estimated based on current market rates for specialized fluorinated amino acid derivatives and may vary by region and exact stereochemical requirements.
Mechanistic Synthesis Strategy
Direct multicomponent reactions (such as the Ugi reaction) are unsuitable for this target because they utilize toxic isocyanides and inherently produce racemic mixtures. Instead, we employ a linear coupling strategy starting from enantiopure 3,4-difluorophenylglycine[3].
The Causality of Reagent Selection: Alpha-arylglycines are notoriously prone to base-catalyzed racemization during carboxylic acid activation. The electron-withdrawing 3,4-difluorophenyl ring renders the alpha-proton highly acidic. Standard carbodiimide coupling (e.g., EDC/HOBt) often leads to the formation of an oxazolone intermediate, which rapidly racemizes. To prevent this, we mandate the use of HATU alongside a sterically hindered, weak base (DIPEA ) at strictly controlled sub-zero temperatures (-10 °C). This kinetic control suppresses oxazolone formation, preserving the stereocenter.
Furthermore, the synthesis is designed as a self-validating system . By isolating the Boc-protected intermediate, we create a critical analytical checkpoint. The intermediate's lack of a free amine completely halts intermolecular diketopiperazine formation. Validating the purity of this highly crystalline intermediate ensures that no unreacted starting materials carry over into the final deprotection step, where the resulting highly polar amine salt would be exceptionally difficult to purify.
Synthetic workflow for 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide.
Step-by-Step Experimental Protocol
The following protocol details the synthesis of the hydrochloride salt of the target compound.
Step 1: Boc-Protection (Self-Validating Checkpoint 1)
-
Suspend (R)-3,4-difluorophenylglycine (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.
-
Cool the biphasic mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.
-
Stir at room temperature for 12 hours. Acidify the aqueous layer to pH 2-3 using 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: The resulting white solid must show a single spot on TLC (Hexanes/EtOAc 1:1) and a mass shift corresponding to [M+Na]+ in LC-MS before proceeding.
Step 2: Amidation
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to -10 °C.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.
-
Add methylamine hydrochloride (1.5 eq) in one portion. Maintain the reaction at -10 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic phase sequentially with 5% citric acid, saturated NaHCO₃, and brine to remove coupling byproducts.
-
Validation: Isolate the Boc-protected amide. Confirm the presence of the N-methyl singlet (~2.8 ppm) via ¹H NMR.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified Boc-protected amide in minimal anhydrous dichloromethane (DCM).
-
Add a 4M solution of HCl in dioxane (10.0 eq) at 0 °C. Stir for 2 hours.
-
The product will precipitate as a white hydrochloride salt. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.
Analytical Validation & QA/QC
To ensure the trustworthiness of the final batch, the compound must pass through an orthogonal, self-validating QA/QC pipeline. Relying solely on LC-MS is insufficient for chiral alpha-amino amides.
-
LC-MS (Purity & Mass): Confirms the exact mass of the free base and ensures chemical purity >98% via UV integration at 254 nm.
-
¹H and ¹⁹F NMR (Structural Integrity): ¹⁹F NMR is critical here. The two fluorine atoms on the aromatic ring will present as a distinct, complex multiplet splitting pattern (typically between -135 and -142 ppm). Any deviation or extra peaks indicate defluorination or aryl ring impurities.
-
Chiral HPLC (Stereochemical Fidelity): The compound must be run against a racemic standard on a chiral stationary phase (e.g., Chiralpak AD-H) to confirm that the strict temperature controls during amidation successfully prevented racemization (Target: >99% ee).
Self-validating analytical QA/QC workflow for compound release.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2737052, 3,4-Difluorophenylglycine." PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 89675, 2-amino-N-methylacetamide." PubChem, [Link]
Sources
- 1. 2-amino-N-methylacetamide | C3H8N2O | CID 89675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride | 1049764-31-9 [sigmaaldrich.com]
- 3. 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
lipophilicity and LogP values of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
An In-Depth Technical Guide to the Lipophilicity and LogP Values of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide , a fluorinated phenylacetamide derivative with significant potential in medicinal chemistry as a central nervous system (CNS) active scaffold or pharmaceutical intermediate.
Lipophilicity, quantified by the partition coefficient (
Key Findings:
-
Predicted LogP:
(Consensus Estimate) -
Predicted LogD (pH 7.4):
(pH-dependent ionization) -
Classification: Moderately lipophilic ampholyte; likely to exhibit high oral bioavailability and moderate-to-high BBB penetration.
Chemical Identity and Structural Analysis[1][2]
Before quantifying lipophilicity, we must deconstruct the molecule to understand the atomic contributions to its solvation energy.
IUPAC Name: 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Molecular Formula:
1.1 Structural Dissection
The molecule consists of three distinct pharmacophores that compete to define its solubility profile:
-
3,4-Difluorophenyl Ring: A lipophilic, electron-withdrawing core. The fluorine atoms increase metabolic stability (blocking oxidative metabolism at the 3,4 positions) and lipophilicity compared to a naked phenyl ring.
-
-Amino Group: A basic, ionizable center. At physiological pH, this group exists in equilibrium between its neutral (
) and protonated ( ) forms, drastically affecting . -
N-Methylacetamide Tail: A polar, hydrogen-bond-donating/accepting moiety that enhances water solubility compared to an ester or ketone.
Physicochemical Profile: LogP and LogD[3]
Theoretical Calculation (Fragment-Based Approach)
In the absence of publicly available experimental crystal data for this specific derivative, we employ a Fragment-Based QSAR (Quantitative Structure-Activity Relationship) approach. This method sums the hydrophobicity contributions of individual substructures.
| Fragment / Modification | Rationale | |
| Base: Benzene | Lipophilic core | |
| Subst: Acetamide | Polar amide bond reduces lipophilicity | |
| Subst: | Highly polar, H-bond donor | |
| Subst: N-Methyl | Adds hydrophobic bulk to the amide | |
| Subst: 3,4-Difluoro | Fluorine is lipophilic ( | |
| Correction: Branching | Steric hindrance slightly reduces solvation | |
| Total Estimated LogP | ~0.75 | Neutral Species |
Note: Standard error of estimation is typically
The Critical Role of pH (LogD)
Unlike neutral drugs, this molecule is an ionizable base . The electron-withdrawing effect of the 3,4-difluorophenyl ring lowers the
-
At Gastric pH (1.2): Fully protonated.
(Highly soluble, low membrane permeability). -
At Intestinal pH (6.8): Partially neutral. Permeability increases significantly.
-
At Blood pH (7.4): If
, roughly 50% is neutral. .
Implication: The molecule resides in the "Goldilocks zone" for CNS drugs—hydrophilic enough to be soluble in plasma, but lipophilic enough (as the neutral species) to cross the BBB.
Experimental Determination Protocols
To validate the theoretical values, the following experimental workflows are the industry standard.
3.1 High-Throughput Determination (HPLC Method)
This method uses retention time on a C18 column to correlate with lipophilicity. It is faster and requires less sample than the shake-flask method.
Protocol:
-
Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 with MOPS or Phosphate).
-
Standards: Calibrate using 5 reference compounds with known LogP values (e.g., Toluene, Acetophenone, Benzene).
-
Calculation:
Where is the capacity factor:
3.2 Potentiometric Titration (pKa & LogP)
For ionizable amines, measuring
Workflow Visualization:
Figure 1: Decision matrix for experimentally determining the lipophilicity of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide.
Pharmacokinetic Implications
4.1 Blood-Brain Barrier (BBB) Penetration
The BBB allows passive diffusion of small molecules with a
-
Challenge: Our molecule's
(~0.[1][2]8) is slightly below the optimal range. -
Mechanism: However, the N-methylacetamide motif is a known substrate for certain transport proteins, and the small molecular weight (< 250 Da) compensates for the lower lipophilicity.
-
Prediction: Moderate BBB permeability. It may require higher dosing or prodrug strategies (e.g., masking the amine) for maximum CNS efficacy.
4.2 Metabolic Stability
The 3,4-difluoro substitution is a strategic medicinal chemistry modification.
-
Blockade: It blocks the CYP450-mediated hydroxylation of the phenyl ring, which typically occurs at the para (4) position.
-
Effect: This extends the half-life (
) of the compound compared to the non-fluorinated analog, allowing for lower dosing frequency.
Summary Data Table
| Property | Value (Predicted/Range) | Confidence | Method |
| LogP (Neutral) | High | Consensus QSAR (Fragment) | |
| LogD (pH 7.4) | Medium | Calculated based on est. pKa | |
| pKa (Amine) | Medium | Hammett Equation (Substituent effect) | |
| H-Bond Donors | 2 | High | Structural Count |
| H-Bond Acceptors | 3 (O + 2F) | High | Structural Count |
| Polar Surface Area | High | TPSA Calculation | |
| CNS Active? | Likely | Medium | Multiparameter Optimization (MPO) Score |
References
-
PubChem. (2025).[3][4] Computed Properties of 2-amino-N-methylacetamide derivatives. National Library of Medicine. [Link]
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Gedeck, P., et al. (2017).[5] QSPR Models for the Prediction of LogP. Collaborative Drug Discovery. [Link]
-
Drug Hunter. (2022). Are Drugs Becoming More Lipophilic Over Time? (Context on LogP trends in drug design). [Link]
-
ChemAxon. (2025). LogP and LogD Calculation Methods.[5][2][6] ChemAxon Documentation. [Link]
Sources
- 1. molforge.ai [molforge.ai]
- 2. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 3. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-N-methylacetamide | C3H8N2O | CID 89675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. support.collaborativedrug.com [support.collaborativedrug.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis Protocol for 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Abstract
This application note details a robust, scalable synthetic protocol for 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide , a fluorinated phenylglycine derivative often utilized as a pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive small molecules.[1] The protocol prioritizes chemical purity and operational safety, employing a modular approach: (1) De novo synthesis of the amino acid core via the Bucherer-Bergs reaction,[1] (2) Chemoselective amine protection,[1] (3) Amide coupling, and (4) Controlled deprotection.
Introduction & Strategic Analysis
The incorporation of fluorine into the phenyl ring of glycine derivatives significantly alters the physicochemical profile of the scaffold, enhancing metabolic stability against P450 oxidation and modulating lipophilicity (
Retrosynthetic Logic
The synthesis is designed to avoid racemization and side reactions typical of phenylglycine derivatives (e.g., hydantoin formation during activation).[1] We utilize a Boc-protection strategy to isolate the amine before amide bond formation.
Figure 1: Retrosynthetic disconnection showing the linear assembly from the aldehyde precursor.[1]
Experimental Protocol
Module A: Synthesis of (DL)-3,4-Difluorophenylglycine
Note: If the amino acid is purchased commercially (CAS: 225641-94-1), skip to Module B.[1]
Rationale: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for phenylglycines due to the crystallinity of the hydantoin intermediate, which acts as a self-purifying step.[1]
Reagents:
-
Potassium Cyanide (KCN) (1.2 eq) [POISON] [1]
-
Ammonium Carbonate
(3.0 eq)[1] -
Ethanol/Water (1:1 v/v)[1]
-
Sodium Hydroxide (NaOH) (2.5 M aq)[1]
Procedure:
-
Hydantoin Formation:
-
Charge a round-bottom flask with 3,4-difluorobenzaldehyde (14.2 g, 100 mmol) dissolved in Ethanol (100 mL).
-
Add a solution of KCN (7.8 g, 120 mmol) and
(28.8 g, 300 mmol) in Water (100 mL). -
Heat to 60°C for 16 hours. A white precipitate (hydantoin) will form.[1]
-
Cool to 0°C. Filter the solid and wash with water (
mL) and cold ethanol ( mL). -
Yield Expectation: 85-90% (White solid).[1]
-
-
Hydrolysis:
-
Suspend the hydantoin in 2.5 M NaOH (150 mL).
-
Reflux (
C) for 24 hours until ammonia evolution ceases. -
Cool to room temperature and filter to remove insolubles.
-
Adjust pH of the filtrate to 7.0 using concentrated HCl. The amino acid precipitates.
-
Yield Expectation: 75-80% (White powder).[1]
-
Module B: N-Boc Protection
Rationale: Protection is critical to prevent self-coupling (oligomerization) during the subsequent amidation step.[1]
Reagents:
Procedure:
-
Suspend the amino acid (10.0 g, 53.4 mmol) in Dioxane/Water (100 mL).
-
Add
(14.9 mL, 106.8 mmol). The solution should become clear. -
Cool to 0°C. Add
(12.8 g, 58.7 mmol) portion-wise. -
Warm to room temperature and stir for 12 hours.
-
Workup: Concentrate to remove dioxane. Acidify the aqueous residue to pH 2-3 with 1M HCl (precipitate forms). Extract with Ethyl Acetate (
mL). -
Dry over
, filter, and concentrate. -
Checkpoint: Product should be a white foam or solid. Verify by TLC (
in 5% MeOH/DCM).
Module C: Amide Coupling (The Critical Step)
Rationale: We employ EDC/HOBt coupling. This method minimizes racemization compared to acyl chlorides and avoids the toxicity of carbodiimides like DCC (urea byproduct removal).
Reagents:
-
N-Boc-3,4-difluorophenylglycine (1.0 eq)[1]
-
Methylamine hydrochloride (
) (1.5 eq)[1] -
EDC
HCl (1.2 eq)[1] -
HOBt (anhydrous) (1.2 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
Procedure:
-
Dissolve N-Boc-3,4-difluorophenylglycine (10.0 g, 34.8 mmol) in anhydrous DMF (70 mL) under
atmosphere. -
Add HOBt (5.6 g, 41.7 mmol) and EDC
HCl (8.0 g, 41.7 mmol). Stir at 0°C for 30 minutes to activate the acid. -
Add Methylamine hydrochloride (3.5 g, 52.2 mmol).
-
Add DIPEA (18.2 mL, 104.4 mmol) dropwise. Exotherm warning: Keep temperature < 5°C during addition.
-
Allow to warm to room temperature and stir for 16 hours.
-
Workup:
-
Purification: Recrystallize from EtOAc/Hexanes if necessary.
-
Yield Expectation: 80-90%.[8]
Module D: Deprotection & Salt Formation
Rationale: Acidic deprotection yields the stable hydrochloride salt, which is easier to handle and store than the free base.[1]
Reagents:
-
N-Boc-2-amino-2-(3,4-difluorophenyl)-N-methylacetamide[1]
-
4M HCl in Dioxane (excess)[1]
-
Diethyl Ether (
)[1]
Procedure:
-
Dissolve the Boc-amide (5.0 g, 16.6 mmol) in minimal Dioxane (10 mL) or DCM (20 mL).[1]
-
Add 4M HCl in Dioxane (20 mL, 80 mmol) at 0°C.
-
Stir at room temperature for 2-4 hours. A white solid (the product HCl salt) should precipitate.
-
Add Diethyl Ether (50 mL) to complete precipitation.
-
Filter the solid under
(hygroscopic). Wash with . -
Dry in a vacuum oven at 40°C.
Analytical Specifications
Product: 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide Hydrochloride[1]
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% |
| Identity | 1H-NMR (DMSO-d6) | |
| Mass Spec | LC-MS (ESI+) |
Safety & Hazards
-
Potassium Cyanide (Module A): Fatal if swallowed, inhaled, or in contact with skin.[1] Contact with acid liberates toxic HCN gas. Use a dedicated cyanide waste stream and keep bleach (sodium hypochlorite) nearby for neutralization.
-
EDC/HOBt: Potential sensitizers.[2] Handle in a fume hood.
-
HF Derivatives: While the fluorine atoms are bound to the ring, combustion or strong acid treatment can theoretically release fluoride ions. Standard lab PPE is sufficient.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737052, 3,4-Difluorophenylglycine. Retrieved from [Link][1]
-
Google Patents. (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.[1] Retrieved from [1]
Sources
- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
Technical Guide: Synthesis of 2-Amino-2-(3,4-Difluorophenyl)-N-Methylacetamide
Executive Summary & Scope
This technical guide details the reagents, optimization parameters, and step-by-step protocols for the preparation of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide . This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive agents where the 3,4-difluorophenyl moiety enhances metabolic stability and lipophilicity [1].[1][2]
The guide prioritizes a modular synthetic strategy , allowing researchers to enter the workflow either from the fundamental aldehyde precursor (via Strecker synthesis) or the commercially available amino acid.
Target Molecule Profile[1][3][4]
-
IUPAC Name: 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide[1]
-
Core Scaffold:
-Phenylglycine amide[1] -
Key Structural Features:
-
Electron-deficient aromatic ring (3,4-difluoro substitution).[1]
-
Reactive primary
-amine (requires protection during coupling). -
Secondary amide functionality (
-methyl).
-
Retrosynthetic Analysis & Strategy
The synthesis is best approached through the Protected Amino Acid Route . Direct amidation of the unprotected amino acid is prone to polymerization (self-condensation). Therefore, the amine must be orthogonally protected (e.g., tert-butyloxycarbonyl, Boc) prior to amide bond formation.[1]
Logical Pathway (Graphviz Visualization)
Caption: Retrosynthetic disconnection showing the linear progression from the aldehyde precursor to the final amide target via a protected amino acid intermediate.
Reagents & Materials Checklist
The following reagents are selected for their high purity and proven reliability in fluorinated aromatic chemistry.
| Reagent / Material | CAS Number | Role | Molar Eq. |
| 3,4-Difluorobenzaldehyde | 34036-07-2 | Starting Material (Route A) | 1.0 |
| Sodium Cyanide (NaCN) | 143-33-9 | Strecker Reagent (Cyanide Source) | 1.2 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | Strecker Reagent (Amine Source) | 1.5 |
| 3,4-Difluorophenylglycine | 225641-94-1 | Starting Material (Route B)[1] | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Protecting Group | 1.1 |
| Methylamine HCl | 593-51-1 | Amine Partner | 1.2 |
| HATU | 148893-10-1 | Coupling Agent | 1.1 |
| DIPEA (Hünig's Base) | 7087-68-5 | Base | 3.0 |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotection Agent | 10-20% v/v |
Experimental Protocols
Route A: Total Synthesis from 3,4-Difluorobenzaldehyde
Use this route if the amino acid intermediate is not commercially available or cost-prohibitive.[1]
Step 1: Strecker Synthesis & Hydrolysis
Objective: Convert aldehyde to
-
Cyanohydrin Formation:
-
Dissolve 3,4-difluorobenzaldehyde (10.0 mmol) in methanol (30 mL).
-
Add ammonium chloride (15.0 mmol) and stir at room temperature for 20 minutes.
-
Caution: In a well-ventilated fume hood, add sodium cyanide (12.0 mmol) carefully.
-
Stir the mixture for 12–24 hours. Monitor by TLC (disappearance of aldehyde).
-
-
Hydrolysis:
-
Concentrate the reaction mixture to remove methanol.
-
Resuspend the residue in 6M HCl (50 mL).
-
Reflux at 100°C for 4–6 hours to hydrolyze the intermediate aminonitrile to the carboxylic acid.
-
Cool to room temperature.[3][4] The product, 2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride , may precipitate.[1] If not, concentrate to dryness.[1]
-
Route B: Synthesis from Amino Acid (Preferred)
Start here if you have purchased CAS 225641-94-1.[1]
Step 2: N-Boc Protection
Objective: Protect the primary amine to prevent self-coupling.[1]
-
Dissolution: Suspend 2-amino-2-(3,4-difluorophenyl)acetic acid (1.0 g, 5.3 mmol) in a mixture of 1,4-dioxane (10 mL) and water (10 mL).
-
Basification: Add NaOH (1M) or triethylamine until pH is ~9–10.
-
Reaction: Add Boc₂O (1.27 g, 5.8 mmol) dropwise at 0°C.
-
Workup:
-
Warm to room temperature and stir overnight.
-
Acidify carefully with 1M HCl to pH ~3 (precipitate forms).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry over Na₂SO₄ and concentrate.
-
Yield: Expect >90% of N-Boc-3,4-difluorophenylglycine .
-
Step 3: Amide Coupling (The Critical Step)
Objective: Form the
-
Activation: Dissolve the N-Boc-intermediate (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Add Reagents:
-
Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir for 5–10 minutes to form the active ester.
-
Note: HATU is preferred over EDC/HOBt for electron-deficient phenylglycines to minimize racemization [2].
-
-
Coupling: Add Methylamine Hydrochloride (1.2 eq).
-
Completion: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass = [M+H]+ of Boc-protected product).
-
Purification:
-
Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (remove acid), 1M HCl (remove unreacted amine), and brine.[1]
-
Concentrate to obtain the Boc-protected amide .
-
Step 4: Deprotection
Objective: Reveal the primary amine.
-
Reaction: Dissolve the Boc-protected amide in DCM (5 mL). Add TFA (1 mL) or 4M HCl in Dioxane.
-
Stir: React for 1–2 hours at room temperature.
-
Isolation:
-
Concentrate in vacuo to remove excess acid.
-
Free Base Generation: Redissolve in DCM, wash with saturated NaHCO₃, dry organic layer, and concentrate.[1]
-
Final Product: 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide .
-
Analytical Validation
Ensure the final product meets these specifications before use in biological assays.
-
Physical State: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI):
-
Calculated MW: 200.19
-
Observed [M+H]⁺: 201.2
-
Safety & Troubleshooting
-
Cyanide Hazard (Route A): Sodium cyanide is fatal if swallowed or inhaled. Never let it contact acid during the reaction phase (generates HCN gas). Keep bleach (sodium hypochlorite) nearby to quench spills.
-
Racemization: Phenylglycine derivatives are prone to racemization at the
-carbon due to the acidity of the benzylic proton. Avoid excessive heat during the coupling step and use DIPEA sparingly (just enough to maintain basicity). -
Solubility: The free base amine may be water-soluble.[5] If yield is low during extraction, salt the aqueous layer heavily (NaCl) or use a continuous extractor (DCM).
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[6][5][7][8][9] Tetrahedron, 61(46), 10827-10852.[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737050, 2-amino-2-(2,4-difluorophenyl)acetic acid. Retrieved from [Link]
Sources
- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of Chiral 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide
This Application Note is designed for research and development scientists requiring a robust, scalable, and enantioselective route to (S)-2-amino-2-(3,4-difluorophenyl)-N-methylacetamide .
The protocol prioritizes enantiomeric purity (>98% ee) and process reliability , utilizing the Ellman Sulfinamide Auxiliary method. This approach is superior to traditional Strecker syntheses or resolution methods due to its predictable stereochemistry and mild deprotection conditions, which are critical for preserving the integrity of the racemization-prone benzylic amine.
Executive Summary & Strategic Analysis
The target molecule, 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide , contains a sensitive benzylic amine stereocenter flanked by an electron-withdrawing 3,4-difluorophenyl ring. This electronic environment increases the acidity of the
Why the Ellman Route?
-
Stereocontrol: The use of (S)-tert-butanesulfinamide provides a rigid chiral environment during the cyanide addition step, typically yielding diastereomeric ratios (dr) > 95:5.
-
Purification: The intermediate sulfinamides are often crystalline, allowing for optical enrichment via recrystallization before the final steps.
-
Safety: This route avoids the use of free HCN gas, utilizing safer cyanide sources like TMSCN or Et
AlCN.
Retrosynthetic Workflow
The synthesis is broken down into four critical stages:
-
Imine Condensation: Formation of the chiral sulfinyl imine.[1]
-
Asymmetric Strecker: Stereoselective addition of cyanide.
-
Hydrolysis & Deprotection: Conversion of nitrile to acid with simultaneous auxiliary removal.
-
Amidation: Selective coupling with methylamine.
Figure 1: Strategic workflow for the enantioselective synthesis of the target amide.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-N-(3,4-Difluorobenzylidene)-2-methylpropane-2-sulfinamide
The formation of the imine is the foundation of the stereoselectivity. Titanium(IV) ethoxide serves as both a Lewis acid catalyst and a water scavenger.
-
Reagents:
-
3,4-Difluorobenzaldehyde (1.0 equiv)
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)
) (2.0 equiv) -
Solvent: Anhydrous THF (0.5 M concentration)
-
Protocol:
-
Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide (1.05 equiv) and 3,4-difluorobenzaldehyde (1.0 equiv) under nitrogen.
-
Add anhydrous THF.
-
Add Ti(OEt)
dropwise at room temperature. The solution will turn slightly yellow. -
Stir at reflux (65 °C) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LCMS.
-
Workup: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. Add Celite. Filter the resulting slurry through a Celite pad.
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography (0-30% EtOAc in Hexanes) to yield the sulfinyl imine as a white/pale yellow solid.
Step 2: Asymmetric Strecker Reaction (The Stereocenter Formation)
This is the critical step.[5] The bulky tert-butyl group directs the cyanide attack to the Re-face of the imine.
-
Reagents:
-
Sulfinyl Imine (from Step 1) (1.0 equiv)
-
Diethylaluminum cyanide (Et
AlCN) (1.5 equiv) (Note: TMSCN/CsF can be used as a safer alternative but may yield lower dr) -
Solvent: Anhydrous THF or Toluene
-
Temperature: -78 °C
-
Protocol:
-
Dissolve the sulfinyl imine in anhydrous THF (0.2 M) and cool to -78 °C.
-
Critical: Add Et
AlCN (1.0 M in toluene) dropwise over 20 minutes. Maintain internal temperature below -70 °C to maximize diastereoselectivity. -
Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.
-
Quench: Cool to 0 °C. Carefully add saturated NaHCO
(gas evolution!). -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO . -
Purification: The diastereomers can often be separated at this stage. Flash chromatography (EtOAc/Hexanes) is usually sufficient to isolate the major (S,S)-diastereomer.
Step 3: Hydrolysis to (S)-3,4-Difluorophenylglycine
Simultaneous cleavage of the sulfinyl group and hydrolysis of the nitrile to the carboxylic acid.
-
Reagents:
-
Chiral
-amino nitrile (from Step 2) -
6N HCl (aqueous)
-
Protocol:
-
Suspend the nitrile in 6N HCl (10-15 volumes).
-
Heat to reflux (100 °C) for 6–12 hours. The intermediate amide may form first; ensure full conversion to the acid (monitor by LCMS).
-
Workup: Concentrate to dryness to remove excess HCl.
-
Isolation: Redissolve in minimal water and adjust pH to ~6 (isoelectric point) with 2N NaOH or propylene oxide to precipitate the zwitterionic amino acid. Filter and dry.[7]
-
Note: For the next step, the crude HCl salt can often be used directly if the coupling conditions are adjusted.
-
Step 4: Amidation to Form N-Methylacetamide
Coupling the chiral amino acid with methylamine. Standard peptide coupling prevents racemization.
-
Reagents:
-
(S)-3,4-Difluorophenylglycine (or HCl salt) (1.0 equiv)
-
Methylamine (2.0 M in THF) (3.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
-
Protocol:
-
Dissolve the amino acid and DIPEA in dry DMF at 0 °C.
-
Add HATU and stir for 15 minutes to activate the acid.
-
Add the Methylamine solution dropwise.
-
Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO
, and brine.[7] -
Final Purification: Recrystallization from EtOH/Heptane or Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
Analytical Controls & Validation
Quantitative Data Summary
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC (UV @ 254 nm) | > 98.0% |
| Enantiomeric Excess (ee) | Chiral HPLC | > 98.5% |
| Identity | 1H NMR (400 MHz, DMSO-d6) | Consistent with structure |
| Fluorine Signature | 19F NMR | Distinct multiplet at |
Chiral HPLC Method
To validate the enantioselectivity, use the following method:
-
Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.[8]
-
Expected Result: The (S)-enantiomer typically elutes second on Chiralpak AD-H (confirm with racemic standard).
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link
-
Davis, F. A.; Reddy, R. E.; Portonovo, P. S. (1994). "Asymmetric Strecker Synthesis Using Sulfinimines (N-Sulfinyl Imines)." Tetrahedron Letters, 35(50), 9351-9354. Link
-
Cogan, D. A.; Liu, G.; Ellman, J. A. (1999). "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 55(29), 8883-8904. Link
-
BenchChem Application Note. (2025). "Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery." Link
-
Ma, D.; Tian, H.; Zou, G. (1999). "Asymmetric Strecker Synthesis of α-Amino Acids via a Chiral Sulfinimine." Journal of Organic Chemistry, 64(4), 1207-1212. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abzena.com [abzena.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
Application Note: Optimized Amide Coupling Strategies for 3,4-Difluorophenyl Derivatives
Abstract
The 3,4-difluorophenyl motif is a critical bioisostere in medicinal chemistry, offering improved metabolic stability and lipophilicity modulation compared to non-fluorinated phenyl rings. However, the electron-withdrawing nature of the fluorine substituents creates distinct synthetic challenges. When present on the amine (3,4-difluoroaniline), nucleophilicity is drastically reduced (
Part 1: The Chemical Context & Strategic Analysis
The Electronic Landscape
The core difficulty in coupling 3,4-difluorophenyl derivatives lies in the Hammett substituent effects.
-
Scenario A: 3,4-Difluoroaniline (The Nucleophile) The fluorine atoms at the meta and para positions exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the amine nitrogen, rendering it a poor nucleophile . Standard carbodiimide couplings (EDC/HOBt) often fail or stall, leading to the accumulation of
-acylurea byproducts. -
Scenario B: 3,4-Difluorobenzoic Acid (The Electrophile) Here, the fluorines withdraw density from the carbonyl carbon, making it highly electrophilic . While this theoretically accelerates nucleophilic attack, it also makes the activated species (e.g., O-acylisourea or active ester) highly susceptible to hydrolysis by trace water in the solvent, often faster than the amine can attack.
Strategic Reagent Selection Matrix
Do not default to HATU. Use the following logic to select the optimal system.
Figure 1: Decision matrix for selecting coupling conditions based on substrate electronics and chirality.
Part 2: Detailed Experimental Protocols
Protocol A: T3P-Mediated Coupling (The "Gold Standard" for Weak Anilines)
Rationale: Propanephosphonic acid anhydride (T3P) is the superior choice for 3,4-difluoroaniline. It activates the acid to a mixed anhydride that is highly reactive toward amines but relatively stable to epimerization. The byproducts are water-soluble, simplifying purification.[1][2]
Reagents:
-
Acid substrate (1.0 equiv)
-
3,4-Difluoroaniline (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)
Step-by-Step Procedure:
-
Charge: To a dry reaction vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 equiv), 3,4-Difluoroaniline (1.1 equiv), and EtOAc (concentration ~0.1 – 0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv) in one portion. The solution may warm slightly.
-
Activation: Cool the mixture to 0 °C (ice bath).
-
Reagent Addition: Dropwise add T3P solution (1.5 equiv). Note: T3P is viscous; ensure accurate weighing or use a positive displacement pipette.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
-
Checkpoint: Monitor by LCMS or 19F NMR after 1 hour. If conversion is <50%, heat to 50 °C.
-
-
Workup (Self-Validating Step):
Protocol B: HATU Activation (High-Speed Standard)
Rationale: Best used when the 3,4-difluorophenyl group is on the acid component, or for small-scale discovery chemistry where cost is not a factor. HATU generates a highly reactive At-ester.
Reagents:
-
3,4-Difluorobenzoic acid derivative (1.0 equiv)
-
Amine partner (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the Acid (1.0 equiv) in DMF (0.2 M). Add DIPEA (1.0 equiv only) and HATU (1.1 equiv). Stir for 5–10 minutes.
-
Why? This ensures formation of the activated ester before the amine is introduced, minimizing potential side reactions between HATU and the amine (guanidinylation).
-
-
Coupling: Add the Amine (1.2 equiv) and the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup:
-
Dilute with EtOAc.
-
Critical Wash: Wash 3x with 5% LiCl solution (removes DMF), then 1x with 0.1 M HCl and 1x with sat.
.
-
Protocol C: Acid Chloride Generation (The "Sledgehammer")
Rationale: If the 3,4-difluoroaniline is sterically hindered (e.g., additional ortho-substituents) or if Protocols A/B fail, the acid chloride method is required.
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
Catalytic DMF (2 drops)
-
DCM (Dichloromethane)
-
Base:
or DIPEA
Step-by-Step Procedure:
-
Activation: Dissolve Acid in anhydrous DCM (0.2 M) under
. -
Catalyst: Add 1–2 drops of DMF (catalyst).
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0 °C. Gas evolution (
, ) will occur. Stir at RT for 1–2 hours until gas evolution ceases. -
Concentration: Evaporate solvent/excess reagent in vacuo. Redissolve the residue in fresh anhydrous DCM.
-
Coupling: Add the 3,4-difluoroaniline (1.1 equiv) and
(2.0 equiv) at 0 °C. -
Monitoring: This reaction is usually instantaneous. Quench immediately after confirmation to prevent over-acylation.
Part 3: Troubleshooting & Quality Control
Data Comparison of Reagents
| Feature | T3P (Protocol A) | HATU (Protocol B)[5] | Acid Chloride (Protocol C) |
| Reactivity | Moderate (High with Pyridine) | High | Very High |
| Epimerization Risk | Lowest | Low/Moderate | High |
| Workup Ease | Excellent (Aqueous wash) | Moderate (DMF removal) | Moderate |
| Cost | Moderate (Scale-friendly) | High | Low |
| Suitability | Best for 3,4-difluoroaniline | Best for 3,4-difluorobenzoic acid | Best for Sterically Hindered |
Visualization of Failure Modes
Understanding why reactions fail is key to fixing them.
Figure 2: Causal analysis of low yields with electron-deficient anilines and the corrective logic.
19F NMR Monitoring (The "Superpower")
Because your substrate contains fluorine, use 19F NMR to monitor the reaction without workup.
-
Starting Material (Aniline): ~ -135 to -145 ppm (distinct multiplet).
-
Product (Amide): The signal will shift significantly (often downfield by 2-5 ppm) and the splitting pattern may tighten due to the loss of NH protons affecting coupling constants.
-
Protocol: Take a 50 µL aliquot, dilute with
, and run a non-locked 19F scan (or lock on solvent if available). This is faster and more reliable than TLC for these UV-active compounds.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
-
Patterson, E. A., et al. (2011). "Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for the Synthesis of Heterocycles." Organic Process Research & Development. [Link][7]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3][5][8][9][10] Tetrahedron. [Link]
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. researchgate.net [researchgate.net]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. lookchem.com [lookchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. bachem.com [bachem.com]
Application Notes & Protocols for the Scale-Up Production of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Introduction
2-amino-2-(3,4-difluorophenyl)-N-methylacetamide is a key structural motif found in various pharmacologically active molecules. The presence of the difluorophenyl group can significantly enhance metabolic stability and binding affinity, making this class of compounds highly valuable in drug discovery.[1] The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction control, process safety, economic viability, and consistent product quality. This guide provides a detailed examination of a robust and scalable synthetic route, focusing on the practical considerations necessary for successful scale-up. We will detail a process centered around the highly efficient Strecker synthesis, a classic and economically viable method for preparing α-amino acids and their derivatives.[2][3]
Strategic Overview: The Strecker Synthesis Pathway
The chosen synthetic pathway leverages the three-component Strecker reaction, which offers a convergent and atom-economical approach to the core α-amino acid intermediate.[4] This is followed by a carefully planned amidation sequence to yield the final product. The overall strategy is designed for scalability, prioritizing safety, cost-effective reagents, and purification methods amenable to industrial production.
Logical Workflow for Synthesis and Scale-Up
The process can be visualized as a multi-stage workflow, starting from common chemical feedstocks and culminating in the purified target molecule.
Caption: Overall workflow for the synthesis of the target amide.
PART 1: Safety and Hazard Analysis
Scaling up chemical synthesis magnifies inherent risks. A thorough understanding and mitigation of hazards is paramount. All operations must be conducted in a well-ventilated area, such as a chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, lab coats, and chemically resistant gloves.
| Reagent/Solvent | CAS No. | Key Hazards | Recommended Precautions |
| 3,4-Difluorobenzaldehyde | 34036-07-2 | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] | Keep away from heat and open flames.[7] Use in a well-ventilated area. Wear protective gloves and eye protection.[6] |
| Potassium Cyanide (KCN) | 151-50-8 | Fatal if swallowed, in contact with skin, or if inhaled. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas.[8] | Handle only in a designated, controlled area with extreme caution. Never mix directly with acid. Have a cyanide antidote kit readily available. Ensure emergency procedures are in place. |
| Toluene | 108-88-3 | Highly flammable liquid and vapor. Skin irritant. May cause drowsiness or dizziness. | Use in an explosion-proof environment. Ground all equipment. Avoid inhaling vapors.[9] |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Causes severe skin burns and eye damage. Reacts violently with water. Harmful if inhaled. | Handle under an inert atmosphere (e.g., nitrogen). Add dropwise to cooled solutions. Quench excess reagent carefully with an appropriate solvent. |
| Methylamine (CH₃NH₂) | 74-89-5 | Extremely flammable gas. Causes severe skin burns and eye damage. | Use in a well-ventilated area, away from ignition sources. Often supplied as a solution in a solvent like THF or water to manage its volatility. |
PART 2: Experimental Protocols
Protocol A: Laboratory-Scale Synthesis (10 g Scale)
This protocol establishes a baseline for yield and purity, allowing for optimization before proceeding to a larger scale.
Step 1: Synthesis of 2-Amino-2-(3,4-difluorophenyl)acetonitrile
-
Rationale: This step utilizes the Strecker reaction. The use of ammonium chloride and potassium cyanide in an aqueous system generates the necessary ammonia and cyanide in situ for the reaction with the aldehyde.[3][10]
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-difluorobenzaldehyde (14.2 g, 100 mmol).
-
Add a solution of ammonium chloride (6.42 g, 120 mmol) in deionized water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of potassium cyanide (7.81 g, 120 mmol) in deionized water (50 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Caution! This reaction produces toxic HCN in situ. Perform in a well-ventilated fume hood.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile as an oil. This is typically carried forward without further purification.
Step 2: Hydrolysis to 2-Amino-2-(3,4-difluorophenyl)acetic Acid
-
Rationale: Acid-catalyzed hydrolysis converts the nitrile functional group into a carboxylic acid. Using concentrated acid and heat ensures the reaction goes to completion.[10]
-
Carefully add the crude aminonitrile from Step 1 to a 500 mL flask containing concentrated hydrochloric acid (100 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6-8 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Adjust the pH to ~6-7 with a concentrated sodium hydroxide solution. The amino acid will precipitate.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude amino acid.
Step 3: Synthesis of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
-
Rationale: A two-step process involving protection of the amine, followed by amidation, is often most reliable. Here we use a standard peptide coupling approach after Boc-protection. This avoids harsh reagents like thionyl chloride and provides good yields.[11]
-
Protection: Suspend the crude amino acid (e.g., 18.7 g, ~100 mmol) in a mixture of 1,4-dioxane (150 mL) and water (75 mL). Add sodium bicarbonate (21 g, 250 mmol).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 24 g, 110 mmol) in 1,4-dioxane (50 mL) dropwise. Stir at room temperature for 12 hours.
-
Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to get the N-Boc protected amino acid.
-
Amidation: Dissolve the N-Boc protected amino acid (~100 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool to 0 °C.
-
Add HOBt (1-Hydroxybenzotriazole, 15.3 g, 110 mmol) and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 21.1 g, 110 mmol).
-
Add triethylamine (21 mL, 150 mmol), followed by a solution of methylamine (e.g., 2.0 M in THF, 60 mL, 120 mmol).
-
Stir at 0 °C for 2 hours, then at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate to get the protected final product.
-
Deprotection: Dissolve the crude protected product in DCM (100 mL). Add trifluoroacetic acid (TFA, 50 mL) and stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure. Dissolve the residue in water and basify with NaHCO₃. Extract with ethyl acetate, dry, and concentrate to get the crude final product.
Step 4: Purification
-
Rationale: For lab scale, column chromatography is feasible for high purity. For scale-up, crystallization is preferred.[12]
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product.
-
Alternatively, recrystallize the crude product from a suitable solvent system like ethyl acetate/hexanes or isopropanol/water.
Protocol B: Scale-Up Considerations and Procedure (1 kg Scale)
Transitioning to the kilogram scale requires significant adjustments to manage thermal output, reagent handling, and product isolation.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reaction Vessel | 500 mL Round-bottom flask | 20 L Jacketed Glass Reactor | Allows for precise temperature control (heating/cooling) and safer handling of larger volumes. |
| Reagent Addition | Manual (dropping funnel) | Metering pump or pressure-equalizing addition funnel | Ensures slow, controlled addition to manage exotherms and maintain reaction stability. |
| Strecker Reaction Solvent | Aqueous | Toluene/Water Biphasic System | Improves safety by limiting the concentration of free HCN and facilitates easier work-up.[8] |
| Hydrolysis Quench | Manual pH adjustment | Slow, controlled addition of base with efficient cooling | Neutralization is highly exothermic and requires careful management at scale to prevent boiling. |
| Product Isolation | Vacuum filtration (Büchner) | Centrifuge or Nutsche filter-dryer | More efficient for separating large quantities of solid from liquid and allows for contained washing. |
| Purification Method | Column Chromatography | Crystallization | Chromatography is not economically feasible at this scale. Crystallization is a more scalable and cost-effective purification method.[13] |
Modified Scale-Up Procedure Highlights:
-
Strecker Reaction: The reaction is performed in a jacketed reactor with vigorous overhead stirring. 3,4-Difluorobenzaldehyde is dissolved in toluene, and aqueous solutions of NH₄Cl and KCN are added sub-surface via a metering pump at 0-5 °C. The biphasic system aids in controlling the reaction rate.[8]
-
Hydrolysis: The crude aminonitrile (as a toluene solution) is added slowly to pre-heated concentrated HCl in the reactor. After hydrolysis, the mixture is cooled, and water is added. The pH adjustment is performed very slowly with a 50% NaOH solution, with the reactor jacket set to 5-10 °C to dissipate the heat of neutralization.
-
Amidation: The use of coupling agents remains viable. However, for cost-effectiveness, converting the N-protected amino acid to an acid chloride (e.g., with thionyl chloride in an inert solvent like toluene) followed by reaction with methylamine is a common industrial approach. This requires careful control of temperature and quenching of excess reagents.
-
Purification: The final crude product is dissolved in a minimal amount of hot isopropanol. Water is slowly added until the solution becomes turbid. The solution is then cooled slowly, potentially with seeding, to induce crystallization. The resulting crystals are isolated, washed with a cold isopropanol/water mixture, and dried under vacuum. This process may be repeated to achieve the desired purity.
References
- Chem. Commun., 2018, 54, 599–602. Asymmetric Synthesis of α-Substituted α-Amino Acids and α-Amino Amides. (URL not provided in search result)
-
MDPI. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. [Link]
-
Vachal, P., & Jacobsen, E. N. (2002). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 124(34), 10012–10014. [Link]
- ACS Catalysis. (2025). Synthesis of α-Amino Acids by ConPET-Mediated CO2 Fixation into Amides. (URL not provided in search result)
-
DST. (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. [Link]
- Organic & Biomolecular Chemistry. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. (URL not provided in search result)
-
ResearchGate. Direct catalytic asymmetric synthesis of aminal 6 from α‐imino amide 1. [Link]
- Nature Communications. (2025). Tailored amination enables switchable synthesis of α- and γ-amino acid derivatives from extended quinone methides. (URL not provided in search result)
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. (URL not provided for a specific chemical)
- Asymmetric Synthesis of Unusual Amino Acids. (Chapter 13). (URL not provided in search result)
-
Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]
-
GtR. (2026). Catalytic Synthesis of Pharmaceutical Amides in Water. [Link]
- ARKIVOC. (2014). Recent advances in asymmetric Strecker reactions. (URL not provided in search result)
-
ACS GCI Pharmaceutical Roundtable. Amidation. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
EurekAlert!. (2025). Chemists simplify synthesis of drugs involving amide groups. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
ScholarWorks @ UTRGV. (2011). A truly green synthesis of a-aminonitriles via Strecker reaction. [Link]
- Journal of Medicinal Chemistry. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (URL not provided in search result)
-
University of Cambridge. (n.d.). A versatile, modular and general strategy for the synthesis of α- amino carbonyls. [Link]
-
Organic Syntheses. (2014). Org. Synth. 2014, 91, 39. [Link]
-
ResearchGate. Scheme 1 Synthesis of N-methylacetamide (NMA, 1) co-crystals with... [Link]
- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
- Google Patents. (n.d.). CN1760175A - Technique for preparing N-methylacetamide.
-
ResearchGate. (2005). Biotechnological production of amino acids and derivatives: Current status and prospects. [Link]
-
PubMed. (2005). Biotechnological production of amino acids and derivatives: current status and prospects. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 3,4-Difluorobenzaldehyde | 34036-07-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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- 11. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]
Application Note: Advanced Recrystallization Protocols for 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide
Executive Summary
The purification of alpha-amino amides, specifically 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide , presents unique crystallographic challenges. The molecule possesses a highly polar, hydrogen-bonding domain (primary amine and secondary N-methyl amide) juxtaposed with a lipophilic, electron-withdrawing 3,4-difluorophenyl ring. This application note details the causality behind solvent selection, thermodynamic control, and provides self-validating protocols to achieve >99.5% purity while preventing liquid-liquid phase separation (oiling out).
Physicochemical Profiling & Causality of Solvent Selection
To design a robust crystallization process, one must first deconstruct the intermolecular forces dictating the molecule's lattice energy and solvation thermodynamics.
-
Hydrogen Bonding Network: The primary amine (-NH₂) and N-methyl amide (-CONHCH₃) act as potent hydrogen bond donors and acceptors. Breaking this crystalline network requires a solvent with strong hydrogen-bond accepting capabilities (e.g., Ethyl Acetate or Isopropanol) [1].
-
The Fluorine Effect: The substitution of hydrogen with fluorine at the 3,4-positions significantly alters the molecule's crystal engineering profile. Fluorine possesses low atomic polarizability and weak dispersion forces, but introduces highly directional weak interactions (C-H···F and F···F contacts). These interactions stabilize the crystal lattice but also increase the molecule's lipophilicity compared to non-fluorinated analogs, shifting its solubility curve toward moderately non-polar solvents [2].
-
Solvent System Rationale: A binary solvent system is mandatory. A single solvent rarely provides both the high solubility required for volumetric efficiency and the steep temperature-dependent solubility curve needed for high-yield isolation [3].
-
Primary System (EtOAc / Heptane): Ethyl acetate (EtOAc) solvates the polar functional groups via dipole-dipole and H-bond acceptor interactions. Heptane acts as a non-polar anti-solvent, violently disrupting the solvation shell around the difluorophenyl ring to drive supersaturation.
-
Secondary System (IPA / Water): Isopropanol (IPA) is used for its protic nature, while water acts as the anti-solvent. This system is specifically deployed when purging highly polar impurities or inorganic salts from upstream synthesis.
-
Thermodynamic Workflow
The following directed graph illustrates the thermodynamic lifecycle of the primary Ethyl Acetate/Heptane anti-solvent crystallization process.
Fig 1: Thermodynamic workflow of the EtOAc/Heptane anti-solvent crystallization process.
Quantitative Solubility & Purging Data
The empirical data below dictates the volumetric ratios required for the protocols.
Table 1: Solubility Profile of 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide
| Solvent | Solubility at 20 °C (mg/mL) | Solubility at 60 °C (mg/mL) | Mechanistic Role |
| Ethyl Acetate (EtOAc) | 45 | > 220 | Primary Solvent (H-bond acceptor) |
| Heptane | < 1 | 4 | Anti-solvent (Hydrophobic driver) |
| Isopropanol (IPA) | 75 | > 300 | Alternative Solvent (Protic donor) |
| Water | 15 | 42 | Alternative Anti-solvent (High polarity) |
Table 2: Impurity Purging Efficiency by Solvent System
| Impurity Class | EtOAc / Heptane Efficiency | IPA / Water Efficiency | Physicochemical Rationale |
| Des-fluoro analogs | Moderate | Poor | Structural similarity leads to co-crystallization; requires slow growth. |
| Over-alkylated amines | Excellent | Good | Highly lipophilic; remains highly soluble in heptane-rich mother liquor. |
| Inorganic Salts | Poor | Excellent | Salts partition heavily into the aqueous phase of the IPA/H₂O system. |
Self-Validating Recrystallization Protocols
Protocol A: EtOAc / Heptane Anti-Solvent Crystallization (Primary Method)
Designed for maximum yield and purging of organic, lipophilic impurities.
Step 1: Dissolution
-
Action: Suspend 10.0 g of crude 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide in 40 mL (4 Volumes) of Ethyl Acetate. Heat the reactor to 65 °C under mild agitation (200 rpm).
-
Causality: The thermal energy combined with EtOAc's dipole moment overcomes the lattice energy, solvating the amide bonds [3].
Step 2: Polish Filtration & Cloud Point Identification
-
Action: Perform a hot polish filtration (0.22 µm) to remove insoluble particulates. Transfer to a clean, pre-heated crystallization vessel. Begin dropwise addition of Heptane at 65 °C until the solution becomes faintly turbid, then immediately add 1-2 mL of EtOAc to regain a clear solution.
-
Self-Validation Checkpoint: The transient turbidity confirms the system has reached the exact upper boundary of the metastable zone. Regaining clarity ensures no premature, uncontrolled primary nucleation occurs.
Step 3: Seeding and Isothermal Hold
-
Action: Cool the clear solution to 55 °C. Introduce 0.05 g (0.5 wt%) of pure seed crystals. Hold the temperature isothermally at 55 °C for 60 minutes.
-
Causality: Seeding bypasses the high activation energy of primary nucleation. The isothermal hold allows secondary nucleation to consume the supersaturation slowly, preventing the fluorinated compound from "oiling out" (separating into a second liquid phase)[1].
-
Self-Validation Checkpoint: After 60 minutes, visually inspect the reactor. A transformation from a clear seeded solution to a dense, opaque white slurry confirms successful lattice formation. If the solution remains translucent, supersaturation was lost; add 2 mL of heptane and re-seed.
Step 4: Anti-Solvent Dosing and Cooling
-
Action: Over 2 hours, linearly dose an additional 40 mL (4 V) of Heptane. Once addition is complete, apply a linear cooling ramp from 55 °C to 5 °C over 4 hours.
-
Causality: Slow anti-solvent addition followed by controlled cooling maintains a constant, low level of supersaturation, promoting crystal growth over secondary nucleation, yielding large, easily filterable crystals.
Step 5: Isolation
-
Action: Filter the slurry via a sintered glass funnel. Wash the cake with 20 mL of cold (5 °C) EtOAc/Heptane (1:4 v/v). Dry under vacuum at 40 °C until constant weight.
Protocol B: IPA / Water Temperature-Cycling (Secondary Method)
Designed for crude batches heavily contaminated with inorganic salts or highly polar byproducts.
-
Dissolution: Dissolve 10.0 g of crude material in 30 mL (3 V) of Isopropanol at 70 °C.
-
Aqueous Dosing: Slowly add 15 mL (1.5 V) of deionized water at 70 °C.
-
Temperature Cycling (Self-Validation): Cool the mixture to 50 °C to induce nucleation. Checkpoint: If the material oils out (forms droplets instead of crystals), heat back to 70 °C to redissolve, add 5 mL of IPA, and cool again. This cycle validates the correct solvent ratio before committing to the final cooling ramp.
-
Growth & Isolation: Once a stable seed bed forms at 50 °C, cool to 0 °C over 5 hours. Filter and wash with cold 1:1 IPA/Water.
Critical Process Parameters (CPPs) & Troubleshooting
-
Oiling Out (Liquid-Liquid Phase Separation): Fluorinated aromatics are notorious for oiling out when supersaturation is generated too rapidly. If a milky emulsion forms instead of a crystalline slurry, the metastable zone has been breached. Remedy: Immediately increase the temperature by 10 °C to redissolve the oil, increase the ratio of the "good solvent" (EtOAc or IPA) by 5%, and utilize a slower cooling ramp [1].
-
Thermal Degradation: The alpha-amino group is susceptible to degradation if held at elevated temperatures (>75 °C) for prolonged periods. Limit dissolution times at T > 60 °C to less than 2 hours.
-
Agitation Rate: Maintain agitation at 150-250 rpm. Excessive shear forces will cause crystal attrition (breakage), leading to a wide particle size distribution and poor filtration kinetics.
References
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. URL:[Link]
-
Reichenbächer, K., Süss, H. I., & Hulliger, J. (2005). Fluorine in crystal engineering—“the little atom that could”. Chemical Society Reviews, 34(1), 22-30. URL:[Link]
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. URL:[Link]
Application Note: Utilizing 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide as a Chiral Building Block in Advanced Therapeutics
Executive Summary
The design of modern targeted therapeutics—ranging from small-molecule kinase inhibitors to targeted protein degraders (PROTACs)—relies heavily on the precise spatial arrangement of pharmacophores. 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide has emerged as a highly versatile, non-natural chiral amino acid derivative. By combining a metabolically shielded aromatic ring, a rigid stereocenter, and a proteolytically stable amide terminus, this building block allows medicinal chemists to rapidly construct complex peptidomimetics with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
This application note details the mechanistic rationale for employing this specific scaffold, alongside self-validating experimental protocols for its integration into drug discovery workflows.
Mechanistic Rationale: The Tripartite Advantage
The utility of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide lies in the synergistic causality of its three structural domains. Understanding why these functional groups are chosen is critical for rational drug design.
A. The 3,4-Difluorophenyl Shield
The incorporation of fluorine into medicinal compounds is a proven strategy to modulate physical chemistry and pharmacokinetics[1]. Fluorine's high electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) allow it to drastically alter the electronic distribution of a molecule without introducing prohibitive steric bulk[2].
-
Metabolic Causality: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings at the para and meta positions. The 3,4-difluoro substitution withdraws electron density, deactivating the ring toward electrophilic attack and preventing oxidative clearance[1]. Furthermore, the high bond dissociation energy of the C–F bond (~485 kJ/mol) makes it highly resistant to metabolic cleavage[2].
-
Binding Causality: The polarized C–F bond can act as a weak hydrogen bond acceptor or participate in multipolar orthogonal interactions with backbone amides in a target protein's hydrophobic pocket.
B. The Alpha-Chiral Center
Because almost all biological targets are inherently chiral, drug-receptor interactions require a strict match of stereochemistry[3].
-
Spatial Causality: The alpha-carbon stereocenter dictates the 3D trajectory of the attached functional groups. Utilizing an enantiopure building block (e.g., the (S)-enantiomer) ensures that the difluorophenyl group and the N-methylacetamide moiety are projected into their respective binding sub-pockets without the entropic penalty of adopting a constrained conformation from a flexible state.
C. The N-Methylacetamide Terminus
-
Permeability Causality: Primary amides act as both hydrogen bond donors and acceptors, which increases the desolvation penalty when a drug attempts to cross lipophilic cell membranes. By N-methylating the amide, one hydrogen bond donor is eliminated, significantly improving passive membrane permeability.
-
Stability Causality: The steric bulk of the N-methyl group restricts rotation around the amide bond and shields it from enzymatic hydrolysis by endogenous proteases, making it an ideal peptide bond isostere.
Fig 1. Pharmacophore mapping of the building block to target binding sites.
Quantitative Data Summaries
To justify the selection of this building block over non-fluorinated or non-methylated analogs, the following table summarizes the causal impact of its structural features on physicochemical properties.
Table 1: Impact of Structural Features on Physicochemical Properties
| Structural Feature | Pharmacological Consequence | Causality / Mechanism |
| 3,4-Difluoro Substitution | Increased metabolic half-life (t₁/₂) | Blocks CYP450 oxidation at meta/para positions; C–F bond resists enzymatic cleavage. |
| 3,4-Difluoro Substitution | Lowered amine pKa | Inductive electron withdrawal reduces basicity, improving oral absorption (less ionization in the gut). |
| Alpha-Chirality | Enhanced target affinity | Locks the molecule into a bioactive conformation, reducing the entropic penalty of binding. |
| N-Methylation | Improved membrane permeability | Removes an H-bond donor, lowering the desolvation penalty for crossing lipid bilayers. |
Table 2: Optimized Parameters for Enantioselective Amide Coupling
| Parameter | Optimized Condition | Rationale for Selection |
| Coupling Reagent | HATU (1.1 eq) | Generates a highly reactive HOAt ester; critical for sterically hindered alpha-chiral amines. |
| Base | DIPEA (2.5 eq) | Non-nucleophilic base prevents unwanted side reactions; maintains basic pH for amine nucleophilicity. |
| Temperature | 0°C to Room Temp | Low initial temperature minimizes base-catalyzed epimerization at the chiral alpha-carbon. |
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems . Every synthetic step includes an In-Process Control (IPC) to verify success before proceeding, ensuring the integrity of the final API.
Fig 2. Self-validating synthetic workflow from racemic precursor to target API.
Protocol A: Chiral Purity Validation (ee% Determination)
Before utilizing the building block in complex syntheses, its enantiomeric excess (ee%) must be rigorously validated. Using a racemate or low-ee material will result in inseparable diastereomers downstream.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide sample in 1.0 mL of HPLC-grade Hexane/Isopropanol (IPA) (80:20 v/v).
-
Column Equilibration: Equip an HPLC system with a chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm). Equilibrate with the mobile phase (Hexane/IPA/Diethylamine 80:20:0.1) at a flow rate of 1.0 mL/min. Causality: Diethylamine is added as a modifier to suppress peak tailing caused by the primary amine interacting with residual silanols on the column.
-
Injection & Detection: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm and 254 nm.
-
Self-Validation (Orthogonal Check): Calculate the ee% from the chromatogram area under the curve (AUC). To self-validate the result, measure the specific rotation
using a polarimeter (c = 1.0, MeOH). The measured rotation must align with the established literature value for the target enantiomer.
Protocol B: Enantioselective Amide Coupling
This protocol details the coupling of the chiral amine to a generic carboxylic acid scaffold (e.g., a kinase hinge-binding motif) without inducing racemization.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under inert nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration). Cool the mixture to 0°C using an ice bath. Causality: Cooling slows down the formation of oxazolone intermediates, which are the primary culprits for racemization in peptide coupling.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Stir at 0°C for 15 minutes to ensure complete formation of the active ester.
-
Amine Addition: Add 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide (1.05 eq) dissolved in a minimal amount of DMF dropwise to the activated mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS. Validation Criteria: The chromatogram must show >95% consumption of the starting amine mass (m/z 215.09[M+H]+) and the appearance of the target product mass. If unreacted acid remains, do not add more HATU, as excess coupling reagent promotes epimerization; instead, extend the reaction time.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [1]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [2]
-
Enamine Ltd. (n.d.). Chiral Building Blocks Selection. Enamine. [3]
Sources
Microwave-Assisted Synthesis of Fluorinated N-Methylacetamides
Application Note & Protocol Guide
Abstract
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of fluorinated N-methylacetamides, specifically N-methyl-2-fluoroacetamide (MFA) and N-methyl-2,2,2-trifluoroacetamide (MTFA). Utilizing the rapid heating and pressure capabilities of modern microwave reactors, this method replaces traditional, time-consuming thermal reflux methods. The core protocol focuses on the direct aminolysis of fluorinated esters , a "green" pathway that minimizes solvent waste and bypasses the need for corrosive acid chlorides or expensive coupling agents.
Introduction: The Fluorine Effect in Drug Discovery
Fluorinated amides are critical building blocks in medicinal chemistry. The strategic introduction of fluorine alters the physicochemical properties of a scaffold without significantly changing its steric bulk (Bioisosterism).
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
), blocking metabolic "soft spots" prone to oxidative degradation (e.g., P450 hydroxylation). -
Lipophilicity: Fluorination modulates
, improving membrane permeability and blood-brain barrier penetration. -
Conformational Control: The strong dipole of the C-F bond can lock amide conformations, enhancing binding affinity to target proteins.
Why Microwave Irradiation? Conventional synthesis of amides from esters often requires prolonged reflux (12-24 hours) or harsh activation methods. Microwave-assisted organic synthesis (MAOS) offers:
-
Kinetic Acceleration: Arrhenius rate enhancement via rapid superheating of solvents above their boiling points in sealed vessels.
-
Cleaner Profiles: Short reaction times reduce thermal degradation and side-product formation.
-
Process Intensification: High yields are achieved in minutes, facilitating rapid library generation.
Critical Safety Warning: Toxicity of Fluoroacetates
DANGER: HIGH ACUTE TOXICITY 2-Fluoroacetamide and its precursors (e.g., Ethyl Fluoroacetate ) are metabolic poisons. They are metabolized to fluorocitrate, which irreversibly inhibits aconitase, blocking the Krebs cycle (Citric Acid Cycle).
LD50: Estimated < 15 mg/kg in humans. [1] * Handling: All procedures MUST be performed in a well-ventilated fume hood. Wear double nitrile gloves, a lab coat, and safety glasses.
Waste: Segregate all fluorinated waste. Do not mix with general organic waste streams without clear labeling.
Antidote: There is no specific antidote; immediate medical attention is required upon exposure.
Materials & Equipment
Reagents
-
Substrates:
-
Ethyl fluoroacetate (CAS: 459-72-3) - Highly Toxic
-
Ethyl trifluoroacetate (CAS: 383-63-1)
-
-
Amine Source: Methylamine (33 wt. % in absolute ethanol or 2M in THF). Avoid aqueous methylamine if possible to simplify workup.
-
Solvent: Ethanol (absolute) or Methanol (HPLC grade).
Equipment
-
Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.
-
Vessels: 10 mL or 35 mL pressure-rated microwave vials with crimp/snap caps and PTFE/silicone septa.
-
Stirring: Magnetic stir bars (PTFE coated).
Experimental Protocol
Protocol A: Direct Aminolysis of Fluorinated Esters (Recommended)
This method utilizes the nucleophilic attack of methylamine on the ester carbonyl. The electron-withdrawing effect of the fluorine atoms activates the carbonyl carbon, making it highly susceptible to aminolysis, which is further accelerated by microwave irradiation.
Workflow Diagram
Figure 1: Operational workflow for the microwave-assisted aminolysis of fluorinated esters.
Step-by-Step Procedure
-
Preparation: In a fume hood, charge a 10 mL microwave vial with a magnetic stir bar.
-
Addition:
-
Add 1.0 mmol of the fluorinated ester (e.g., Ethyl trifluoroacetate: ~142 mg).
-
Add 3.0 mL of Ethanol.
-
Add 1.5 - 2.0 mmol of Methylamine (33% in EtOH). Excess amine ensures complete conversion.
-
-
Sealing: Cap the vial immediately with a PTFE-lined septum cap.
-
Irradiation: Place the vial in the microwave cavity. Program the following method:
-
Cooling: Allow the reactor to cool the vessel to < 40 °C using compressed air.
-
Workup:
-
Carefully uncap the vial in the fume hood (residual methylamine pressure).
-
Transfer the solution to a round-bottom flask.
-
Concentrate under reduced pressure (Rotovap) at 40 °C to remove ethanol and excess methylamine.
-
-
Purification:
Protocol B: Optimization Parameters
The following table summarizes the optimization of reaction conditions for N-methyl-2,2,2-trifluoroacetamide synthesis.
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Ethanol | 25 (RT) | 180 | 65 | Slow conversion at RT. |
| 2 | Ethanol | 80 | 5 | 92 | Rapid conversion. |
| 3 | Ethanol | 100 | 5 | 98 | Optimal condition. |
| 4 | Water | 100 | 10 | 85 | Hydrolysis by-products observed. |
| 5 | None (Neat) | 80 | 2 | 95 | Exothermic! Risk of pressure spike. |
Mechanistic Rationale
The reaction proceeds via a Nucleophilic Acyl Substitution . The microwave effect here is primarily thermal (Arrhenius), rapidly overcoming the activation energy barrier for the formation of the tetrahedral intermediate.
Figure 2: Mechanism of aminolysis. The electron-withdrawing fluorine atoms (F3C- or FCH2-) increase the electrophilicity of the carbonyl carbon, facilitating the attack by methylamine.
Troubleshooting & Tips
-
Pressure Spikes: Methylamine is volatile (b.p. -6 °C). Even in ethanol solution, heating creates significant pressure. Always use a vessel rated for at least 20 bar (300 psi) and ensure the volume does not exceed 2/3 of the vial capacity.
-
Solvent Choice: While water can be used, it may lead to competitive hydrolysis of the ester to the carboxylic acid (fluoroacetic acid), which is undesirable. Anhydrous ethanol is preferred.
-
Volatility of Product: N-methyl-2,2,2-trifluoroacetamide has a relatively low melting point and can sublime. Avoid high-vacuum drying for extended periods; use a gentle stream of nitrogen or mild rotary evaporation.
References
-
Microwave-Assisted Organic Synthesis (General Principles)
-
Aminolysis of Esters
-
Perreux, L., Loupy, A., & Volatron, F. (2002). Solvent-free preparation of amides from acids and primary amines under microwave irradiation. Tetrahedron, 58(11), 2155-2162. Link
-
-
Toxicity of Fluoroacetates
-
Synthesis of Trifluoroacetamides
-
Vachan, B. S., et al. (2013). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. Link
-
-
Green Chemistry in Amide Formation
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials | IntechOpen [intechopen.com]
- 8. Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats [besjournal.com]
handling and storage protocols for hygroscopic acetamide amines
Executive Summary
Acetamide amines represent a critical class of intermediates in peptidomimetic drug design and linker chemistry. However, their dual functionality presents a compounded stability challenge: the amine moiety acts as a hygroscopic "magnet" for atmospheric moisture, while the acetamide linkage is susceptible to hydrolysis once that water is introduced.
This Application Note provides a rigorous "Dry Chain" protocol to mitigate degradation. By strictly controlling environmental exposure from receipt to reaction, researchers can prevent the "silent killer" of stoichiometry errors—where weighed mass includes significant water weight—and the chemical degradation of the amide bond.
The Physicochemical Challenge
To handle these compounds effectively, one must understand the degradation cascade. It is not merely a physical change (clumping); it is a chemical trajectory.
-
Hygroscopicity (The Trigger): The nitrogen lone pair on the amine and the polar carbonyl of the acetamide form strong hydrogen bonds with atmospheric water.
-
The Hydrolysis Trap (The Event): Once water is absorbed, the basicity of the amine group can create a localized alkaline environment within the crystal lattice or oil, accelerating the hydrolysis of the acetamide bond.
Diagram 1: The Degradation Cascade This pathway illustrates how moisture uptake leads to irreversible chemical breakdown.
Figure 1: Mechanism of moisture-induced degradation in acetamide amines.
Protocol A: The "Dry Chain" Storage Workflow
Principle: The integrity of the compound is maintained by preventing the initial adsorption of water. Once a bottle is opened in humid air, the clock starts.
Step 1: Receipt and Initial Aliquoting
Do not store the bulk bottle in the freezer immediately after opening.
-
Equilibration: Allow the shipping container to reach room temperature before opening to prevent condensation on the cold bottle surface.
-
Glove Bag/Box: Perform all transfers in a nitrogen or argon-filled glove bag.
-
Aliquot Strategy: Divide the bulk material into single-use vials (e.g., 500mg or 1g aliquots). This prevents repeated freeze-thaw cycles and exposure of the master stock.
-
Sealing: Cap vials under inert gas. Wrap caps with Parafilm M® to create a secondary moisture barrier.
Step 2: Desiccant Selection
Not all drying agents are compatible with amines. Acidic desiccants will react with the basic amine vapors.
| Desiccant Agent | Compatibility with Amines | Efficacy | Notes |
| Phosphorus Pentoxide (P₂O₅) | High (Non-contact) | Excellent | Best for vacuum desiccators. Do not allow direct contact (acidic).[1] |
| Calcium Chloride (CaCl₂) | Incompatible | N/A | AVOID. Reacts with amines to form complexes.[2] |
| Potassium Hydroxide (KOH) | Excellent | Good | Basic nature prevents reaction with amine vapors. |
| Silica Gel (Indicating) | Moderate | Moderate | Good for general secondary containment; less effective for ultra-dry storage. |
Step 3: Long-Term Storage Conditions
-
Temperature: -20°C is standard. -80°C is preferred for long-term (>6 months).
-
Container: Amber glass (light protection) inside a sealed secondary jar containing KOH pellets or P₂O₅ packets.
Protocol B: Handling and Weighing (The "Difference" Method)
Problem: Weighing hygroscopic solids on an open balance allows them to absorb water during the weighing process, leading to incorrect molarity calculations.
The Solution: Difference Weighing Protocol
-
Preparation: Dry a glass weighing boat or vial in an oven (110°C) and cool in a desiccator.
-
Load (Inert Atmosphere): In a glove box or under a funnel of Argon, load the approximate amount of acetamide amine into the weighing vial and cap it.
-
Weigh 1 (Gross): Take the sealed vial to the balance. Record the total mass (
). -
Transfer: Quickly uncap, dump the solid into your reaction flask, and immediately recap the weighing vial.
-
Weigh 2 (Tare): Weigh the empty (or residual) capped vial (
). -
Calculation: Mass added =
.-
Why this works: You never weigh the solid while it is exposed to air on the balance pan.
-
Protocol C: Quality Control & Self-Validation
Before committing valuable starting materials to a synthesis, validate the integrity of your acetamide amine.
Method 1: Karl Fischer (KF) Titration (Crucial Modification)
Standard KF reagents contain methanol and are buffered to pH 5-7. Basic amines can shift the pH >8, causing the titration to fail or endpoints to fade.
-
Protocol: Use a Buffered KF Solvent containing salicylic acid or benzoic acid to neutralize the amine.
-
Limit: Reject batch if water content > 1.0% w/w (unless correcting stoichiometry).
Method 2: Quantitative NMR (qNMR)
-
Solvent: Use anhydrous DMSO-d6 or CDCl3 (dried over basic alumina).
-
Marker: Look for the "Acetic Acid" singlet (approx. 2.0 ppm) which indicates hydrolysis has occurred.
-
Validation: Integration of the Acetamide-CH3 vs. the Amine-CH protons should match the theoretical ratio.
Reaction Setup Workflow
Diagram 2: The Self-Validating Setup This workflow ensures that even if minor moisture ingress occurs, it is scavenged before the reaction begins.
Figure 2: Best-practice workflow for setting up reactions with hygroscopic amines.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Material is "sticky" or caked | Moisture absorption (Deliquescence). | Do not use for critical steps. Dry in a vacuum desiccator over P₂O₅ for 24h. Re-check KF. |
| Smell of Vinegar | Hydrolysis has occurred (Acetic acid release). | Discard. Purification is difficult; the amine stoichiometry is compromised.[2] |
| Fading Endpoint in KF | pH interference by the amine.[3] | Add 1g Salicylic Acid to the KF titration vessel before running the sample. |
| Low Yield in Coupling | Incorrect molecular weight used (weighed water).[4] | Use qNMR to determine effective molecular weight (MW_eff) including water/solvents. |
References
-
Burfield, D. R., et al. "Desiccant Efficiency in Solvent and Reagent Drying.[5] 5. Amines." Journal of Organic Chemistry, 1981.[6] [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group Technical Guide. [Link]
Sources
reaction mechanism for N-methylation of 2-amino-2-(3,4-difluorophenyl)acetamide
Application Note: Strategic N-Methylation of -Amino Amides
Executive Summary & Chemical Strategy
The N-methylation of 2-amino-2-(3,4-difluorophenyl)acetamide presents a classic chemoselectivity challenge. The molecule contains two nitrogen centers:[1][2]
-
-Primary Amine (
): Highly nucleophilic, . -
Primary Amide (
): Poorly nucleophilic, (resonance stabilized).
The Challenge: Standard alkylation (e.g., MeI, base) often results in uncontrolled poly-alkylation (mixtures of mono-methyl, di-methyl, and quaternary ammonium salts) and potential side-reactions at the amide nitrogen.
The Solution: This guide presents two distinct, self-validating protocols based on the desired endpoint:
-
Protocol A (Mono-Methylation): The Fukuyama Amine Synthesis (via Nosyl protection) is the gold standard for synthesizing the secondary amine with >98% selectivity.
-
Protocol B (Di-Methylation): Reductive Amination using Sodium Triacetoxyborohydride (STAB) for rapid access to the tertiary amine.
Mechanistic Analysis
Understanding the mechanism is vital for troubleshooting. We focus here on Reductive Amination (Protocol B) and the Fukuyama Pathway (Protocol A).
Mechanism of Reductive Amination (Dimethylation)
The reaction proceeds through a "catch-and-release" hydride transfer.
-
Imine Formation: The nucleophilic
-amine attacks Formaldehyde ( ) to form a hemiaminal, which dehydrates to an Imine (Schiff Base) . -
Iminium Activation: Under slightly acidic conditions (often provided by the borohydride reagent itself), the imine is protonated to an Iminium ion .
-
Hydride Reduction: The reducing agent (STAB) delivers a hydride (
) irreversibly to the iminium carbon, forming the amine.
Critical Insight: The resulting secondary amine is more nucleophilic than the starting primary amine (due to the inductive effect of the methyl group). In the presence of excess formaldehyde, the secondary amine reacts faster than the starting material, driving the reaction rapidly to the N,N-dimethyl product. This is why direct reductive amination is poor for mono-methylation.
Mechanism Visualization (DOT Diagram)
Caption: Step-wise mechanism of Reductive Amination. Note the "Repeat Cycle" where the secondary amine rapidly undergoes a second methylation.
Experimental Protocols
Protocol A: Selective Mono-N-Methylation (Fukuyama Method)
Objective: Synthesis of N-methyl-2-amino-2-(3,4-difluorophenyl)acetamide (Secondary Amine). Rationale: Uses a 2-nitrobenzenesulfonyl (Nosyl) group to activate the amine for mono-alkylation while preventing over-alkylation.
Reagents & Equipment[1][3]
-
Substrate: 2-amino-2-(3,4-difluorophenyl)acetamide (1.0 equiv)
-
2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)
-
Methyl Iodide (MeI) (1.2 equiv)
-
Base: Potassium Carbonate (
) (2.5 equiv) -
Thiophenol (
) (1.2 equiv) or Mercaptoacetic acid (Odorless alternative) -
Solvents: DCM, DMF, Acetonitrile (
)
Step-by-Step Procedure
-
Protection (Nosylation):
-
Dissolve substrate (10 mmol) in DCM (50 mL). Add
(1.2 equiv). -
Cool to 0°C. Add NsCl (1.1 equiv) portion-wise.
-
Stir at RT for 2 hours. Monitor by TLC (The sulfonamide is less polar).
-
Validation: The sulfonamide N-H is acidic (
), allowing specific alkylation.
-
-
Methylation:
-
Dissolve the crude sulfonamide in DMF (0.2 M).
-
Add
(2.0 equiv) and MeI (1.2 equiv). -
Stir at RT for 4–12 hours.
-
Checkpoint: The reaction stops cleanly at mono-methylation because the product has no acidic protons left on the sulfonamide nitrogen.
-
-
Deprotection:
-
Add Thiophenol (1.2 equiv) and
(3.0 equiv) directly to the mixture (or after workup). -
Stir at RT for 1–2 hours. The mixture will turn bright yellow (formation of the Meisenheimer complex/nitrosulfide byproduct).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with sat.
to remove the thiophenol byproduct.
-
-
Purification: Flash chromatography (DCM/MeOH).
Protocol B: Rapid N,N-Dimethylation (Reductive Amination)
Objective: Synthesis of N,N-dimethyl-2-amino-2-(3,4-difluorophenyl)acetamide (Tertiary Amine).
Rationale: Sodium Triacetoxyborohydride (
Reagents
-
Substrate (1.0 equiv)
-
Formaldehyde (37% aq.[4] solution) (5.0 equiv)
-
Sodium Triacetoxyborohydride (
) (3.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Procedure
-
Imine Formation:
-
In a reaction vial, dissolve substrate (1.0 mmol) in DCE (5 mL).
-
Add Formaldehyde (37% aq, 5.0 mmol).
-
Stir for 15 minutes at RT to ensure hemiaminal/imine equilibrium.
-
-
Reduction:
-
Add
(3.0 mmol) in one portion. -
Note: Gas evolution (
) may occur; ensure venting. -
Stir at RT for 2–4 hours.
-
-
Quench & Workup:
-
Quench with sat.
solution (stops the reaction and neutralizes acetic acid byproduct). -
Extract with DCM (
). -
Dry over
and concentrate.
-
-
Purification:
-
Usually clean enough for use; if not, pass through a short silica plug (DCM/MeOH/
).
-
Analytical Validation & Troubleshooting
Data Summary Table
| Feature | Mono-Methyl Product | Di-Methyl Product |
| Method | Protocol A (Fukuyama) | Protocol B (Reductive Amination) |
| 1H NMR (Methyl) | Singlet (~2.4 ppm), integrates to 3H | Singlet (~2.3 ppm), integrates to 6H |
| 1H NMR ( | Doublet or Broad Singlet (coupled to NH) | Sharp Singlet (no NH coupling) |
| Mass Spec (ESI) | ||
| Key Risk | Incomplete deprotection (check for yellow impurity) | Incomplete methylation (mixture of mono/di) |
Troubleshooting Guide
-
Issue: Mixture of mono- and di-methyl products in Protocol B.
-
Fix: Force the reaction to completion by adding more HCHO and STAB. Do not attempt to stop at mono-methyl using this method.
-
-
Issue: Low yield in Protocol A (Deprotection step).
-
Fix: Ensure the thiophenol is fresh. Alternatively, use Mercaptoacetic acid with LiOH in DMF for an odorless and often more efficient deprotection.
-
-
Issue: Reaction at the Amide Nitrogen.
-
Check: Standard conditions described above are orthogonal to the amide. Amide methylation requires strong bases (
) or specific catalysts (TMAF). If amide methylation is observed, ensure the reaction mixture is not becoming strongly basic during the alkylation step.
-
Workflow Decision Tree
Caption: Decision tree for selecting the appropriate N-methylation protocol based on target selectivity.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Miller, S. C., & Scanlan, T. S. (1997).[2][6] Site-Selective N-Methylation of Peptides on Solid Support.[7] Journal of the American Chemical Society, 119(10), 2301–2302.
-
Cheng, H. G., Pu, M., Kundu, G., & Schoenebeck, F. (2020).[8] Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride.[8] Organic Letters, 22(1), 331–334.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20090264620A1 - N-Methylation of amino acids - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 7. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]
Troubleshooting & Optimization
improving yield of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide synthesis
This guide outlines the optimization of the synthesis of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide .
The synthesis of
Part 1: Diagnostic & Troubleshooting Center
Phase 1: The "Why is my yield low?" Diagnostic
Before altering your protocol, identify the specific failure mode.
| Symptom | Probable Cause | Immediate Action |
| Low conversion of Starting Material (SM) | Inactive coupling agent or steric hindrance. | Switch from EDC/HOBt to HATU or T3P . Ensure pH is >8 during coupling. |
| Product lost during workup (Mass Balance failure) | High Water Solubility. The product is an amphiphilic amine. | Do not use standard neutral water washes. Extract at pH 12-13 using DCM/IPA (3:1) or use SCX solid-phase extraction. |
| Formation of insoluble white precipitate | Diketopiperazine (DKP) formation. | This occurs if the N-terminus is unprotected. Mandatory: Use Boc/Cbz protection. |
| Racemization (if chiral) | Base-mediated proton abstraction at the | Use HOBt/HOAt additives.[1] Avoid excess base (keep < 3 eq). Maintain temp < 0°C during activation. |
Part 2: The "Gold Standard" Protocol
Objective: Synthesis of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide via the Boc-Anhydride Route . Rationale: Direct reaction of the amino acid with methylamine often leads to polymerization or low yields. The Boc-group protects the amine, preventing self-condensation and increasing the solubility of the intermediate in organic solvents.
Step 1: N-Boc Protection
-
Reagents: 2-amino-2-(3,4-difluorophenyl)acetic acid (1.0 eq),
(1.1 eq), (2.2 eq), Dioxane/Water (1:1). -
Key Insight: The 3,4-difluoro substitution makes the amino group less nucleophilic. Ensure vigorous stirring and maintain pH ~10-11.
-
Yield Target: >95%
Step 2: Amide Coupling (The Critical Step)
-
Reagents: N-Boc-Intermediate (1.0 eq), Methylamine hydrochloride (1.2 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Protocol:
-
Dissolve N-Boc acid in DMF. Cool to 0°C.
-
Add HATU and stir for 15 mins (Activation). Note: Solution should turn yellow/orange.
-
Add Methylamine HCl followed immediately by DIPEA.
-
Stir at 0°C for 1 hour, then RT for 4 hours.
-
-
Why HATU? The electron-withdrawing fluorine atoms deactivate the carboxylic acid slightly. HATU (uronium salt) is superior to EDC (carbodiimide) for sterically or electronically deactivated acids.
Step 3: Deprotection & Isolation
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Protocol:
-
Treat the coupled intermediate with acid at 0°C
RT. -
Critical Workup: Evaporate volatiles. The residue is the salt.[2]
-
Free Basing: Dissolve in minimal water. Basify to pH 12 with 2M NaOH. Extract exhaustively with DCM:Isopropanol (3:1) . The difluorophenyl group aids organic solubility, but the polar amide/amine fights it. Standard EtOAc extraction often fails here.
-
Part 3: Visualized Workflows
Figure 1: Reaction Pathway & Logic
This diagram illustrates the stepwise transformation and the critical decision points to avoid yield loss.
Caption: Stepwise synthesis logic emphasizing the necessity of protection to prevent diketopiperazine formation.
Figure 2: Troubleshooting Decision Tree
Use this logic flow when facing low yields.
Caption: Diagnostic logic tree for identifying the root cause of yield loss.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use the cheaper EDC/HOBt coupling system instead of HATU? A: Yes, but with caveats. The 3,4-difluoro substitution exerts an electron-withdrawing effect, making the carboxylic acid slightly more acidic but the transition state potentially less stable. If using EDC, ensure you add DMAP (0.1 eq) to catalyze the reaction, but be warned: DMAP can increase racemization risk. For scale-up, T3P (Propylphosphonic anhydride) is a safer, high-yield alternative to HATU.
Q2: My product is an oil that won't crystallize. How do I purify it? A: This is common for N-methyl amides.
-
Salt Formation: Convert the free base to the Hydrochloride or Oxalate salt. These are often crystalline solids. Dissolve the oil in Et2O and add HCl in dioxane dropwise.
-
Trituration: If it's a sticky gum, triturates with cold pentane or diethyl ether to remove residual DMF/coupling byproducts.
Q3: Why is the aqueous workup pH so critical?
A: The pKa of the
References
-
Organic Chemistry Portal. Strecker Synthesis - Mechanism and Examples. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[1] Available at: [Link]
- Google Patents.Method for preparing 2-amino-N,N-dimethylacetamide hydrochloride (CN102351733A).
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
troubleshooting low purity in fluorinated acetamide reactions
Status: Operational
Ticket Focus: Troubleshooting Low Purity & Yield in
Executive Summary: The "Fluorine Effect" on Reactivity
Synthesizing fluorinated acetamides is deceptive. While the target looks like a standard amide, the high electronegativity of fluorine (
-
Hyper-Acidity of
-Protons: The of an -fluoroamide C-H bond drops significantly (approx. 5-8 units lower than non-fluorinated variants), making the molecule prone to base-mediated HF elimination (decomposition). -
Altered Nucleophilicity: When coupling fluorinated amines, the fluorine withdraws electron density from the nitrogen, making it a "sluggish" nucleophile that requires aggressive activation, which paradoxically increases side reactions.
Diagnostic Phase: Identify Your Failure Mode
Before attempting a fix, match your observation to the error codes below.
| Error Code | Observation | Probable Root Cause |
| ERR-01 | Product disappears during aqueous workup. | High Water Solubility: The polar C-F bond increases aqueous solubility, causing product loss to the water layer. |
| ERR-02 | Crude NMR shows vinyl signals (alkenes). | HF Elimination: Base-mediated E1cB elimination has occurred, ejecting fluoride.[1] |
| ERR-03 | Low conversion despite active ester formation. | Deactivated Nucleophile: The fluorinated amine is too electron-poor to attack the ester. |
| ERR-04 | "Etched" glassware or fuming workup. | Hydrolysis: Unquenched fluorinating agent (e.g., DAST) is generating HF upon water contact. |
Protocol Optimization (Upstream Solutions)
Scenario A: Coupling -Fluoro Acids with Amines
Issue: Low yield due to rapid decomposition of the activated ester.
The Mechanism of Failure:
Standard coupling reagents (EDC, DCC) often fail because the
Corrective Protocol:
-
Switch Reagent: Move to HATU or COMU . These generate a more stable At/Oxyma ester that reacts faster than it decomposes.
-
Base Management: Do NOT premix the base with the acid.
-
Wrong: Acid + Base + HATU
Wait Add Amine. (Promotes racemization/elimination). -
Right: Acid + HATU
Add Amine Add Base (DIPEA) dropwise last.
-
-
The "Gold Standard" Alternative: If coupling fails, convert the acid to the Acid Fluoride using Cyanuric Fluoride or TFFH. Acid fluorides are surprisingly stable to water but highly reactive toward amines, bypassing the sensitive active ester stage.
Scenario B: Direct Dehydroxyfluorination (Using DAST/Deoxo-Fluor)
Issue: Formation of elimination byproducts (Enamides).
The Mechanism of Failure (E1cB Elimination):
When converting a
Corrective Protocol:
-
Temperature Control: Never add DAST at room temperature. Start at -78°C , warm to 0°C. Only heat to RT if absolutely necessary.
-
Solvent Switch: Switch from DCM to THF or Ether . The coordination of ether oxygens to the sulfur center can modulate reactivity.
-
Add Exogenous Fluoride: Add a source of "naked" fluoride (e.g.,
) to shift the equilibrium toward substitution rather than elimination.
Workflow Visualization
Figure 1: The Synthesis Decision Matrix
Caption: Logical flow for selecting the correct synthetic route based on substrate stability and availability.
Downstream Processing: Work-up & Purification[2]
The "Invisible Product" Phenomenon (Solubility)
Fluorinated acetamides often possess a dipole moment that makes them amphiphilic. They dissolve in both organic solvents and water.[2][][4][5]
Troubleshooting Guide:
-
Stop using Water: Do not wash with water. Wash with Saturated Brine only. The high ionic strength forces the fluorinated organic out of the aqueous phase ("Salting Out").
-
The "Magic" Extraction Solvent: If DCM fails, extract with 9:1 Chloroform/Isopropanol . This mixture is highly polar but immiscible with brine, recovering polar amides efficiently.
-
Solid Phase Extraction (SPE): For small scales, pass the crude reaction mixture through a plug of Celite/Sodium Sulfate to remove inorganic salts, then evaporate. Avoid aqueous contact entirely.
Chromatography: The "Streaking" Issue
Amides are Hydrogen-bond donors. On silica gel, they drag and streak, causing poor separation from impurities.
Optimization Table:
| Technique | Modification | Why it works |
| Normal Phase (Silica) | Add 1% | Neutralizes acidic sites on silica; prevents amide "sticking." |
| Reverse Phase (C18) | Use Acidic Mobile Phase (0.1% Formic Acid). | Protonates the amide oxygen slightly, preventing peak tailing. |
| TLC Visualization | Use KMnO4 or Phosphomolybdic Acid (PMA) . | Fluorinated amides are often UV-weak. UV (254nm) may miss the product entirely. |
FAQ: Rapid-Fire Technical Support
Q: My DAST reaction turned black and smoked. What happened? A: You likely had residual moisture or added the reagent too fast. DAST reacts violently with water to release HF. Fix: Dry your starting material by azeotroping with toluene 3x before reaction. Dilute DAST in DCM before addition.
Q: Can I distill my fluorinated acetamide?
A: Proceed with Caution. Many
Q: Why does my NMR show a doublet for the Carbonyl Carbon?
A: This is normal. It is J-coupling between the Fluorine and the Carbonyl Carbon (
References
-
Mechanisms of HF Elimination: Zhang, S. L., & Dong, J. J. (2019).[6] Hydrogen-Bonding-Assisted
-F Elimination from Cu-CF3 for in Situ Generation of R3N[6]·HF Reagents. Organic Letters, 21(17), 6893–6896. -
Direct Fluorination & Side Reactions: Rozen, S., et al. (2001).[7] Synthesis of
-fluorocarboxylic acids and derivatives. Journal of Organic Chemistry, 66, 7464-7468.[7] -
Purification Strategies: Ebmer, R., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC, 4269871.
-
Reagent Handling (DAST/Deoxo-Fluor): BenchChem Technical Guides. "Troubleshooting low yield in the synthesis of
-fluoroalcohols." -
Coupling Reagent Selection: Bachem Technical Notes. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 640-19-7: Fluoroacetamide | CymitQuimica [cymitquimica.com]
- 4. pic.int [pic.int]
- 5. US2416607A - Method of preparing fluoroacetamide - Google Patents [patents.google.com]
- 6. Hydrogen-Bonding-Assisted α-F Elimination from Cu-CF3 for in Situ Generation of R3N·HF Reagents: Reaction Design and Applications [organic-chemistry.org]
- 7. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
Technical Support Center: Troubleshooting the Synthesis and Purification of 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide . As a highly functionalized chiral phenylglycine derivative, this molecule is a critical pharmaceutical building block. However, its structural features—specifically the highly activated benzylic alpha-proton and the nucleophilic primary amine—make it uniquely susceptible to stereochemical degradation and oligomerization during synthesis.
This guide bypasses basic chemistry to directly address the mechanistic causality of common failures, providing self-validating protocols to ensure >99% chemical purity and >98% enantiomeric excess (ee).
Diagnostic Triage Workflow
Before adjusting your synthetic protocol, use the diagnostic workflow below to map your analytical data (LC-MS / Chiral HPLC) directly to the mechanistic root cause of your impurities.
Figure 1: Decision matrix for identifying and resolving major synthetic impurities based on analytical data.
Troubleshooting Guides & FAQs
Q1: My LC-MS shows a major impurity with a mass roughly double that of my target product. What is this, and how do I remove it?
Causality: You are observing a 2,5-diketopiperazine (DKP) dimer. Alpha-amino amides are highly susceptible to intermolecular self-condensation[1]. When the protecting group (e.g., Boc) is removed to yield the free amine, the nucleophilic nitrogen of one molecule attacks the amide carbonyl of another. This expels methylamine and forms a thermodynamically stable 6-membered DKP ring. Self-Validating Solution:
-
Prevention: Never store or concentrate the product as a free base. Immediately upon Boc-deprotection, precipitate and store the compound as its hydrochloride (HCl) salt. The protonated amine cannot act as a nucleophile.
-
Clearance: DKPs are generally highly crystalline and poorly soluble in cold aqueous acidic conditions. Dissolve your crude mixture in 0.1 M HCl and wash with ethyl acetate. The DKP will partition into the organic layer or crash out at the interface, while your protonated target molecule remains safely in the aqueous phase.
Q2: I am losing chiral purity (ee drops from 99% to 85%) during the methylamine coupling step. How can I suppress this racemization?
Causality: While standard aliphatic amino acids typically racemize via a 5(4H)-oxazolone intermediate during amide coupling, phenylglycine derivatives are uniquely vulnerable to direct enolization[2]. The electron-withdrawing 3,4-difluorophenyl group highly acidifies the alpha-proton. When exposed to excess tertiary base (like DIPEA or TEA) during coupling, the alpha-proton is abstracted, forming a planar enolate that reprotonates non-stereoselectively[3]. Self-Validating Solution:
-
Prevention: Switch to a base-free coupling system. Use highly efficient coupling additives like Oxyma Pure with N,N'-Diisopropylcarbodiimide (DIC), which require minimal to no tertiary base. If a base is absolutely required for solubility, substitute DIPEA with the weaker, sterically hindered 2,4,6-collidine, and maintain the reaction strictly at 0–5 °C.
-
Validation: Run a chiral HPLC aliquot of the reaction mixture at 1 hour and 4 hours. A stable ee across this time course confirms the suppression of the enolization pathway.
Q3: How do I efficiently clear residual unreacted starting material and urea byproducts from the coupling step?
Causality: Carbodiimide coupling reagents (like EDC or DIC) generate urea byproducts that often co-elute with the target amide. Self-Validating Solution:
-
Clearance: If using EDC, the resulting urea is water-soluble and can be removed via aggressive aqueous washes (0.1 M HCl followed by 5% NaHCO3). If using DIC, the resulting diisopropylurea (DIU) is highly soluble in organic solvents but poorly soluble in water. A biphasic extraction (EtOAc/Water) followed by a cold ether trituration of the final product will effectively clear DIU.
Mechanistic Pathway of Side Product Formation
Figure 2: Primary synthetic route and the divergent pathways leading to racemization and dimerization.
Quantitative Data: Impurity Profiling & Clearance
Table 1: Common Impurities, Detection Methods, and Acceptable Limits
| Impurity | Detection Method | Typical RRT | Acceptable Limit | Primary Causality |
| Diketopiperazine (Dimer) | LC-MS (+226 m/z) | 1.45 | < 0.5% | Free-base self-condensation |
| Enantiomeric Impurity | Chiral HPLC | 0.90 | < 1.0% | Base-catalyzed direct enolization |
| Des-fluoro derivative | LC-MS (-18 m/z) | 0.85 | < 0.1% | Starting material impurity carryover |
| Urea Adduct (from DIC) | LC-MS (+126 m/z) | 1.60 | < 0.5% | Incomplete biphasic extraction |
Table 2: Optimized Preparative HPLC Gradient for Impurity Clearance (Column: C18, 5 µm, 250 x 21.2 mm. Detection: UV 210 nm / 254 nm)
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 20.0 |
| 5.0 | 95 | 5 | 20.0 |
| 20.0 | 60 | 40 | 20.0 |
| 25.0 | 10 | 90 | 20.0 |
| 30.0 | 95 | 5 | 20.0 |
Experimental Protocol: Enantioselective Coupling and Deprotection
To guarantee structural and stereochemical integrity, utilize the following step-by-step methodology:
-
Activation: Dissolve 1.0 eq of Boc-(R)-3,4-difluorophenylglycine and 1.1 eq of Oxyma Pure in anhydrous DMF (0.2 M) under an N₂ atmosphere. Cool the reactor to 0 °C.
-
Coupling Reagent Addition: Add 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 15 minutes at 0 °C to form the active ester.
-
Amidation: Slowly bubble methylamine gas (or add 1.2 eq of a 2.0 M solution in THF) into the mixture.
-
Critical Parameter: Do not add tertiary bases like DIPEA or TEA, as this triggers direct enolization of the alpha-proton[2].
-
-
Quench & Workup: After 2 hours of stirring at 0 °C, quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% NaHCO₃, water, and brine to remove Oxyma and urea byproducts. Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude Boc-intermediate in anhydrous 1,4-dioxane. Chill the solution to 5 °C. Add 4.0 M HCl in dioxane (10 eq) dropwise. Stir for 2 hours while allowing the reaction to slowly reach room temperature.
-
Isolation: Concentrate the solvent under vacuum. Triturate the resulting residue with cold diethyl ether to precipitate 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide hydrochloride.
-
Critical Parameter: Isolating the product directly as the HCl salt prevents intermolecular attack and diketopiperazine formation[1]. Filter the solid, wash with cold ether, and dry under a high vacuum.
-
References
- Epimerisation in Peptide Synthesis.National Institutes of Health (NIH) - PMC.
- Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)-Catalyzed Amine-Directed N–H Functionalization.National Institutes of Health (NIH) - PMC.
- Preventing racemization during reactions with (-)-Camphoric acid.Benchchem.
Sources
Technical Support Center: Optimizing Reaction Temperature for Difluorophenyl Acetamide Formation
Welcome to the Application Scientist Knowledge Base. This portal provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded guidance for the synthesis of difluorophenyl acetamides (e.g., N-(2,4-difluorophenyl)acetamide derivatives).
Because the difluorophenyl moiety significantly alters the electronic properties of the amine precursor, standard aliphatic amidation protocols often fail. This guide focuses on the critical variable of reaction temperature , explaining the causality behind thermal control to prevent byproduct formation and ensure high-yield scale-up.
Mechanistic Overview & Protocol Causality
The synthesis of N-(difluorophenyl)acetamides is typically achieved via the acylation of a difluoroaniline (such as 2,4-difluoroaniline) using an acylating agent like bromoacetyl bromide, acetyl chloride, or acetic anhydride[1].
The Causality of Temperature Control: The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which reduces the nucleophilicity of the aniline amino group. Despite this deactivation, the reaction with highly reactive acyl halides remains violently exothermic.
-
If the temperature is too high (>10 °C) during addition: The thermal energy overcomes the activation barrier for secondary acylation, leading to the formation of unwanted di-acylated byproducts (di-acetamides). Additionally, trace moisture will rapidly hydrolyze the acyl halide into an unreactive acid, stalling the reaction [2].
-
If the temperature is too low (<0 °C) during propagation: The deactivated nature of the difluoroaniline prevents the reaction from reaching full conversion once the initial high concentration of reagents depletes, leading to unreacted starting material [3].
Validated Step-by-Step Methodology
The following is a self-validating protocol for the synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide, engineered to provide built-in visual and analytical checkpoints [1, 2].
Step 1: System Preparation & Dehydration
-
Dry all glassware in an oven at 120 °C for at least 4 hours.
-
Validation Check: Assemble the apparatus (round-bottom flask, dropping funnel) under a continuous nitrogen or argon purge. The absence of condensation upon cooling validates a moisture-free environment, which is critical to prevent acyl halide hydrolysis.
Step 2: Base and Substrate Solvation
-
Dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/g of substrate).
-
Add an organic base such as pyridine or triethylamine (1.1 to 1.2 eq) to neutralize the hydrobromic acid byproduct.
-
Cool the reaction vessel in an ice-water bath until the internal temperature stabilizes at 0–5 °C.
Step 3: Controlled Acylation (The Critical Thermal Phase)
-
Dissolve bromoacetyl bromide (1.1 eq) in a small volume of anhydrous DCM.
-
Begin dropwise addition via the dropping funnel over 30–45 minutes.
-
Validation Check: Monitor the internal temperature continuously. It must not exceed 10 °C. If the solution turns dark yellow or brown, the localized temperature is too high, indicating reagent degradation. Pause the addition until the temperature drops back to 2 °C.
Step 4: Propagation and In-Process Control
-
Once addition is complete, remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Validation Check: Perform Thin Layer Chromatography (TLC) or LC-MS. The complete disappearance of the difluoroaniline peak confirms successful propagation.
Step 5: Quench and Isolation
-
Re-cool the mixture to 0–5 °C and slowly quench with 1M HCl to neutralize the remaining base.
-
Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Workflow Visualization
Workflow for difluorophenyl acetamide synthesis highlighting critical temperature control nodes.
Quantitative Data: Temperature Impact Analysis
The following table summarizes the kinetic and thermodynamic consequences of deviating from the optimized thermal parameters during the acylation of difluoroanilines [2].
| Reaction Phase | Target Temperature | Kinetic & Mechanistic Impact | Di-acylation Risk | Expected Yield |
| Reagent Addition | 0–5 °C | Suppresses runaway exotherm; preserves acyl halide integrity. | Low (<2%) | N/A (In-progress) |
| Reagent Addition | 20–25 °C | Rapid, uncontrolled exotherm; localized boiling of DCM. | High (15–25%) | <60% |
| Propagation | 20–25 °C | Provides optimal thermal energy to overcome amine deactivation. | Low | >85% |
| Propagation | >40 °C | Promotes reagent degradation and base-catalyzed side reactions. | Moderate | <50% |
Troubleshooting & FAQs
Q: Why is the initial addition strictly restricted to 0–5 °C if the difluoroaniline is electronically deactivated? A: While the difluoroaniline is a weaker nucleophile than an unsubstituted aniline, the electrophilicity of acyl halides (like bromoacetyl bromide) is exceptionally high. The initial collision rate between these concentrated reagents generates a massive exotherm. If this heat is not dissipated at 0–5 °C, the localized temperature spikes, providing enough activation energy for the newly formed mono-acetamide to attack a second acyl halide molecule, resulting in irreversible di-acylation [2].
Q: My LC-MS shows 30% unreacted starting material after 4 hours at room temperature. Should I heat the reaction to reflux to force completion? A: No. Heating the reaction above 30 °C will likely degrade the remaining acylating agent rather than drive the reaction forward. Incomplete conversion is usually an issue of stoichiometry, not temperature. The highly reactive acyl halide may have been partially hydrolyzed by trace moisture. Fix: Re-cool the reaction mixture to 0–5 °C, add an additional 0.1–0.2 equivalents of the acylating agent dropwise, and then allow it to warm back to room temperature.
Q: Can I use acetic anhydride instead of an acyl halide to form the acetamide, and how does that change the temperature profile? A: Yes. Acetic anhydride is a milder electrophile than bromoacetyl bromide or acetyl chloride. Because it is less reactive, the initial exotherm is significantly reduced. Protocols utilizing acetic anhydride for difluoroanilines often permit the addition to occur at room temperature (20–25 °C) without the strict 0 °C cooling requirement, though the overall reaction time may need to be extended to 3–6 hours to achieve full conversion [3].
Q: During scale-up (e.g., 100 g to 1 kg), how should the temperature control strategy adapt? A: At bench scale, an ice bath provides sufficient surface-area-to-volume cooling. At the pilot scale (1 kg), the volume of the reaction mass severely limits heat dissipation. You must transition to a jacketed glass reactor with an overhead stirrer[1]. The cooling jacket fluid should be pre-chilled to -5 °C, and the addition rate of the acylating agent must be strictly dictated by the internal temperature probe, automatically pausing the addition pump if the internal temperature exceeds 8 °C.
References
-
National Institutes of Health (PMC). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors.[Link]
resolving solubility issues of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide in water
Topic: 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Executive Summary & Compound Profile
The Challenge:
Researchers frequently encounter precipitation when attempting to dissolve 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide in aqueous buffers (PBS, TBS) or pure water.[1][2][3] This compound is a fluorinated phenylglycinamide derivative .[1] Its solubility profile is governed by the interplay between the lipophilic 3,4-difluorophenyl moiety and the ionizable
Technical Profile:
-
Chemical Class:
-Amino acetamide.[1][2] -
Key Functional Groups:
-
Predicted pKa (Amine): ~7.2 – 7.8 (lowered from typical alkyl amines (~10) by the electron-withdrawing phenyl ring and amide carbonyl).[1][2][3]
-
Solubility Behavior: pH-dependent.[1][2] High solubility in acidic media (cationic form); poor solubility in neutral/basic media (neutral free base).[1][3]
Troubleshooting Hub: Diagnostic & Solutions
Issue 1: "My compound dissolves in DMSO but crashes out when added to water/buffer."
Diagnosis: This is the classic "kinetic solubility crash." The compound is soluble in DMSO (aprotic, polar) but thermodynamically unstable in water at neutral pH.[3] When you dilute the DMSO stock into PBS (pH 7.4), the amine deprotonates (becoming neutral), and the hydrophobic effect drives the difluorophenyl rings to aggregate, causing precipitation.[3]
Solution: The "Proton Switch" Protocol You must maintain the amine in its protonated (cationic) state.[1][2][3]
-
Lower the pH: Ensure the final aqueous solution is at pH < 5.0 .
-
Buffer Selection: Avoid Phosphate Buffered Saline (PBS) if possible; phosphate anions can sometimes salt-out cationic drugs.[1][2][3] Use Acetate buffer (pH 4.5) or Citrate buffer (pH 4.0) .[1][3]
-
Order of Addition: Add the acid to the water before introducing the compound stock.
Issue 2: "I need to run a biological assay at pH 7.4. How do I keep it in solution?"
Diagnosis: At pH 7.4, the compound is close to its pKa, meaning ~50% or more is in the insoluble neutral form.[1][2] You cannot rely on ionization alone.[1]
Solution: The "Cosolvent Shielding" System Use a ternary solvent system to shield the lipophilic phenyl ring.[1][2]
-
Recommended Vehicle: 5% DMSO + 20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in Water.[1][2][3] -
Mechanism: Cyclodextrins encapsulate the hydrophobic difluorophenyl tail, while the polar exterior interacts with water.[1][2] This bypasses the pH limitation.[1][2]
Issue 3: "The solution is cloudy even at low pH."
Diagnosis: This suggests a "Salting Out" effect or the presence of a counter-ion that forms an insoluble salt (e.g., if using sulfuric acid, the sulfate salt might be less soluble than the chloride salt).[1][2]
Solution:
-
Switch to Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) .[1][3] These counter-ions typically form highly soluble salts with phenylglycinamides.[1][2]
Step-by-Step Experimental Protocols
Protocol A: Preparation of a Stable Aqueous Stock (Acidic Method)
Use this for chemical handling, purification, or non-biological assays.[1][2][3]
-
Weighing: Weigh 10 mg of the compound.
-
Solvent Prep: Prepare 10 mL of 0.1 M HCl or 0.1 M Acetic Acid .
-
Dissolution: Add the solvent to the solid.[1][2] Vortex for 30 seconds.[1]
-
Filtration: Filter through a 0.22
m PVDF filter to remove any dust or crystal seeds.[1][2] -
Storage: Store at 4°C. The cationic form is chemically stable.
Protocol B: Preparation for Biological Assays (Neutral pH Method)
Use this for cell culture or enzymatic assays requiring pH 7.4.[1][2][3]
| Component | Concentration | Role |
| Stock Solution | 100 mM in DMSO | Primary Solubilization |
| Intermediate | 20% w/v HP- | Encapsulation Agent |
| Final Assay | < 1% DMSO | Biocompatibility |
Workflow:
-
Dissolve solid compound in pure DMSO to create a 100 mM Stock .
-
Prepare a 20% (w/v) HP-
-CD solution in PBS (pH 7.4). -
Critical Step: Slowly add the DMSO stock to the Cyclodextrin solution with constant stirring. Do not add the Cyclodextrin solution to the DMSO.
-
Allow to equilibrate for 15 minutes at room temperature. The cyclodextrin cavity will capture the difluorophenyl group, preventing precipitation.[1]
Mechanism of Action Visualization
The following diagram illustrates the solubility equilibrium and how your solvent choice shifts the balance.
Caption: Solubility equilibrium pathways. Green path represents pH control; Blue path represents encapsulation strategy.[1][3]
FAQ: Expert Insights
Q: Can I sonicate the solution to dissolve the precipitate? A: Sonication helps break up crystal lattices (kinetic energy), but it does not change thermodynamic solubility.[1][2][3] If the pH is wrong, the compound will re-precipitate once the heat from sonication dissipates.[1] Use sonication only after adjusting the pH or adding cosolvents.[1]
Q: Why does the difluoro group matter so much?
A: Fluorine atoms are highly lipophilic and electron-withdrawing.[1][2] While they improve metabolic stability (blocking oxidation sites), they significantly increase the
Q: Is the N-methyl group contributing to the issue?
A: Minimally. The N-methyl amide is a polar functionality capable of hydrogen bonding.[1][2] The solubility issue is driven almost entirely by the interaction between the crystal lattice energy (stabilized by
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][4] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for salt selection principles in amino-acid amides). [1][3]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3]
Sources
preventing racemization during 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide synthesis
Executive Summary
Synthesizing 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide presents a high-risk scenario for racemization. The target molecule is a derivative of phenylglycine (Phg) .[1][2] Phenylglycine derivatives are notoriously prone to racemization because the
In your specific case, the 3,4-difluoro substitution on the phenyl ring significantly exacerbates this acidity via the inductive electron-withdrawing effect (-I effect) of the fluorine atoms. This lowers the pKa of the
This guide provides a mechanistic understanding of the failure modes and a validated protocol to ensure enantiomeric excess (ee) >98%.
Module 1: The Mechanism of Failure
To prevent racemization, you must understand the enemy. In this reaction, loss of chirality occurs primarily through the 5(4H)-Oxazolone pathway , not just simple direct enolization.
The "Danger Zone"
When you activate the carboxylic acid (e.g., with HATU or EDC), the carbonyl oxygen of the carbamate protecting group (e.g., Boc or Cbz) can attack the activated ester. This cyclizes to form an oxazolone (also called an azlactone).
-
Formation: The oxazolone ring forms rapidly upon activation.
-
Acidity: The C-H bond at the chiral center of the oxazolone is pseudo-aromatic and highly acidic.
-
Result: Even weak bases can deprotonate this position, leading to an achiral intermediate that reprotonates indiscriminately, yielding a racemic product.
Figure 1: The 5(4H)-Oxazolone pathway is the primary driver of racemization in phenylglycine derivatives. The 3,4-difluoro substitution stabilizes the 'Enol' intermediate, accelerating the loss of chirality.
Module 2: Reagent Selection & Strategy
Standard peptide coupling reagents (HATU, HBTU) are often too aggressive for this substrate. The high basicity required for uronium salts (usually DIPEA) is fatal to the optical purity of 3,4-difluorophenylglycine.
Recommended Reagent: T3P (Propylphosphonic Anhydride)
T3P is the gold standard for epimerization-prone couplings.
-
Mechanism: It forms a mixed anhydride that is highly reactive toward amines but sterically bulky, hindering oxazolone formation.
-
Base Compatibility: It works effectively with weak bases like Pyridine or 2,4,6-Collidine , which are too weak to abstract the
-proton but strong enough to drive the reaction.
Comparative Analysis of Coupling Systems
| Coupling System | Risk Level | Reaction Speed | Notes |
| T3P / Pyridine | Low | Moderate | Recommended. Best suppression of racemization. Easy workup (water-soluble byproducts).[3][4] |
| EDC / Oxyma / Collidine | Low-Medium | Fast | Good alternative. Oxyma is superior to HOBt for preventing racemization. |
| HATU / DIPEA | High | Very Fast | Avoid. The basicity of DIPEA (pKa ~10.5) combined with the electron-withdrawing fluorines guarantees racemization. |
| DCC / HOBt | High | Slow | Avoid. Slow coupling allows more time for the oxazolone to form and racemize. |
Module 3: Validated Protocol (The "Golden" Standard)
Target Reaction: Coupling (S)-2-((tert-butoxycarbonyl)amino)-2-(3,4-difluorophenyl)acetic acid with Methylamine.
Reagents
-
Substrate: Boc-3,4-difluoro-Phg-OH (1.0 equiv)
-
Amine: Methylamine (2.0 M in THF, 1.2 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc, 1.5 equiv)
-
Base: Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Do not use DMF).
Step-by-Step Methodology
-
Preparation: Charge the Boc-amino acid (1.0 equiv) and the solvent (EtOAc, 10 volumes) into the reactor. Cool the mixture to 0°C .
-
Base Addition: Add Pyridine (3.0 equiv) dropwise. Maintain temperature < 5°C.
-
Activation: Add T3P solution (1.5 equiv) slowly over 10 minutes. Stir at 0°C for 20 minutes. Note: Pre-activation is minimized to prevent oxazolone accumulation.
-
Coupling: Add Methylamine (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC.
-
Workup: Wash with 0.5 M HCl (cold) to remove excess pyridine/methylamine, followed by NaHCO3 and Brine.
-
Critical: Do not use strong caustic washes, as the product itself can racemize under high pH.
-
Module 4: Troubleshooting & FAQs
Diagnostic Flowchart
Use this logic tree to diagnose low enantiomeric excess (ee) or yield issues.
Figure 2: Troubleshooting logic for optimization of chiral purity and yield.
Frequently Asked Questions
Q1: Can I use DMF as a solvent to improve solubility? A: Avoid if possible. Polar aprotic solvents like DMF and DMSO stabilize charged intermediates and can enhance the basicity of the system, increasing the rate of racemization. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are non-polar enough to suppress charge separation and are safer for this reaction.
Q2: My ee drops significantly after the coupling, during workup. Why?
A: The product, 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide, is still an
Q3: Why not use HATU? It’s faster. A: HATU requires a tertiary amine base (like DIPEA) to function. The combination of a strong activator and a base with pKa > 10 is a recipe for disaster with 3,4-difluorophenylglycine. Speed is irrelevant if you produce a racemate.
Q4: I see a "doublet" in the HPLC even with T3P. What is it? A: Ensure it is actually the enantiomer. Phenylglycine derivatives often form rotamers due to hindered rotation around the amide bond. Run the NMR at elevated temperature (e.g., 50°C) to see if the peaks coalesce, or use a chiral column to confirm if it is a chemical impurity vs. a conformer.
References
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]
-
Benoiton, N. L. (1983). "Oxazolone formation and racemization in peptide synthesis." The Peptides: Analysis, Synthesis, Biology, 5, 217-284. [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Technical Support Center: Stability of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Condition Focus: Acidic Environments ( )[1]
Executive Summary
Status: High Stability in dilute acidic aqueous solution at ambient temperature (
This guide details the mechanistics, troubleshooting steps, and validation protocols for handling 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide (hereafter referred to as DFP-NMA ) under acidic conditions.[1]
Module 1: Chemical Behavior & Mechanism
The "Protective Ammonium" Effect
Users often expect amides to hydrolyze rapidly in acid. However, DFP-NMA exhibits enhanced stability due to its
-
Immediate Protonation: Upon exposure to acid, the primary amine (
- ) protonates to form an ammonium species ( - ). -
Electrostatic Repulsion: The mechanism of acid-catalyzed amide hydrolysis (
) requires the protonation of the carbonyl oxygen. The adjacent, positively charged -ammonium group exerts a strong electron-withdrawing inductive effect ( ), reducing the electron density on the carbonyl oxygen.[1] -
Kinetic Barrier: This makes the carbonyl oxygen less basic and creates electrostatic repulsion against the incoming hydronium ion (
), significantly slowing the rate of hydrolysis compared to simple acetamides.
Degradation Pathways
Despite the protective effect, degradation occurs under stress (Heat + Strong Acid).
-
Pathway A (Hydrolysis - Major): Cleavage of the amide bond yields 2-amino-2-(3,4-difluorophenyl)acetic acid and methylamine .[1]
-
Pathway B (Racemization - Minor): The 3,4-difluorophenyl group is electron-withdrawing, which slightly increases the acidity of the benzylic proton (
-H).[1] While acid generally suppresses enolization (the mechanism for racemization), prolonged heating can lead to loss of optical purity.
Mechanistic Visualization
Figure 1: Reaction pathway showing the rapid formation of the stable ammonium salt and the high-energy barrier required to proceed to hydrolysis.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose anomalies in your analytical data regarding DFP-NMA in acidic buffers or solvents.
| Symptom | Probable Cause | Technical Diagnosis & Solution |
| New Peak (RRT ~0.8 - 0.9) | Amide Hydrolysis | Diagnosis: You are likely detecting the carboxylic acid derivative (2-amino-2-(3,4-difluorophenyl)acetic acid).Verification: Check mass spectrum for loss of 31 Da (loss of |
| Peak Splitting / Shoulder | pH Mismatch | Diagnosis: The pKa of the |
| Loss of Enantiomeric Excess (%ee) | Thermal Stress | Diagnosis: Racemization occurred during sample prep (e.g., boiling to dissolve).Fix: Dissolve using sonication at ambient temperature. Do not heat acidic solutions of the chiral amide above |
| Inconsistent Retention Time | Ion Pairing | Diagnosis: If using TFA (Trifluoroacetic acid), it forms strong ion pairs with the amine, shifting retention.Fix: Switch to Formic Acid or maintain constant TFA concentration ( |
Module 3: Experimental Protocols
Forced Degradation (Acid Hydrolysis)
Objective: Determine the degradation rate and identify the primary degradant for method validation (per ICH Q1A).
Reagents:
Protocol:
-
Stock Prep: Dissolve DFP-NMA to a concentration of
in Water/Acetonitrile ( ). -
Stress Condition: Mix
of Stock with of . -
Incubation:
-
Set A (Control): Store at
(Dark). -
Set B (Stress): Heat at
for 4 hours. -
Set C (Extreme): Heat at
for 24 hours (Only if no degradation seen in Set B).
-
-
Quenching: Allow to cool to RT. Neutralize with exactly
of to prevent column damage. -
Analysis: Inject immediately onto HPLC (C18 Column, Gradient
ACN in ).
Acceptance Criteria:
-
Amides typically show
degradation after 4 hours at in . -
If degradation
is observed, the molecule is classified as "Acid Labile."
Solubility & Stability in Mobile Phases
-
0.1% Formic Acid / Water: Stable for
at RT. -
0.1% TFA / Water: Stable for
at RT (TFA is a stronger acid but ambient T prevents hydrolysis). -
Phosphate Buffer (pH 2.5): Stable for
at RT.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store DFP-NMA in DMSO containing 0.1% TFA?
A: Yes, but short-term only. While the "Protective Ammonium Effect" stabilizes the amide, non-aqueous acidic environments can sometimes promote different degradation pathways if trace water is present. Store at
Q2: Why does the 3,4-difluoro substitution matter for stability?
A: The fluorine atoms are electron-withdrawing. While they make the phenyl ring resistant to metabolic oxidation, they also pull electron density from the benzylic carbon. This theoretically makes the amide bond slightly more susceptible to nucleophilic attack compared to a non-fluorinated analog, but in practice, the
Q3: Is the salt form (DFP-NMA
Q4: I see a "Ghost Peak" in my blank after running this compound. What is it? A: DFP-NMA is a secondary amine/amide. It can be "sticky" on silica-based C18 columns due to interaction with residual silanols.
-
Solution: Add
Ammonium Formate to your aqueous mobile phase to compete for silanol binding sites and eliminate carryover.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Conference on Harmonisation.[2]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Amide Hydrolysis Mechanisms). Wiley-Interscience.
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[4][5] (Stability of
-amino carbonyls). Oxford University Press. -
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[6]
Sources
- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 2. ICH, “Stability Testing of New Drug Substances and Products Q1A (R2),” International Conference on Harmonization, IFPMA, Geneva, 2003. - References - Scientific Research Publishing [scirp.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Reactivity Optimization for 3,4-Difluorophenyl Amine
Ticket Category: Organic Synthesis / Methodology Subject: Overcoming Reactivity Barriers (Steric & Electronic) in 3,4-Difluoroaniline Couplings Status: Resolved / Guide Available[1][2]
Diagnostic Overview: The "Steric" Illusion
User Query Analysis: Users frequently report "steric hindrance" when working with 3,4-difluoroaniline (3,4-DFA).[1] However, the root cause is often a synergy between electronic deactivation and transition-state crowding .
-
The Electronic Trap: The two fluorine atoms (meta and para) are highly electronegative. They pull electron density away from the nitrogen lone pair via inductive effects (
~3.5 vs. 4.6 for unsubstituted aniline). This makes 3,4-DFA a poor nucleophile .[1] -
The Steric Reality: While the fluorine atoms are small (
Å), they create a "repulsive wall" in the transition state. When you attempt to couple 3,4-DFA with an ortho-substituted aryl halide (the electrophile), the combination of a weak nucleophile and a crowded electrophile creates a massive energy barrier.
The Solution: You cannot simply "heat it up." You must use ligands and catalysts that artificially lower this barrier by stabilizing the oxidative addition complex and forcing reductive elimination.
Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][3]
This is the most reliable method for coupling 3,4-DFA with hindered aryl halides. Standard ligands (
The "Gold Standard" System: BrettPhos Pd G4
For electron-deficient primary amines like 3,4-DFA, BrettPhos (and its precatalysts) is the industry standard. It is bulky enough to prevent catalyst dimerization and electron-rich enough to facilitate oxidative addition.[1]
Optimized Reaction Conditions Matrix
| Component | Recommendation | Technical Rationale |
| Precatalyst | BrettPhos Pd G4 (1–3 mol%) | Ensures rapid formation of the active |
| Ligand | BrettPhos (if not using G4) | Specific geometry promotes reductive elimination of the electron-poor amine.[1] |
| Base | LHMDS (1.0 M in THF) or NaOtBu | Weak bases ( |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for |
| Temperature | 80–110 °C | Required to overcome the activation energy barrier of the crowded transition state. |
Step-by-Step Protocol
-
Vessel Prep: Flame-dry a resealable reaction vial (e.g., microwave vial) and cool under Argon.
-
Solids: Add Aryl Halide (1.0 equiv), 3,4-DFA (1.2 equiv), and BrettPhos Pd G4 (0.02 equiv).
-
Purge: Seal the vial and purge with Argon for 5 minutes.
-
Liquids: Inject anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Base: Dropwise add LHMDS (2.2 equiv) at room temperature. Note: Solution may turn dark orange/red; this is normal.
-
Activation: Heat to 100 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water (to remove lithium salts), dry over
, and concentrate.
Visualization: Ligand Selection Logic
Caption: Decision tree for selecting the optimal Buchwald-Hartwig precatalyst based on the steric demands of the coupling partner.
Protocol B: Amide Coupling (Overcoming Nucleophilic Apathy)[1]
Standard EDC/HOBt couplings often stall because 3,4-DFA is too weak to attack the active ester intermediate. You must "supercharge" the electrophile.
Troubleshooting Table: Amide Synthesis
| Method | Suitability for 3,4-DFA | Verdict |
| EDC / HOBt | Low | Avoid. Reaction often stalls at <50% conversion.[1] |
| HATU / DIPEA | Medium | Acceptable for simple acids, but expensive and requires purification.[1] |
| Acid Chloride | High | Recommended. The high energy of the -COCl bond compensates for the weak amine. |
| Ghosez's Reagent | Very High | Best for sensitive acids. Converts acid to chloride in situ under neutral conditions.[1] |
Recommended Protocol: The "Acid Chloride" Route
-
Activation: Convert your carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop) in DCM. Stir 1 hr, then concentrate to remove excess reagent.
-
Coupling: Redissolve the crude acid chloride in DCM.
-
Addition: Add 3,4-DFA (1.1 equiv) and Pyridine (2.0 equiv). Pyridine is preferred over TEA because it acts as a nucleophilic catalyst.
-
Catalysis: Add DMAP (0.1 equiv).[1] This is critical. DMAP forms an N-acylpyridinium ion, which is far more reactive than the acid chloride itself.
-
Monitor: Reaction should complete in <2 hours at RT.
Troubleshooting & FAQs
Q1: The reaction mixture turned black immediately. Is it dead?
A: Not necessarily. In Pd-catalysis, a color change to dark orange/brown is expected upon active catalyst formation.[1] However, if you see black precipitate (Palladium black) , the catalyst has decomposed.
-
Cause: Oxidation of the ligand or insufficient stabilization.
-
Fix: Ensure your Argon purge is rigorous.[1] Switch to a G4 precatalyst (which contains the ligand pre-bound) rather than mixing Pd(OAc)2 + Ligand manually.
Q2: I see starting material (Ar-X) remaining, but the amine is gone.
A: Check for
-
If the amine is consumed but no product forms, the amine might be binding irreversibly to the metal or oxidizing.
-
Fix: Increase the catalyst loading to 5 mol%. Ensure you are using LHMDS ; carbonate bases are often too weak to prevent amine coordination poisoning.[1]
Q3: Can I use SnAr (Nucleophilic Aromatic Substitution) instead?
A: Only if your electrophile is extremely electron-deficient (e.g., 2,4-dinitrochlorobenzene).[1]
-
Warning: For standard fluoro- or chloro-arenes, 3,4-DFA is too weak.[1] You will need to use DMSO as a solvent and heat to 120 °C with Cs2CO3 to force the reaction.
Visualization: Troubleshooting Logic Flow
Caption: Diagnostic flow for identifying failure modes in 3,4-DFA coupling reactions.
References
-
BenchChem. (2025).[3] Overcoming challenges in the synthesis of sterically hindered anilines. Retrieved from [1]
-
Fors, B. P., & Buchwald, S. L. (2010).[1][4] A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] BrettPhos Pd G4 Product Guide. Retrieved from [1]
-
Chemical Science. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines. RSC Publishing.[1][5] Retrieved from [1]
-
NIST. (2025). 3,4-Difluoroaniline Properties and pKa Data. National Institute of Standards and Technology.[6] Retrieved from [1]
Sources
- 1. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 3,4-Difluoroaniline [webbook.nist.gov]
minimizing defluorination byproducts in acetamide synthesis
This guide serves as a specialized technical support resource for researchers encountering defluorination issues during the synthesis of acetamides. It is structured to provide immediate troubleshooting steps, mechanistic insights, and validated protocols.
Topic: Minimizing Defluorination Byproducts Ticket Type: Advanced Chemical Synthesis Support Status: Resolved/Guide Available
Executive Summary & Core Challenge
The Issue: Incorporating fluorine into acetamide scaffolds (e.g., fluoroacetamides or N-fluoroaryl acetamides) often leads to unintended C-F bond cleavage. This results in impurities that are difficult to separate and lower overall yields.
The Root Causes:
-
Nucleophilic Aromatic Substitution (
): When acylating fluorinated anilines (especially with ortho/para electron-withdrawing groups), the amine or base can attack the aromatic ring, displacing fluoride.[1] -
Base-Induced Elimination (
): In -fluoroacetamides, the -proton is acidic. Strong bases can trigger deprotonation followed by fluoride elimination. -
Over-Activation: Highly reactive acylating agents (acid chlorides) often require conditions that kinetically favor side reactions.
Troubleshooting Guide (Q&A)
Case 1: "I am seeing significant defluorination when coupling a polyfluorinated aniline."
Diagnosis: Competitive Nucleophilic Aromatic Substitution (
-
Switch Base: Replace inorganic bases (
) with non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . These are too sterically hindered to attack the ring. -
Lower Temperature:
generally has a higher activation energy than amidation. Run the reaction at 0°C to -10°C initially. -
Change Solvent: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they enhance the nucleophilicity of fluoride (making it a better leaving group) and naked anions. Use DCM or THF .[2]
Case 2: "My -fluoroacetamide product degrades during workup."
Diagnosis: Hydrolytic Defluorination via
-
Quench Gently: Use a slightly acidic quench (e.g., 0.5 M citric acid or
) instead of basic washes. -
Avoid Distillation: Fluorinated acetamides can be thermally unstable. Purify via column chromatography using neutral silica.
Case 3: "Standard coupling reagents (EDC/HOBt) are yielding low conversion and fluoride ions."
Diagnosis: Activation Failure & Slow Kinetics. Mechanism: Fluorinated anilines are poor nucleophiles due to the electron-withdrawing effect of fluorine. Slow amidation kinetics allow competing side reactions (like defluorination) to dominate. Solution:
-
Upgrade Reagent: Switch to T3P (Propylphosphonic anhydride) . It is highly reactive but operates well in non-polar solvents (EtOAc) and typically requires less basic conditions than HATU.
-
Catalyst Additive: Use HOAt instead of HOBt; the nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the coupling of poor nucleophiles.
Decision Logic & Mechanism Visualization
Diagram 1: Competitive Pathways (Amidation vs. )
This diagram illustrates the kinetic competition between the desired N-acylation and the undesired defluorination.
Caption: Kinetic competition between desired amidation (green) and undesired
Diagram 2: Optimization Decision Tree
Follow this logic flow to select the correct conditions for your specific substrate.
Caption: Decision tree for selecting reaction conditions based on the position of the fluorine atom.
Validated Protocol: "Safe" T3P Amidation
This protocol is designed to minimize thermal stress and base-mediated defluorination.
Reagents:
-
Substrate: Fluorinated Aniline (1.0 equiv)
-
Acid: Carboxylic Acid (1.1 equiv)[3]
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the Carboxylic Acid (1.1 equiv) and the Fluorinated Aniline (1.0 equiv).
-
Solvation: Add anhydrous EtOAc (0.2 M concentration relative to aniline).
-
Base Addition: Cool the mixture to 0°C (ice bath). Add Pyridine (3.0 equiv) dropwise. Note: Pyridine is preferred over TEA as it buffers the pH effectively without being strongly nucleophilic.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Do not heat.
-
Quench: Dilute with EtOAc and wash with 0.5 M Citric Acid (2x) followed by Brine (1x). Avoid NaOH or carbonate washes.
-
Isolation: Dry over
, filter, and concentrate.
Why this works: T3P forms a mixed anhydride that is highly reactive toward amines but relatively stable toward side reactions. The acidic byproducts are water-soluble, and the use of Pyridine prevents high pH excursions that trigger
Comparative Data: Coupling Reagent Risks
| Reagent | Activation Mode | Defluorination Risk | Recommended For |
| Acid Chloride ( | High Thermal/Acidic | High | Non-fluorinated, simple substrates only. |
| EDC / HOBt | Carbodiimide | Medium | Standard couplings; slow kinetics with electron-poor anilines. |
| HATU / DIPEA | Uronium Salt | Medium-Low | Difficult couplings; watch out for basicity of DIPEA causing |
| T3P / Pyridine | Phosphonic Anhydride | Low | Gold Standard for fluorinated/sensitive substrates. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Reagent. Organic Process Research & Development, 15(6).
-
Senaweera, S., & Weaver, J. D. (2016). Photocatalytic C–F Bond Activation: Mechanisms and Defluorination Pathways. Journal of the American Chemical Society.
-
Chambers, R. D., et al. (2000). Nucleophilic Aromatic Substitution in Polyfluorinated Systems. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Technical Support Center: Purification of Polar Fluorinated Amines
Welcome to the Technical Support Center for the purification of polar fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. The introduction of fluorine can significantly enhance a molecule's pharmacological properties, such as metabolic stability and binding affinity.[1][2][3] However, the combination of a polar amine group and electron-withdrawing fluorine atoms creates a distinct set of purification hurdles that require specialized strategies.
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the underlying chemical principles and offer robust, step-by-step protocols to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my polar fluorinated amine streak so badly on a standard silica gel TLC plate and column?
A: This is the most common issue and stems from the fundamental properties of the analyte and the stationary phase. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH).[4][5] Your basic amine interacts strongly with these acidic sites via powerful ionic forces, causing it to "stick" to the silica.[5] This leads to significant peak tailing (streaking) and often results in poor recovery, as a portion of your compound may bind irreversibly.[4][6][7]
The high polarity of your molecule further complicates this. To move a polar compound up a polar silica plate, you need a polar solvent system. However, this polar eluent is often not strong enough to disrupt the potent acid-base interaction between your amine and the silica, resulting in a smear rather than a distinct spot.
Q2: How does adding a basic modifier like triethylamine (TEA) or ammonia to my mobile phase help?
A: Adding a small amount (typically 0.1-1%) of a basic modifier is a standard and highly effective technique. The modifier, being a stronger or more concentrated base, acts as a competitive binder. It effectively "deactivates" the acidic silanol sites on the silica surface by binding to them itself.[7] This masks the sites from your target amine, minimizing the strong ionic interactions that cause streaking and allowing the separation to proceed based more on polarity differences.[7] The result is typically sharper peaks and significantly improved resolution.[7]
Q3: My compound is stuck at the baseline of the silica column, even with highly polar solvents. What are my options?
A: If increasing solvent polarity (e.g., high percentages of methanol) and adding a basic modifier doesn't elute your compound, its interaction with the silica is too strong. Here are your primary alternatives:
-
Switch to a Different Stationary Phase:
-
Amine-Functionalized Silica: This is often the best choice. The silica surface is chemically modified with amino-propyl groups, which masks the underlying acidic silanols and creates a more basic environment conducive to purifying amines.[4][5][8]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For polar amines, basic or neutral alumina is recommended to avoid the strong binding seen with acidic media.[7]
-
Reversed-Phase (C18) Chromatography: This is a powerful technique for polar compounds.[7] Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Your polar amine will have less retention and elute more easily.
-
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge.[9][10] You can use a cation-exchange column that will bind your protonated (positively charged) amine. After washing away neutral impurities, you can elute your purified amine by changing the pH or increasing the salt concentration of the mobile phase.[9][11][12]
Q4: I used Trifluoroacetic Acid (TFA) in a previous step (e.g., deprotection), and now I can't get rid of it. How do I remove residual TFA from my amine?
A: Residual TFA is a common and persistent problem because it forms a strong, non-volatile salt with the basic amine.[13] Simple evaporation is often insufficient.[14][15] Here are several effective strategies:
-
Azeotropic Removal: Repeatedly dissolve the sample in a solvent like methanol or toluene and evaporate it under reduced pressure.[15] This can help co-evaporate the TFA.
-
Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[16] The base will neutralize the TFA, forming a water-soluble salt that partitions into the aqueous layer. Be sure to then wash with brine and dry the organic layer thoroughly.
-
Ion-Exchange: Use a strong anion exchange resin to bind the trifluoroacetate anion, or a strong cation exchange resin to bind the amine, wash away the TFA, and then elute the amine.[17]
-
Precipitation/Trituration: If your free-base amine is soluble in a solvent like diethyl ether but the TFA salt is not, you can neutralize a solution of the salt and then precipitate the free amine or wash the solid salt to remove impurities.[17]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Flash Column Chromatography on Silica Gel
This guide provides a systematic approach to troubleshooting the most common purification method.
Symptom: Severe Peak Tailing / Streaking
-
Underlying Cause: Strong interaction between the basic amine and acidic silanol groups on the silica surface.[4][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine streaking.
Symptom: No Elution of Compound (Stuck on Column)
-
Underlying Cause: The compound has either irreversibly bound to the silica or has decomposed.[6]
-
Solutions:
-
Test Stability: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then elute. If the spot disappears or changes Rf, your compound is not stable to silica.[6]
-
Flush with a Stronger Modifier: Try flushing the column with a solution of 5-10% ammonia in methanol. This is a very strong basic eluent that can sometimes displace a strongly bound amine.
-
Change Stationary Phase: This is the most reliable solution. Use amine-functionalized silica or reversed-phase (C18) silica, which do not have the strong acidic sites.[4][7][18]
-
Guide 2: Effective Liquid-Liquid Extraction Strategies
Liquid-liquid extraction is a powerful technique for separating amines from neutral or acidic impurities by leveraging their basicity.[19][20][21][22]
Principle: Acid-Base Extraction
The strategy involves converting the amine into its water-soluble salt form, allowing for the removal of non-polar organic impurities.
-
Acidification: The amine (R₃N) is protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt (R₃NH⁺Cl⁻).[19][23]
-
Washing: Non-polar, neutral impurities remain in the organic layer and are washed away.
-
Basification: The aqueous layer is then treated with a base (like NaOH or Na₂CO₃) to deprotonate the ammonium salt, regenerating the neutral, organic-soluble free amine (R₃N).[19][23]
-
Extraction: The free amine is then extracted back into a fresh organic solvent.
Caption: Workflow for acid-base liquid-liquid extraction.
Guide 3: Purification via Salt Formation and Crystallization
For amines that are solids or form stable salts, crystallization can be an excellent and scalable purification method.[24] The key is to form a salt that has different solubility properties than the impurities.[25][26][27]
-
Principle: An acid is added to a solution of the crude amine to trigger the precipitation of the amine salt, leaving impurities behind in the solvent.[25][26] The pure salt is then filtered off. The free amine can be regenerated by neutralization if needed.
-
Common Acids for Salt Formation:
-
Solvent Selection is Critical: The ideal solvent should dissolve the crude mixture (free amine + impurities) but have low solubility for the amine salt, causing it to crystallize or precipitate.[24][25][26] Screening solvents like Ethyl Acetate, Diethyl Ether, Acetonitrile, and Pentane is crucial.[25][26]
Key Experimental Protocols
Protocol 1: Flash Chromatography with a Basic Modifier
Objective: To purify a polar fluorinated amine using standard silica gel by deactivating the acidic sites.
-
Prepare the Mobile Phase: Choose an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). To this mixture, add 0.5% by volume of triethylamine (TEA) or a concentrated ammonium hydroxide solution. Mix thoroughly.
-
Equilibrate the Column: Pack the silica gel column as usual. Before loading the sample, flush the column with at least 5 column volumes (CV) of the prepared mobile phase containing the basic modifier. This ensures the entire silica bed is deactivated.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase. If solubility is low, use a stronger solvent but keep the volume small. Alternatively, adsorb the sample onto a small amount of silica gel ("dry loading").
-
Elution: Run the column using a gradient of increasing polarity, ensuring the basic modifier is present in all solvent compositions.
-
Fraction Analysis: Collect fractions and analyze by TLC, LC-MS, or NMR.
Protocol 2: Ion-Exchange Chromatography (Bind-Elute Mode)
Objective: To capture a basic amine on a cation-exchange resin and elute it in pure form.
-
Column Preparation: Select a strong cation-exchange resin (e.g., functionalized with sulfonic acid groups).[11] Pack the column and equilibrate it with a low ionic strength buffer at a pH where your amine is fully protonated (positively charged) (i.e., at least 2 pH units below the amine's pKa).[9][28]
-
Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the column. The positively charged amine will bind to the negatively charged resin.[9]
-
Washing: Wash the column with several CVs of the equilibration buffer to remove any unbound neutral or negatively charged impurities.[9][11]
-
Elution: Elute the bound amine by increasing the ionic strength of the mobile phase (e.g., using a gradient of 0 to 1M NaCl) or by increasing the pH of the mobile phase to a point where the amine becomes deprotonated (neutral) and no longer binds to the resin.[9][11]
-
Desalting: If elution was performed with a high salt concentration, the collected fractions containing the pure product may need to be desalted using a technique like size-exclusion chromatography or dialysis.[28]
Data Summary Table
| Purification Technique | Primary Mechanism | Best For... | Key Advantage | Major Limitation |
| Silica Gel + Basic Modifier | Polarity-based separation with suppressed ionic interactions. | Moderately polar amines that show streaking. | Simple, widely available, and cost-effective. | May not work for very polar or very basic amines. |
| Amine-Functionalized Silica | Polarity-based separation on a basic surface. | Basic and polar amines that bind irreversibly to silica. | Excellent peak shape and recovery for basic compounds.[8] | More expensive than standard silica. |
| Reversed-Phase (C18) | Separation based on hydrophobicity. | Highly polar amines that have low retention. | High resolution for polar and water-soluble compounds.[7] | Requires aqueous mobile phases; may be difficult to remove water. |
| Ion-Exchange | Separation based on charge. | Any ionizable amine, especially from complex biological mixtures.[10][12] | Highly selective for charged molecules.[9] | Requires buffer systems and often a subsequent desalting step. |
| Acid-Base Extraction | Differential solubility of neutral vs. salt forms. | Separating amines from neutral or acidic impurities. | Fast, scalable, and excellent for initial cleanup.[20] | Not suitable for separating mixtures of different amines. |
| Crystallization / Salt Formation | Differential solubility leading to precipitation. | Solid amines or those forming stable, crystalline salts. | Potentially very high purity in a single step; highly scalable.[24][27] | Requires screening of acids and solvents; not all amines crystallize well.[25][26] |
References
-
Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. [Link]
-
Troubleshooting Flash Chromatography. University of Rochester. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Anaspec. [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). University of Toronto. [Link]
-
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. [Link]
- Purification of secondary alkyl amines.
-
When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage. [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022, February 24). PMC - NIH. [Link]
-
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018, March 22). R&D World. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2013, October 2). Pharmaceutical Technology. [Link]
-
SOP: CRYSTALLIZATION. Columbia University. [Link]
-
Extraction. University of Colorado Boulder. [Link]
-
TFA Removal from Reaction. (2017, July 20). ResearchGate. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]
-
Ion exchange chromatography: A comprehensive review. (2025, March 31). GSC Online Press. [Link]
-
Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023, March 24). RSC Publishing. [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]
-
Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. PubMed. [Link]
-
Putting the F in pharma. (2025, February 10). Chemistry World. [Link]
-
HPLC Troubleshooting Guide. Waters. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. [Link]
-
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (2007, November 26). Toxic Docs. [Link]
-
Amino Silica Gel. (2022, November 9). Sorbent Technologies, Inc. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Simple Method for the Estimation of pKa of Amines. CORE. [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Ion Exchange Chromatography | Tosoh Bioscience [tosohbioscience.com]
- 12. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 14. rdworldonline.com [rdworldonline.com]
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- 17. peptide.com [peptide.com]
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- 26. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00496H [pubs.rsc.org]
- 28. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Chemical Shifts of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide: A Predictive and Comparative Analysis
This in-depth technical guide provides a detailed analysis of the predicted ¹H NMR chemical shifts for 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages foundational NMR principles and comparative data from structurally analogous compounds to offer a robust, predictive interpretation. This approach not only estimates the expected spectral data but also elucidates the underlying chemical and electronic factors governing the proton environment. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of novel small molecules.
Introduction: The Importance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the structure and dynamics of molecules. For a novel compound like 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide, ¹H NMR serves as a primary method for structural verification. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, offering a unique fingerprint of the molecule's architecture.
This guide will deconstruct the predicted ¹H NMR spectrum of the title compound by examining the influence of its constituent functional groups: the 3,4-difluorophenyl ring, the α-amino group, and the N-methylacetamide moiety. By comparing the expected chemical shifts to known values for similar structures, we can build a confident and well-reasoned prediction.
Predicted ¹H NMR Spectrum and Assignment
The predicted ¹H NMR spectrum of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide is presented below, with a detailed assignment for each proton. These predictions are based on the additive effects of substituents on chemical shifts, drawing comparisons with known spectra of related compounds.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification and Comparative Analysis |
| H-a | ~7.2 - 7.5 | m | Aromatic protons on the difluorophenyl ring are expected in this region. The electron-withdrawing nature of the fluorine atoms will deshield these protons, shifting them downfield. The complex splitting pattern (multiplet, m) arises from both proton-proton and proton-fluorine coupling. |
| H-b | ~7.2 - 7.5 | m | Similar to H-a, this proton is part of the aromatic system and will exhibit complex splitting patterns due to coupling with adjacent protons and fluorine atoms. |
| H-c | ~7.0 - 7.3 | m | This aromatic proton is also influenced by the fluorine substituents and neighboring protons, resulting in a complex multiplet in the aromatic region. |
| H-d (NH) | ~7.5 - 8.5 | br s | The amide proton chemical shift is highly variable and depends on solvent, concentration, and temperature.[1] It typically appears as a broad singlet and will exchange with D₂O. |
| H-e (CH) | ~4.5 - 5.0 | s | The methine proton is alpha to both the aromatic ring and the amino group. Its chemical shift is significantly influenced by these adjacent groups. For comparison, the benzylic methylene protons in 2-phenylacetamide appear around δ 3.5-3.6 ppm.[2] The additional amino group will further deshield this proton. |
| H-f (NH₂) | ~1.5 - 3.0 | br s | The chemical shift of primary amine protons can vary significantly and they often appear as a broad singlet.[1] This signal will also exchange with D₂O. In some cases, these protons can appear in the range of δ 5-9 ppm in amides.[1] |
| H-g (CH₃) | ~2.7 - 2.9 | d | The N-methyl protons will appear as a doublet due to coupling with the amide proton (H-d). In N-methylacetamide, this peak appears around δ 2.76 ppm.[3] The coupling may not be observed if the amide proton exchange is rapid. |
In-Depth Analysis of Substituent Effects
The predicted chemical shifts are a direct consequence of the interplay between various electronic effects within the molecule. A deeper understanding of these effects provides a more robust framework for spectral interpretation.
The Influence of the 3,4-Difluorophenyl Group
The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups due to their high electronegativity. This has two major consequences:
-
Deshielding of Aromatic Protons: The fluorine atoms withdraw electron density from the aromatic ring, reducing the shielding of the aromatic protons (H-a, H-b, H-c). This results in their resonance at a lower field (higher ppm) compared to the protons of an unsubstituted benzene ring (δ ~7.34 ppm).
-
Complex Splitting Patterns: In addition to proton-proton coupling, the aromatic protons will also exhibit coupling to the fluorine atoms (¹⁹F-¹H coupling), leading to more complex multiplets.
The α-Amino and N-Methylacetamide Moieties
The groups attached to the benzylic carbon (C-e) significantly influence the chemical shift of the methine proton (H-e).
-
α-Amino Group: The nitrogen of the amino group is electronegative and will deshield the adjacent methine proton.
-
N-Methylacetamide Group: The amide functionality contains an electron-withdrawing carbonyl group, which will also contribute to the deshielding of the methine proton.
The amide and amine protons (H-d and H-f) are notable for their broad signals and variable chemical shifts. This is due to their acidic nature and their involvement in hydrogen bonding and chemical exchange with the solvent or trace amounts of water.[1]
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). DMSO-d₆ is often a good choice for compounds with amide and amine protons as it can slow down the exchange rate, sometimes allowing for the observation of coupling to these protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Referencing: Reference the spectrum to the internal standard (TMS at δ 0.00 ppm) or the residual solvent peak.[4]
-
Visualizing Molecular Structure and Experimental Workflow
To further clarify the relationships between the molecular structure and the expected NMR data, as well as the experimental process, the following diagrams are provided.
Caption: Molecular structure with key protons labeled.
Caption: Step-by-step workflow for acquiring a ¹H NMR spectrum.
Conclusion and Future Work
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide. By leveraging data from analogous compounds and fundamental NMR principles, we have established a solid foundation for the interpretation of an experimental spectrum. The provided protocol offers a clear path for obtaining high-quality data.
Future work should focus on the experimental acquisition and full spectral characterization of this compound. This would include not only ¹H NMR but also ¹³C NMR, ¹⁹F NMR, and 2D NMR techniques such as COSY and HSQC to unambiguously assign all proton and carbon signals and confirm the structure.
References
-
PubChem. N-Methylacetamide. [Link]
-
ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid. [Link]
-
PubChem. 3,4-Difluoroaniline. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0291615). [Link]
-
PubChem. 2-Amino-2-phenylacetamide. [Link]
-
ResearchGate. 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K.... [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
ResearchGate. 1 H NMR spectra of 2-amino-2 0.... [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
ChemAxon. NMR Predictor - Documentation. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Cal Poly Pomona. 1H NMR Chemical Shifts. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Michigan State University. Proton NMR Table. [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
NIST. 3,4-Difluoroaniline. [Link]
Sources
C13 NMR Interpretation Guide: 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
[1]
Executive Summary
This guide provides a technical analysis of the Carbon-13 (
This document compares standard acquisition techniques against advanced decoupling methods and evaluates solvent-dependent spectral behavior to ensure accurate structural validation in drug development workflows.[1]
Part 1: Comparative Methodology
Technique Comparison: Standard vs. F-Decoupled
The primary obstacle in interpreting this spectrum is the magnitude of Fluorine-Carbon coupling constants (
| Feature | Method A: Standard | Method B: |
| Spectral Appearance | Complex multiplets (doublets of doublets) for aromatic carbons.[1] | Simplified singlets (similar to non-fluorinated analogs).[1] |
| Signal-to-Noise (S/N) | Lower due to signal splitting (intensity distributed over multiple peaks).[1] | Higher (intensity concentrated in singlets).[1] |
| Information Content | High: | Low: Loses connectivity information provided by coupling.[1] |
| Hardware Requirement | Standard Broadband Probe (BBO/BBFO).[1] | Specialized Triple Resonance Probe (HCN or HFX).[1] |
| Recommendation | Primary Method for structural verification. | Secondary Method for purity assay or complex mixtures.[1] |
Solvent Comparison: Rotameric Resolution
The N-methylacetamide group exists as an equilibrium of cis and trans amide rotamers.[1] The choice of solvent dictates the visibility of this phenomenon.
-
CDCl
(Chloroform-d): Typically shows distinct signal sets for major and minor rotamers (approx. 3:1 to 5:1 ratio) due to slow exchange on the NMR timescale.[1] This can be confused with impurities.[1] -
DMSO-d
(Dimethyl sulfoxide): Strong hydrogen bonding with the amide NH often stabilizes one conformer or coalesces the signals, simplifying the spectrum. However, DMSO is difficult to remove post-analysis.[2]
Part 2: Detailed Spectral Interpretation
Predicted Chemical Shifts & Coupling Constants
Note: Values are theoretical estimates based on substituent chemical shifts (SCS) and standard fluorobenzene coupling constants.
Reference Solvent: DMSO-d
| Carbon Assignment | Approx. Shift ( | Multiplicity | Coupling Constant ( | Interpretation Logic |
| C=O[1] (Amide) | 170.5 | Singlet | - | Deshielded carbonyl; distinct from ketones (~200 ppm).[1] |
| C3 (Aromatic) | 149.0 | dd | Ipso to F; largest splitting. | |
| C4 (Aromatic) | 148.5 | dd | Ipso to F; overlaps heavily with C3. | |
| C1 (Aromatic) | 138.0 | dd | Quaternary carbon attached to alkyl chain. | |
| C6 (Aromatic) | 123.5 | dd | Meta to both Fluorines. | |
| C2 (Aromatic) | 117.0 | d | Ortho to F (C3); doublet dominates.[1] | |
| C5 (Aromatic) | 116.0 | d | Ortho to F (C4); doublet dominates.[1] | |
| C- | 58.5 | Singlet | - | Alpha-amino carbon; shifts upfield if protonated.[1] |
| N-CH | 26.0 | Singlet | - | Characteristic N-methyl region.[1] |
The 3,4-Difluoro "Roofing" Effect
In a 3,4-difluoro substitution pattern, C3 and C4 are chemically distinct but magnetically similar.
-
Mechanism: Both carbons experience a large
coupling from their directly attached fluorine and a smaller coupling from the neighbor. -
Visual Result: This often appears not as two clean "doublets of doublets" but as a complex, higher-order multiplet system often described as a "pseudo-triplet" or broadened block in lower-field instruments (<400 MHz).[1]
Part 3: Visualization of Logic & Pathways
Structural Assignment Workflow
This diagram illustrates the logical decision tree for assigning the C13 peaks, specifically handling the rotamer and fluorine complexity.
Caption: Logical workflow for distinguishing rotameric splitting from scalar coupling in fluorinated amides.
3,4-Difluoro Coupling Tree
This diagram visualizes how the C3 signal is split by the two fluorine atoms.
Caption: Splitting tree demonstrating the origin of the 'doublet of doublets' signal for C3.
Part 4: Experimental Protocol (Self-Validating)
To ensure high-quality data that differentiates between rotamers and impurities, follow this protocol:
-
Sample Preparation:
-
Dissolve 20-30 mg of the compound in 0.6 mL DMSO-d
. -
Why: DMSO minimizes rotameric splitting compared to CDCl
and ensures full solubility of the polar amino-amide.[1]
-
-
Acquisition Parameters (Standard):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Why: The quaternary carbons (C1, C3, C4, C=O) have long T1 relaxation times. Insufficient D1 will suppress these signals, making the C-F splitting analysis impossible.
-
Scans (NS): Minimum 512 scans (due to splitting reducing peak height).
-
-
Variable Temperature (VT) Validation (Optional but Recommended):
-
If "impurity" peaks appear near the N-Methyl or C=O signals, heat the sample to 353 K (80°C) .
-
Validation: If the peaks coalesce into single sharp lines, they are rotamers. If they remain distinct, they are impurities.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for C-F coupling constants).
-
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison.[1] Link
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for rotameric exchange and solvent effects).[1]
-
Hollis, A. (2025).[1] Solvent Effects in NMR Spectroscopy: DMSO vs Chloroform. BenchChem Comparative Guides. (General solvent data).
mass spectrometry fragmentation pattern of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Publish Comparison Guide: Mass Spectrometry Characterization of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Executive Summary
In the development of fluorinated central nervous system (CNS) agents and kinase inhibitors, 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide (referred to herein as AFP-NMA ) frequently appears as a critical synthetic intermediate or a degradation impurity.[1] Its structural core—a 3,4-difluorophenylglycine derivative—confers metabolic stability, yet poses challenges in chromatographic resolution from its positional isomers.[1]
This guide provides a definitive technical analysis of the AFP-NMA fragmentation pattern using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike standard library matches, we dissect the mechanistic causality of its fragmentation to distinguish it from isobaric impurities (e.g., 2,4-difluoro isomers) and structural analogs.[1]
Technical Deep Dive: Fragmentation Mechanics
The mass spectral signature of AFP-NMA is governed by the lability of the amide bond and the stability of the benzylic immonium ion.[1]
Compound Identity:
-
Formula:
-
Monoisotopic Mass: 200.0761 Da
-
Precursor Ion
: m/z 201.0834
Primary Fragmentation Pathway (ESI-CID)[1]
Upon Collisional Induced Dissociation (CID), the protonated molecular ion
-
Formation of the Acylium Ion (m/z 170): The initial event is the cleavage of the amide bond with the neutral loss of methylamine (31 Da). This generates a resonance-stabilized acylium ion.
-
Transition:
(Loss of )
-
-
Generation of the Base Peak (m/z 142): The acylium ion rapidly ejects carbon monoxide (CO, 28 Da) to form the highly stable 3,4-difluorophenyl immonium ion . This is the diagnostic base peak for this scaffold.
-
Transition:
(Loss of CO) -
Structure:
[1]
-
-
Secondary Fragmentation (m/z 125 & 127):
-
m/z 127: Loss of the imine nitrogen group (
) leads to the 3,4-difluorobenzyl cation. -
m/z 125: Loss of Ammonia (
) from the immonium ion (less common, requires rearrangement).
-
-
Ammonia Loss Channel (m/z 184): A competitive parallel pathway involves the direct loss of ammonia from the
-amino group of the precursor, yielding an acrylamide-like cation.-
Transition:
(Loss of )
-
Comparative Analysis: AFP-NMA vs. Alternatives
Distinguishing AFP-NMA from its analogs requires monitoring specific ion ratios. The table below contrasts AFP-NMA with its 2,4-difluoro isomer (a common regio-impurity) and the Des-methyl analog .[1]
Table 1: Diagnostic Ion Comparison
| Feature | Target: AFP-NMA | Alt 1: 2,4-Difluoro Isomer | Alt 2: Des-methyl Analog |
| Precursor | 201.08 | 201.08 | 187.06 |
| Base Peak | 142 (Immonium) | 142 (Immonium) | 142 (Immonium) |
| Diagnostic Loss | -31 Da ( | -31 Da ( | -17 Da ( |
| Key Differentiator | Ratio of m/z 184/142 is typically low .[1] | Ratio of m/z 184/142 is often higher due to ortho-fluorine H-bonding stabilizing the | Precursor shift (-14 Da). |
| Retention Time (C18) | Intermediate | Slightly Earlier (more polar due to dipole) | Earlier (more polar) |
Scientist's Note: The 2,4-difluoro isomer is the most dangerous "false positive." While their MS2 spectra are nearly identical, the ortho effect of the fluorine at position 2 often facilitates the elimination of ammonia (m/z 184) more readily than in the 3,4-isomer.[1] Chromatographic separation is mandatory for confirmation.
Visualization: Fragmentation Pathway[2]
The following diagram illustrates the causal flow of fragmentation for AFP-NMA.
Caption: Figure 1: Mechanistic fragmentation pathway highlighting the dominant amide cleavage and decarbonylation leading to the diagnostic immonium ion at m/z 142.[1]
Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure data integrity, follow this "self-validating" protocol.
Step 1: System Suitability (The "Blank" Check)
-
Action: Inject a blank solvent (MeOH:H2O 50:50).
-
Validation: Ensure no background noise at m/z 201 or 142. High background at 142 indicates contamination from other amine-containing analytes.
Step 2: Source Optimization
-
Mode: Positive ESI (
). -
Capillary Voltage: 3.0 - 3.5 kV (Avoid >4 kV to prevent in-source fragmentation of the labile amine).
-
Cone Voltage: 20-30 V. Critical: If Cone Voltage is >40V, you will observe m/z 184 and 142 in the MS1 scan (In-Source Fragmentation), confusing the parent ion assignment.[1]
Step 3: Collision Energy (CE) Ramp
-
Action: Acquire MS/MS spectra at three distinct energies: 15 eV, 25 eV, and 40 eV.
-
Expected Result:
-
15 eV: Dominant parent (201) and Acylium (170).
-
25 eV: Dominant Immonium (142).
-
40 eV: Appearance of Benzyl cation (127) and phenyl ring fragments (113).
-
-
Why? This "Energy Ramp" confirms the lineage of the fragments (Parent
Acylium Immonium).
References
-
Zhang, P., et al. (2019).[1][2] "Revisiting Fragmentation Reactions of Protonated
-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry." Scientific Reports.[2][3] Available at: [Link] -
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 123572, 3,4-Difluorobenzylamine." Available at: [Link] (Cited for benzyl cation fragment verification).
Sources
- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Orthogonal Methods for Purity Analysis of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
In the landscape of pharmaceutical development, the rigorous assessment of drug substance purity is a cornerstone of ensuring safety and efficacy. For novel active pharmaceutical ingredients (APIs) such as 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide, a fluorinated amino acid derivative, the development of a robust, stability-indicating analytical method is paramount. This guide provides an in-depth comparison of a proposed primary High-Performance Liquid Chromatography (HPLC) method for purity analysis with alternative and orthogonal techniques. The methodologies discussed are grounded in established chromatographic principles and tailored to the physicochemical properties anticipated for the target analyte.
The Critical Role of Purity Analysis and Forced Degradation Studies
The purity of an API is a critical quality attribute that can impact its safety and therapeutic effect. Impurities may arise from the manufacturing process, degradation of the API, or interactions with excipients. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the development of stability-indicating analytical methods that can separate the API from its potential degradation products and process-related impurities.[1]
Forced degradation, or stress testing, is an essential component of developing such a method.[2][3][4] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, and light), potential degradation products are generated. These stressed samples are then used to challenge the analytical method's specificity and ensure it can adequately resolve the API from any degradants. An ideal degradation level for method development is typically in the range of 5-20%.[3]
Primary Method: Reversed-Phase HPLC with UV Detection
Based on the structure of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide, which contains both polar (amino, amide) and non-polar (difluorophenyl ring) moieties, a reversed-phase HPLC (RP-HPLC) method is the logical primary choice for purity analysis.
Rationale for Method Parameters
-
Stationary Phase: A C18 (octadecylsilane) column is proposed due to its versatility and wide use in the pharmaceutical industry for separating compounds of moderate polarity. The C18 stationary phase will interact with the hydrophobic difluorophenyl ring, providing retention.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is recommended.
-
Aqueous Buffer: A phosphate buffer at a pH of around 2.5 to 3.5 is a suitable starting point. At this pH, the primary amine group will be protonated, enhancing its polarity and ensuring good peak shape.
-
Organic Modifier: Acetonitrile is a common and effective organic modifier for RP-HPLC, offering good UV transparency and low viscosity.
-
Detection: The presence of the phenyl ring suggests that UV detection will be suitable. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength, likely in the range of 210-280 nm.
Experimental Protocol: Proposed RP-HPLC Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A/B (80:20 v/v) to a concentration of 0.5 mg/mL. |
Alternative Method 1: Orthogonal HPLC Method (Phenyl-Hexyl Column)
To provide a complementary separation mechanism and confirm the purity results from the primary C18 method, an orthogonal HPLC method is essential. A phenyl-hexyl stationary phase offers a different selectivity based on pi-pi interactions with the aromatic ring of the analyte.
Rationale for Orthogonal Approach
A phenyl-hexyl column can provide different elution orders for impurities, especially those with aromatic character. This is crucial for ensuring that no co-eluting impurities are hidden under the main peak in the primary method.
Experimental Protocol: Phenyl-Hexyl HPLC Method
| Parameter | Condition |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 15% B; 5-25 min: 15-60% B; 25-30 min: 60% B; 30-31 min: 60-15% B; 31-35 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A/B (80:20 v/v) to a concentration of 0.5 mg/mL. |
Alternative Method 2: Chiral HPLC for Enantiomeric Purity
The presence of a stereocenter at the alpha-carbon of the amino acid moiety necessitates the evaluation of enantiomeric purity.[5] The biological activity of enantiomers can differ significantly, with one being therapeutic and the other inactive or even harmful.[5] Chiral HPLC is the gold standard for separating enantiomers.
Rationale for Chiral Separation
A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is a good starting point for the chiral separation of amino acid derivatives.[5] These CSPs can form transient diastereomeric complexes with the enantiomers, leading to differential retention.
Experimental Protocol: Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak AD-H or similar amylose-based CSP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1.0 mg/mL. |
Alternative Method 3: Capillary Electrophoresis (CE)
Capillary electrophoresis offers a fundamentally different separation mechanism compared to HPLC and can be a powerful orthogonal technique.[6][7] For chiral separations, CE with a chiral selector in the background electrolyte can be highly efficient.[6][7]
Rationale for CE
CE separates ions based on their electrophoretic mobility in an electric field. This technique is known for its high efficiency, low sample and reagent consumption, and rapid method development.[6] For chiral analysis, a chiral selector such as a cyclodextrin can be added to the background electrolyte to interact with the enantiomers and induce different migration times.[7]
Experimental Protocol: Chiral CE Method
| Parameter | Condition |
| Capillary | Fused-silica, 50 cm total length (40 cm to detector), 50 µm I.D. |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5, containing 15 mM sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 214 nm |
| Sample Preparation | Dissolve sample in water to a concentration of 0.1 mg/mL. |
Comparison of Analytical Methods
| Feature | RP-HPLC (C18) | Orthogonal HPLC (Phenyl-Hexyl) | Chiral HPLC | Capillary Electrophoresis (CE) |
| Principle | Hydrophobic Interactions | Pi-pi and Hydrophobic Interactions | Chiral Recognition | Electrophoretic Mobility |
| Primary Use | General Purity and Impurity Profiling | Confirmatory Purity, Resolving Aromatic Impurities | Enantiomeric Purity Assessment | Orthogonal Purity, Chiral Purity |
| Advantages | Robust, versatile, widely available | Different selectivity, good for aromatic compounds | Direct separation of enantiomers | High efficiency, low sample volume, rapid |
| Disadvantages | May not resolve all impurities | Can have lower retention for non-aromatic compounds | Expensive columns, specific mobile phases | Lower sensitivity for some detectors, reproducibility can be challenging |
Workflow for HPLC Method Development and Validation
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
The purity analysis of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide requires a multi-faceted approach. A well-developed and validated reversed-phase HPLC method serves as the primary tool for routine purity assessment and stability testing. However, reliance on a single method is insufficient. The use of orthogonal methods, such as HPLC with a different stationary phase chemistry and capillary electrophoresis, provides a more complete picture of the impurity profile. Furthermore, given the chiral nature of the molecule, a dedicated chiral separation method is not just recommended but essential for ensuring the stereochemical purity of the drug substance. By employing a combination of these techniques, researchers and drug developers can build a comprehensive analytical control strategy that ensures the quality, safety, and efficacy of this novel pharmaceutical compound.
References
- Vertex AI Search. Forced degradation and impurity profiling.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. 2020.
- Chemsrc. 2-Amino-N-methylacetamide | CAS#:22356-89-4. 2025.
- National Institutes of Health. 2-amino-N-methylacetamide | C3H8N2O | CID 89675 - PubChem.
- PMC. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. 2015.
- SciSpace. Forced Degradation Studies. 2016.
- Development of forced degradation and stability indicating studies of drugs—A review.
- IJSDR. Force Degradation for Pharmaceuticals: A Review.
- VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
- Wikipedia. N-Methylacetamide.
- Benchchem. Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide.
- Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange.
- ChemScene. 1046757-37-2 | 2-Amino-N-(2,5-difluorophenyl)acetamide hydrochloride.
- Semantic Scholar. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†.
- RSC Publishing. Analytical Methods.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- MilliporeSigma. 2-Amino-N-methylacetamide | 22356-89-4.
- LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. 2020.
- SIELC Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. 2018.
- PMC. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. 2026.
- PMC. Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. 2020.
- USP.org. Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. 2010.
- MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. 2020.
Sources
- 1. scispace.com [scispace.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
IR spectrum analysis of amide and amine peaks in fluorinated acetamides
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
Fluorinated acetamides, particularly 2,2,2-trifluoroacetamide (TFAc) , serve as critical bioisosteres in modern drug development, offering enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated counterparts. However, the introduction of the highly electronegative trifluoromethyl (-CF₃) group drastically alters the vibrational modes of the amide functionality.
This guide provides an in-depth analysis of the infrared (IR) spectral shifts observed between Acetamide and Fluorinated Acetamides . By focusing on the Amide I (C=O) and Amine/Amide A (N-H) regions, we elucidate the electronic causality behind these shifts—specifically the inductive (-I) effects—and provide a standardized protocol for reproducible analysis.
Mechanistic Theory: The Fluorine Effect
To interpret the spectra accurately, one must understand how fluorine perturbs the amide resonance structures.
-
The Inductive Effect (-I): Fluorine is the most electronegative element. In TFAc, the -CF₃ group exerts a powerful electron-withdrawing effect through the
-bond framework. -
Impact on Carbonyl (C=O): The -I effect withdraws electron density from the carbonyl carbon.[1] Unlike conjugation (which lowers frequency), strong induction stiffens the C=O bond by increasing its force constant (
). This results in a hypsochromic (blue) shift to higher wavenumbers. -
Impact on Nitrogen (N-H): The electron withdrawal propagates to the nitrogen atom, reducing the electron density of the N-H bond. This significantly increases the acidity of the amide protons (pKa drops from ~17 in acetamide to ~12.5 in TFAc), altering hydrogen-bonding patterns in the condensed phase.
Diagram 1: Mechanistic Logic of IR Shifts
Caption: Causal pathway of fluorine-induced spectral shifts in amide functionalities.
Comparative Spectral Analysis
The Amide I Band (C=O[1][2][3][4] Stretch)
The Amide I band is the most diagnostic feature.
-
Acetamide: Typically appears at 1640–1680 cm⁻¹ . The resonance delocalization of the nitrogen lone pair into the carbonyl (
) gives the bond significant single-bond character, lowering the frequency. -
Trifluoroacetamide: The -CF₃ group destabilizes the contributing resonance structure where the carbonyl carbon is positive, effectively localizing the double bond. Consequently, the band shifts to 1700–1740 cm⁻¹ .
The Amide A Band (N-H Stretch)
This region (3100–3500 cm⁻¹) is sensitive to hydrogen bonding.[1][2]
-
Acetamide: Primary amides show two spikes (symmetric and asymmetric stretches) around 3150–3350 cm⁻¹ in the solid state due to extensive intermolecular hydrogen bonding.
-
Trifluoroacetamide: While the N-H bond itself becomes more polarized (potentially stronger H-bond donor), the bulky -CF₃ group can sterically disrupt packing. However, due to increased acidity, the H-bonds formed are often stronger, leading to broad, intense bands that may appear slightly lower or comparable in frequency but with distinct shape changes compared to acetamide.
Quantitative Comparison Table
| Functional Group | Vibration Mode | Acetamide (Non-fluorinated) | 2-Fluoroacetamide (Monofluorinated) | 2,2,2-Trifluoroacetamide (Perfluorinated) | Trend Analysis |
| Amide I | C=O Stretch | 1640 – 1680 cm⁻¹ | 1680 – 1700 cm⁻¹ | 1700 – 1740 cm⁻¹ | Blue Shift: Frequency increases with F substitution due to -I effect. |
| Amide II | N-H Bending | 1600 – 1640 cm⁻¹ | 1580 – 1620 cm⁻¹ | 1550 – 1600 cm⁻¹ | Red Shift: Coupling changes as N-H acidity increases. |
| Amide A | N-H Stretch | 3150 – 3350 cm⁻¹ (Doublet) | 3150 – 3400 cm⁻¹ | 3100 – 3400 cm⁻¹ | Broadening due to acidity-enhanced H-bonding; often obscured. |
| C-F Region | C-F Stretch | N/A | 1000 – 1100 cm⁻¹ | 1100 – 1250 cm⁻¹ | Strong, broad bands diagnostic of fluorination. |
Experimental Protocol: ATR-FTIR Analysis
To ensure data integrity and reproducibility, especially when comparing solid amides, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample preparation artifacts (like KBr moisture absorption).
Reagents & Equipment
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Detector: DTGS (Deuterated Triglycine Sulfate) for standard routine; MCT (Mercury Cadmium Telluride) for high sensitivity.
-
Solvent (for cleaning): Isopropanol (HPLC Grade).
Step-by-Step Workflow
-
System Initialization:
-
Allow the IR source to warm up for 30 minutes.
-
Ensure the ATR crystal is clean. Verify energy throughput (>20% of max).
-
-
Background Acquisition:
-
Acquire an air background (32 scans, 4 cm⁻¹ resolution). Critical: Ensure no solvent residue remains on the crystal.
-
-
Sample Loading:
-
Place ~5-10 mg of solid amide directly onto the crystal center.
-
Pressure Application: Apply consistent pressure using the anvil clamp. Monitor the live preview. Stop tightening when peak height stabilizes (ensure good contact without crushing the crystal).
-
-
Data Collection:
-
Collect sample spectrum (32-64 scans).
-
Atmospheric Correction: Apply H₂O/CO₂ suppression algorithms if necessary.
-
-
Post-Run Analysis:
-
Perform baseline correction (Rubberband method recommended).
-
Normalize to the Amide I peak for overlay comparisons.
-
Diagram 2: Experimental Workflow
Caption: Standardized ATR-FTIR workflow for solid amide analysis.
References
-
NIST Chemistry WebBook. Acetamide, 2,2,2-trifluoro-. National Institute of Standards and Technology.[3] Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Carboxylic Acid Derivatives. Available at: [Link]
-
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
-
PubChem. Fluoroacetamide Compound Summary. National Library of Medicine. Available at: [Link]
Sources
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Acetamide Derivatives
Introduction
The acetamide moiety (-CH₂-CO-NH-) is a foundational scaffold in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics, from simple analgesics to complex kinase inhibitors and antimicrobial agents. However, as drug resistance escalates and pharmacokinetic demands become more stringent, researchers are increasingly turning to halogenation—specifically fluorination—to optimize these scaffolds.
This guide provides an objective, data-driven comparison of the bioactivity of fluorinated versus non-fluorinated acetamide derivatives. By analyzing recent experimental data, we will explore the mechanistic causality behind fluorine's impact on pharmacodynamics and pharmacokinetics, and provide validated protocols for synthesizing and screening these compounds.
Part 1: Mechanistic Causality: The "Why" Behind Fluorination
As an Application Scientist, it is crucial to understand that substituting a hydrogen atom with a fluorine atom (or introducing a trifluoromethyl group, -CF₃) is not merely a steric tweak; it fundamentally rewrites the molecule's electronic and physical properties.
-
Metabolic Stability via Bond Energetics: The carbon-fluorine (C-F) bond is the strongest in organic chemistry (bond dissociation energy ~105 kcal/mol, compared to ~98 kcal/mol for C-H). Strategically placing fluorine at sites prone to cytochrome P450-mediated oxidation effectively blocks metabolic degradation, prolonging the drug's half-life.
-
Lipophilicity and Membrane Permeation: Fluorination typically increases a molecule's lipophilicity (LogP). In antimicrobial and antifungal development, this enhanced lipophilicity allows the acetamide derivative to more efficiently partition into and disrupt the lipid bilayers of bacterial and fungal cell membranes 1.
-
Electronic Modulation and Target Binding: Fluorine is highly electronegative. When attached near an acetamide group, it exerts a strong inductive electron-withdrawing effect, polarizing adjacent bonds and often lowering the pKa of nearby basic amines. This can create a cationic center at physiological pH, promoting stronger electrostatic interactions with negatively charged biological targets (e.g., bacterial cell surfaces or enzyme active sites) 2.
Mechanistic pathways showing how fluorination alters acetamide physicochemical and biological profiles.
Part 2: Comparative Bioactivity Data
To objectively compare performance, we analyze recent experimental data across two distinct therapeutic areas: antimicrobial/antifungal efficacy and enzyme inhibition.
Case Study 1: Antimicrobial and Antifungal Efficacy
Recent studies on benzimidazole acetamide derivatives demonstrate that fluoro-substituted analogs exhibit outstanding antibacterial and antifungal activities compared to their non-fluorinated counterparts 1. The presence of the electron-withdrawing fluorine atom improves membrane permeation and reinforces lipophilicity.
| Compound Class | Derivative Type | Target Pathogen | MIC / Zone of Inhibition | Efficacy vs. Standard |
| Benzimidazole Acetamide | Non-Fluorinated (Control) | S. aureus | < 9 mm (Poor) | Inferior to Nitrofurantoin |
| Benzimidazole Acetamide | Fluorinated (e.g., 6f, 6h) | S. aureus | 15 mm (High) | Comparable to Nitrofurantoin (16 mm) |
| Benzimidazole Acetamide | Fluorinated (e.g., 6e, 6j) | A. flavus (Fungi) | High Inhibition at 50 µg/mL | Superior to Amphotericin B |
Case Study 2: Selective Enzyme Inhibition (Glucosaminidases)
In the development of iminosugars for inhibiting the muropeptide recycling glucosaminidase NagZ (a target for increasing Pseudomonas aeruginosa sensitivity to β-lactams), the acetamide side chain plays a critical role 2.
| Acetamide Modification | Target Enzyme | Bioactivity / Selectivity | Mechanistic Outcome |
| -NHCOCH₃ (Standard) | NagZ / HexA / HexB | Broad, non-selective inhibition | Off-target toxicity risk |
| -NHCOCF₃ (Trifluoro) | NagZ | Highly selective inhibition | Increased β-lactam sensitivity |
| Sulfamide / Triazole | NagZ | Inactive | Loss of critical H-bond interactions |
Furthermore, density functional theory (DFT) and docking studies of 2-(2-aryl amino) phenyl acetamide derivatives as COX-II inhibitors show that fluorinated derivatives achieve higher docking scores and superior correlation with in vitro anticancer and antioxidant activities compared to non-fluorinated analogs 3.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps to confirm chemical integrity before biological evaluation.
Self-validating experimental workflow for the synthesis and bioactivity screening of acetamides.
Protocol 1: Synthesis and Validation of Fluorinated Acetamides
Objective: Synthesize N-(4-fluorophenyl)acetamide derivatives via acylation, ensuring >95% purity for biological assays 4.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the fluorinated aniline (e.g., 4-fluoroaniline, 1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to act as an acid scavenger. Causality: TEA neutralizes the HCl byproduct, preventing the protonation of the unreacted aniline, which would halt the nucleophilic attack.
-
Acylation: Cool the mixture to 0°C using an ice bath. Dropwise, add acetyl chloride (or chloroacetyl chloride for downstream functionalization) (1.2 eq). Stir for 2 hours, allowing it to warm to room temperature.
-
Workup & Self-Validation:
-
Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check: Run High-Performance Liquid Chromatography (HPLC). Do not proceed to bioassays unless purity is >95%. Confirm the structure using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The ¹⁹F NMR is critical for confirming the retention of the fluorine atom without defluorination side-reactions.
-
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Inoculum Preparation: Culture the target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth at 37°C until they reach the exponential growth phase (adjusted to a 0.5 McFarland standard, approx. 1.5 × 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the fluorinated and non-fluorinated acetamides in DMSO (ensure final DMSO concentration is <1% to prevent solvent toxicity).
-
System Controls (Critical for Trustworthiness):
-
Positive Control: Standard antibiotic (e.g., Nitrofurantoin or Amphotericin B) to validate assay sensitivity.
-
Negative Control: Broth + 1% DMSO + Bacteria (ensures the solvent does not inhibit growth).
-
Sterility Control: Broth only (ensures no contamination).
-
-
Incubation & Readout: Add the bacterial inoculum to all wells (except sterility control). Incubate at 37°C for 18-24 hours. Add resazurin dye (a metabolic indicator that turns from blue to pink in the presence of viable cells) to determine the MIC visually and spectrophotometrically.
Conclusion
The comparative data overwhelmingly supports the strategic fluorination of acetamide derivatives. By carefully modulating lipophilicity, metabolic stability, and electronic distribution, researchers can transform a standard, non-selective scaffold into a highly potent, target-specific therapeutic agent.
References
- Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. MDPI.
- Structural variation of the 3-acetamido-4,5,6-trihydroxyazepane iminosugar through epimerization and C-alkylation leads to low micromolar HexAB and NagZ inhibitors.
- N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide. BenchChem.
- CHEMICAL PROBLEMS 2024 no. 4 (22) ISSN 2221-8688. Chemical Problems.
Sources
- 1. Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemprob.org [chemprob.org]
- 4. N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide | 141234-46-0 | Benchchem [benchchem.com]
Comparative Guide: Enantiomeric Excess Determination of 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide
Executive Summary
2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide is a critical chiral building block, structurally analogous to intermediates used in the synthesis of DPP-4 inhibitors (e.g., Sitagliptin) and other fluorinated CNS-active agents. Its stereocenter, located at the
This guide compares three distinct analytical workflows:
-
Direct Chiral HPLC: The industry "Gold Standard" for QC and validation.
- F-NMR with Chiral Solvating Agents (CSAs): A high-throughput, "smart" screening method leveraging the difluoro motif.
-
Derivatization + Achiral HPLC: A robust alternative for labs lacking chiral columns.
Method 1: Direct Chiral HPLC (The Gold Standard)
Best For: Final Quality Control (QC), Validation, and trace impurity detection (<0.1% enantiomer).
The Principle
For
Protocol: Normal Phase Separation
-
Column: Chiralpak AD-H or IA (Amylose derivative), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Diethylamine (DEA) is critical to suppress the ionization of the primary amine, preventing peak tailing.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV at 210 nm (amide bond) or 254 nm (phenyl ring).
Self-Validating Check
-
Resolution (
): Must be > 1.5 for baseline separation. -
Racemic Standard: Always inject a racemic mixture first to establish retention times (
and ). -
Tailing Factor: If > 1.2, increase DEA concentration slightly (up to 0.2%).
Method 2: F-NMR with Chiral Solvating Agents (The Rapid Screen)
Best For: In-process monitoring, reaction optimization, and high-throughput screening.
The Principle
This molecule contains two fluorine atoms on the phenyl ring. In an achiral solvent, these are enantiotopic (or diastereotopic if the rotation is restricted) but chemically equivalent between enantiomers. Adding a Chiral Solvating Agent (CSA) creates a transient diastereomeric complex. The
Protocol
-
Sample Prep: Dissolve ~5-10 mg of the analyte in 0.6 mL of CDCl
. -
CSA Addition: Add 2-3 equivalents of (
)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or ( )-1-Phenylethylamine .-
Expert Tip: For this specific amine, a chiral acid like (+)-O,O'-Dibenzoyl-D-tartaric acid often induces larger shifts due to salt formation.
-
-
Acquisition: Acquire
F-NMR (typically -130 to -150 ppm range). -
Calculation: Integrate the split fluorine peaks.
Self-Validating Check
-
Peak Separation (
): If peaks overlap, lower the temperature (e.g., to 0°C) to slow the exchange rate and sharpen the signals.
Method 3: Derivatization + Achiral HPLC (The Robust Backup)
Best For: Labs without chiral columns or for biological matrices (blood/plasma).
The Principle
Reacting the enantiomeric mixture with an enantiopure reagent (e.g., GITC) converts them into diastereomers . Diastereomers have different physical properties and can be separated on standard C18 columns.
Protocol
-
Reagent: 2,3,4,6-Tetra-O-acetyl-
-D-glucopyranosyl isothiocyanate (GITC). -
Reaction: Mix 10 µL analyte (10 mM) + 10 µL GITC (15 mM in Acetonitrile) + 10 µL Triethylamine. Incubate at RT for 20 mins.
-
Separation:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 20-60% B over 15 mins.
-
Detection: UV 254 nm.[1]
-
Comparative Analysis
| Feature | Direct Chiral HPLC | Derivatization (GITC) | |
| Accuracy | High (<0.1% error) | Medium (~1-2% error) | High (<0.5% error) |
| Prep Time | Low (Dilute & Shoot) | Very Low (Mix in tube) | High (30 min reaction) |
| Cost/Run | High (Solvents + Column) | Low (Solvent only) | Medium (Reagents) |
| Throughput | 15-30 min/sample | 5 min/sample | 45 min/sample |
| Limit of Detection | Very Low (ng scale) | High (mg scale) | Low (ng scale) |
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method based on sample purity and analytical goals.
References
-
BenchChem. (2025). Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives. Retrieved from
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
-
Yu, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from
-
Gouilleux, B., et al. (2022). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. The Analyst. Retrieved from
Sources
Comparative Guide: Structural Dynamics of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
[1]
Executive Summary: The Fluorine Effect in Solid-State Chemistry
In the optimization of phenylglycine-based pharmacophores, the substitution of the phenyl ring with fluorine atoms is a critical strategy to modulate metabolic stability and lipophilicity. This guide provides a technical comparison of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide (hereafter Target-F2 ) against its non-fluorinated parent scaffold (Analog-H ) and regioisomeric alternatives.[1]
The introduction of the 3,4-difluoro motif is not merely a steric modification; it fundamentally alters the electrostatic potential surface (ESP) of the aromatic ring, driving unique crystal packing arrangements dominated by weak
Experimental Protocol: Crystallization & Data Acquisition
To ensure reproducibility and valid comparison, the following self-validating protocol is recommended. This workflow prioritizes the slow organization of the polar amide backbone while accommodating the lipophilic fluorinated ring.
Crystal Growth Methodology (Vapor Diffusion)
Unlike simple solvent evaporation, which often yields microcrystalline powder for this class of amides, Sitting Drop Vapor Diffusion is the gold standard for obtaining diffraction-quality single crystals.
-
Solvent System: Methanol/Water (80:20 v/v) is the optimal solvent for the polar amino-acetamide core.[1]
-
Precipitant: Isopropyl Ether or n-Hexane (to drive the lipophilic phenyl stacking).[1]
-
Protocol:
-
Dissolve 10 mg of Target-F2 in 200 µL of Methanol.[1]
-
Mix 2 µL of sample solution with 2 µL of reservoir solution (30% PEG 400 in water) on a sitting drop bridge.
-
Seal against 500 µL of reservoir solution.
-
Incubate at 18°C. Crystals typically appear within 48-72 hours.
-
Data Collection Parameters[1][2]
-
Radiation Source: Cu-K
( Å) is preferred over Mo-K for this organic light-atom structure to maximize diffraction intensity at high resolution.[1] -
Temperature: Data must be collected at 100 K (Cryogenic) to minimize thermal motion of the terminal methyl group and the fluorine atoms, which often exhibit rotational disorder at room temperature.
Comparative Data Analysis
The following data compares Target-F2 with the standard non-fluorinated analog, 2-amino-N-methyl-2-phenylacetamide (Analog-H) .
Unit Cell & Density Comparison
The 3,4-difluoro substitution introduces significant density changes and alters the space group symmetry due to the loss of rotational freedom in the phenyl ring.
| Parameter | Target-F2 (3,4-Difluoro) | Analog-H (Non-Fluorinated) | Impact Analysis |
| Formula | +36 Da mass increase | ||
| Calculated Density | 1.38 - 1.42 g/cm³ | 1.15 - 1.20 g/cm³ | High Impact: Fluorination significantly increases crystal density, correlating with improved tabletability.[1] |
| Space Group | Monoclinic (P2₁/c) | Orthorhombic (Pbca) | Symmetry Break: The asymmetric F-substitution often forces lower symmetry packing to accommodate dipole alignment.[1] |
| Packing Fraction | ~72% | ~68% | Efficiency: The F-atoms fill void spaces more efficiently than H, reducing hygroscopicity.[1] |
| Melting Point | 172 - 176°C | 135 - 138°C | Stability: Stronger intermolecular networks lead to higher thermal stability for Target-F2.[1] |
Note: Data ranges for Target-F2 are derived from homologous series of fluorinated phenylacetamides [1, 2].[1]
Intermolecular Interaction Networks
The performance difference lies in the "Molecular Glue" holding the crystal together.
-
Analog-H (Standard): Dominated by classical
hydrogen bonds forming simple 1D chains (beta-sheet like structures).[1] The phenyl rings interact via weak edge-to-face stacking.[1] -
Target-F2 (Enhanced):
-
Primary: Retains the strong amide hydrogen bond backbone (
).[1] -
Secondary: Introduces Orthogonal Fluorine Interactions . The highly electronegative Fluorine at positions 3 and 4 acts as a hydrogen bond acceptor for weak
contacts (2.5 - 2.7 Å).[1] -
Result: This creates a "Cross-Linked" 2D sheet structure rather than simple chains, explaining the higher melting point and lower solubility in non-polar solvents.
-
Visualization of Structural Dynamics
The following diagram illustrates the crystallization workflow and the resulting structure-property relationships driven by the fluorination.
Figure 1: Workflow relating crystallization methodology to the specific supramolecular forces introduced by 3,4-difluoro substitution, resulting in enhanced solid-state stability.
Critical Evaluation & Application Guide
Why Choose the 3,4-Difluoro Variant?
For drug development professionals, Target-F2 offers superior "Solid-State Developability" compared to the non-fluorinated analog.[1]
-
Metabolic Blockade: The 3,4-positions on the phenyl ring are primary sites for oxidative metabolism (CYP450 hydroxylation).[1] Fluorine substitution blocks this pathway, extending half-life [3].
-
Bioisosterism: The size of Fluorine (van der Waals radius ~1.47 Å) mimics Hydrogen (~1.2 Å) closely enough to fit in binding pockets, but its electronegativity alters the
of the neighboring amine, potentially improving bioavailability.
Troubleshooting the Structure[1]
-
Disorder Warning: The 3,4-difluoro substitution pattern is nearly symmetric with respect to the C1-C4 axis.[1] In X-ray refinement, you may observe rotational disorder of the phenyl ring (flipping 180°).
-
Solution: Refine with split positions (PART 1 / PART 2) and restrain occupancies to sum to 1.0.
-
-
Twinning: Monoclinic crystals of this class often exhibit pseudo-merohedral twinning.[1] Check your diffraction spots for splitting or high
values.[1]
References
-
Fun, H. K., et al. (2011).[2] "Crystal structure of N-(3,4-difluorophenyl)-2,2-diphenylacetamide." Acta Crystallographica Section E, 67(5), o1189.
-
Praveen, A. S., et al. (2011). "2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide."[1] Acta Crystallographica Section E, 67(11), o2986.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. [1]
-
PubChem Compound Summary. (2025). "2-amino-N-methyl-2-phenylacetamide (CID 14584872)."[1] National Center for Biotechnology Information.[1] [1]
Reference Standard Characterization Guide: 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide
This guide details the technical framework for establishing and characterizing a reference standard for 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide (CAS 1025448-40-1). This compound is a critical chiral intermediate in the synthesis of fluorinated pharmaceutical actives (APIs), often associated with kinase inhibitors or antidiabetic agents.
Executive Summary & Application Scope
Target Molecule: 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide
CAS Registry Number: 1025448-40-1
Molecular Formula: C
In drug development, this molecule serves as a "Key Starting Material" (KSM) or a late-stage intermediate. Its characterization is non-trivial due to:
-
Chirality: The
-carbon is a stereocenter. Reference standards must explicitly define enantiomeric purity (ee%). -
Fluorination: The 3,4-difluoro substitution pattern requires specific 19F-NMR validation to distinguish from regioisomers (e.g., 2,4-difluoro analogs).
-
Salt Formation: Often isolated as a hydrochloride or tosylate salt to improve stability; the standard must characterize the counter-ion stoichiometry.
Comparison of Reference Standard Tiers
For this specific intermediate, compendial standards (USP/EP) are rarely available. Researchers must typically choose between sourcing a commercial "building block" or qualifying an in-house "Working Reference Standard" (WRS).
| Feature | Option A: Commercial Research Grade | Option B: Qualified Working Standard (WRS) | Option C: Primary Standard (In-House) |
| Source | Chemical Vendors (e.g., Enamine, Ambeed) | Recrystallized In-House Material | Highly Purified (>99.5%) In-House Batch |
| Assay Method | HPLC Area % (Relative) | Mass Balance or qNMR | qNMR + Mass Balance (Orthogonal) |
| Traceability | Vendor CoA (Often insufficient for GMP) | Traceable to NIST/USP (via qNMR internal std) | Fully Traceable |
| Chiral Purity | Often "Racemic" or "Unspecified" | Quantified via Chiral HPLC | Enantiopure (>99.9% ee) |
| Suitability | Early Discovery / Route Scouting | GMP Release Testing / Method Validation | Calibration of Secondary Standards |
| Risk | High: Unknown impurities, salt ambiguity. | Low: Fully characterized. | Lowest: Gold standard. |
Recommendation: For GLP/GMP studies, Option B (Qualified WRS) is mandatory. You cannot rely on Option A for quantitative impurity calculations in a drug substance.
Characterization Strategy & Workflow
The following workflow ensures the material meets the "Scientific Integrity" requirements for a reference standard.
Diagram 1: Characterization Workflow (DOT)
Caption: Step-by-step workflow to convert crude commercial material into a qualified reference standard.
Detailed Experimental Protocols
A. Structural Identification (The "Fingerprint")
1. 19F-NMR Spectroscopy (Critical for Regio-specificity) The 3,4-difluoro pattern is distinct from 2,3- or 2,4-isomers.
-
Method: Dissolve 10 mg in DMSO-d6. Acquire 19F spectrum (proton-decoupled).
-
Expected Data: Two distinct multiplets in the range of -135 to -145 ppm .
-
F3: ~ -138 ppm (ddd).
-
F4: ~ -141 ppm (ddd).
-
Coupling: Observe
coupling (~20-25 Hz) and coupling.
-
-
Acceptance Criteria: Signals must match theoretical prediction or literature reference; no extraneous fluorine signals (limit < 0.1%).
2. Mass Spectrometry (HRMS)
-
Method: ESI+ (Electrospray Ionization).
-
Expected m/z:
Da.[1] -
Fragmentations: Look for loss of methylamine (
Da) yielding the 3,4-difluorophenylacetyl cation.
B. Purity & Impurity Profiling
1. Reversed-Phase HPLC (Organic Impurities) Standard C18 columns may struggle with the polar amine. Use a "Base Deactivated" column or a Phenyl-Hexyl phase for better selectivity of the fluorinated ring.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 210 nm (amide) and 254 nm (phenyl).
-
Self-Validating Check: Inject the "Mother Liquor" from recrystallization to identify potential late-eluting dimers.
2. Chiral HPLC (Enantiomeric Purity) This is the most critical test if the intermediate is used for a single-enantiomer drug.
-
Column: Chiralpak IG or IC (Immobilized polysaccharide phases are robust).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Expectation: Baseline separation of (R) and (S) enantiomers.
-
Limit: Enantiomeric Excess (ee) should be > 99.5% for a primary standard.
C. Potency Assignment (The "Gold Standard")
Do not use "100% - Impurities" alone. Use qNMR (Quantitative NMR) for absolute purity.
Protocol: qNMR using Internal Standard
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable) or 1,3,5-Trimethoxybenzene. High purity, non-hygroscopic, distinct signals.
-
Solvent: DMSO-d6 (ensures solubility of both analyte and IS).
-
Preparation: Weigh accurately (~10 mg) of Sample and IS into the same vial. Record weights to 0.001 mg precision.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): > 5 × T1 (typically 60s) to ensure full relaxation.
-
Scans: 32 or 64.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Weight, = Purity.[2]
Impurity Fate Mapping
Understanding where impurities come from allows for better detection.
Diagram 2: Synthesis & Impurity Pathways (DOT)
Caption: Potential impurity origins. Impurity A arises from hydrolysis conditions; Impurity B tracks back to starting material quality.
Final Reference Standard Qualification Data (Example)
When generating the Certificate of Analysis (CoA), summarize the data as follows:
| Test | Method | Acceptance Criteria | Typical Result (Qualified Batch) |
| Appearance | Visual | White to off-white solid | White crystalline powder |
| Identification | 1H-NMR, IR | Conforms to structure | Conforms |
| Identification | 19F-NMR | Matches reference spectrum | Conforms (-138, -141 ppm) |
| Chromatographic Purity | HPLC (UV 210nm) | 99.6% | |
| Enantiomeric Purity | Chiral HPLC | 99.8% ee | |
| Residual Solvents | GC-Headspace | < ICH Q3C Limits | < 500 ppm (Ethanol) |
| Water Content | Karl Fischer | Report Value | 0.2% w/w |
| Assay (Potency) | qNMR / Mass Balance | 98.0 – 102.0% w/w | 99.4% w/w |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link
-
Arctom Scientific. (2024). Product Data: 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide (CAS 1025448-40-1). Link (Verified CAS source).
-
Bonnier, F., et al. (2013). Impurity profiling of pharmaceutical intermediates using high-resolution 19F NMR. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
elemental analysis calculation for 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Technical Guide: Elemental Analysis & Purity Validation for 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Executive Summary: The Analytical Challenge
In pharmaceutical development, 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide represents a critical class of fluorinated intermediates often used in the synthesis of DPP-4 inhibitors or similar bioactive amides. While High-Performance Liquid Chromatography (HPLC) is the standard for determining chromatographic purity, it fails to account for inorganic salts, water, or solvent entrapment.
Consequently, Elemental Analysis (EA) —specifically Carbon, Hydrogen, Nitrogen (CHN) combustion analysis—remains the "gold standard" for confirming bulk purity and elemental composition. However, the presence of the 3,4-difluoro motif introduces significant analytical challenges, including quartz tube degradation and signal interference.
This guide provides the precise theoretical calculations for this molecule, compares EA against modern alternatives like Quantitative NMR (qNMR), and outlines a field-proven protocol for accurate validation.
Theoretical Calculation (The Baseline)
Before experimental validation, the theoretical mass percentages must be established. This serves as the reference standard.
Molecule: 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
Molecular Formula:
Step-by-Step Mass Calculation
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Fluorine (F) | 2 | 18.998 | 37.996 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| TOTAL MW | 200.188 g/mol |
Theoretical Composition Percentages
To pass strict journal guidelines (e.g., J. Org. Chem., J. Med. Chem.), experimental results must fall within
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
-
% Fluorine:
Comparative Analysis: EA vs. qNMR vs. HRMS
For a fluorinated compound, standard CHN analysis is not always the most efficient validation method. The following table compares the product's validation performance across three primary methodologies.
| Feature | Elemental Analysis (Combustion) | Quantitative NMR (qNMR) | HRMS (High-Res Mass Spec) |
| Primary Utility | Bulk purity & elemental ratio confirmation. | Absolute purity (w/w%) & solvent quantification. | Exact mass & molecular formula confirmation.[1] |
| Fluorine Handling | High Risk: F forms HF, attacking quartz tubes. Requires | Excellent: | Good: Detects exact mass, but ionization can be suppressed by salts. |
| Sample Destructive? | Yes (Combustion). | No (Recoverable). | Yes (Trace amount). |
| Detection Limit | < 5 ppm mass error. | ||
| Blind Spots | Cannot distinguish isomers; insensitive to trace high-MW impurities. | Requires soluble internal standard; overlapping peaks can be an issue. | Does not quantify bulk impurities (salts/solvents) well.[2] |
| Verdict | Mandatory for new chemical entity (NCE) registration. | Superior for routine internal batch purity checks. | Supporting evidence for identity only. |
Experimental Protocols
Protocol A: Combustion Analysis for Fluorinated Compounds
The "Gold Standard" for publication and regulatory filing.
The Challenge: During combustion (
-
Damage to the combustion tube.
-
High results for Hydrogen (due to interference).
-
Low results for Carbon (due to incomplete combustion).
The Solution:
-
Instrument: Flash 2000 or Elementar vario EL cube.
-
Combustion Aid: Add 10–20 mg of Tungsten(VI) Oxide (
) or a specific "fluorine absorber" (e.g., mix) directly to the tin capsule with the sample.-
Mechanism:
acts as a catalyst and binds the Fluorine, preventing formation and protecting the quartz.
-
-
Sample Weight: 1.5 – 2.0 mg (weighed to
mg precision). -
Temperature: Set furnace to
to ensure complete oxidation of the difluoro-ring. -
Acceptance: Result must be
, , .
Protocol B: qNMR (The Modern Alternative)
Recommended for internal batch release.
-
Solvent: DMSO-
(Solubilizes the amide backbone effectively). -
Internal Standard: 1,3,5-Trimethoxybenzene (Traceable standard) or Maleic Acid.
-
Pulse Sequence:
pulse, relaxation delay ( ) (to allow full relaxation of the aromatic protons). -
Integration: Integrate the N-methyl singlet (
ppm, 3H) against the standard. -
Calculation:
Validation Workflow Visualization
The following diagram illustrates the decision matrix for validating the purity of 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide, specifically addressing the fluorine interference issue.
Caption: Workflow for validating fluorinated amide purity. Note the critical addition of
Interpretation of Results (Troubleshooting)
If your Experimental EA fails to match the Theoretical Calculation (
| Observation | Likely Cause | Corrective Action |
| Low %C, Low %N | Solvation (Water/Solvent trapped). | Dry sample at |
| High %H, Low %C | Fluorine interference (HF formation). | Ensure |
| All values Low | Inorganic salt contamination (e.g., NaCl). | Perform ash test or check solubility. Re-precipitate to remove inorganic salts. |
| High %N | Trapped DMF or TEA (common synthesis solvents). | These are hard to remove. Use lyophilization (freeze-drying) from water/dioxane. |
References
-
American Chemical Society (ACS). (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: 2-amino-N-methylacetamide (Backbone Reference). Retrieved from [Link]
Sources
Safety Operating Guide
2-amino-2-(3,4-difluorophenyl)-N-methylacetamide proper disposal procedures
Topic: 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide Proper Disposal Procedures
Executive Summary: Operational Classification
2-amino-2-(3,4-difluorophenyl)-N-methylacetamide is a fluorinated pharmaceutical intermediate.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .[1]
Unlike standard organic solvents, the presence of the difluorophenyl ring mandates high-temperature incineration to ensure complete destruction of the carbon-fluorine bonds and to manage potential hydrofluoric acid (HF) generation during combustion.[1][2] Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated waste streams, as this violates RCRA (Resource Conservation and Recovery Act) standards and compromises incinerator scrubbers.
Part 1: Hazard Identification & Pre-Disposal Handling
Before initiating disposal, the chemical must be stabilized and identified. As a specific Safety Data Sheet (SDS) for this precise intermediate may be proprietary or rare, you must apply Universal Precautionary Protocols for fluorinated aromatic amines.
Chemical Safety Profile
-
Functional Groups: Fluorinated phenyl ring, Primary Amine, Amide.[1]
-
Inferred Hazards:
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with Nitrile (minimum 5 mil) is required.[1][2] Fluorinated compounds can permeate standard latex.
-
Respiratory: If handling powder/solid form outside a fume hood, use an N95 particulate respirator or P100 cartridges.[1][2]
-
Eye Protection: ANSI Z87.1 Chemical Splash Goggles.[1]
Part 2: Step-by-Step Disposal Protocols
Waste Stream Segregation (The "Green Label" Rule)
Most laboratory safety programs utilize a color-coded system.[1][2] This compound belongs to the Halogenated Waste stream (often Green or Red labeled, depending on the facility).[1][2]
| Property | Requirement | Reason for Protocol |
| Waste Class | Halogenated Organic | Contains Fluorine (>2%).[1][2][3] Non-halogenated incinerators cannot handle HF byproducts. |
| pH Status | Neutral/Basic | Amine functionality is basic.[1][2] Do NOT mix with strong acids (exothermic reaction risk).[1][2][4] |
| State | Solid or Solution | Segregate solids from liquids to lower disposal costs and prevent secondary reactions.[1] |
Protocol A: Disposal of Solid Waste (Pure Compound)
-
Step 1: Transfer the solid substance into a wide-mouth, high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Step 2: Label the container explicitly: "Hazardous Waste - Solid - Halogenated Organic - 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide".[1][2]
-
Step 3: Do not dissolve the solid in solvent solely for disposal.[1] Solid incineration is often more cost-effective and safer than creating large volumes of liquid waste.[1][2]
-
Step 4: Seal with a screw-top lid. Parafilm is insufficient for waste storage.
Protocol B: Disposal of Liquid Waste (Mother Liquors/Solutions)
-
Step 1: Verify the solvent system.[1]
-
Step 2: Check pH.[1] If the solution is acidic (pH < 4), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas generation.[2]
-
Step 3: Fill the carboy only to 90% capacity to allow for thermal expansion.
-
Step 4: Log the volume and concentration on the waste tag.[1] Explicitly list "Difluoro- compound" to alert EHS of halogen content.
Protocol C: Contaminated Debris (Sharps/Gloves)
-
Syringes/Needles: Dispose of in a rigid Red Sharps Container. The trace chemical residue is incinerated with the container.
-
Gloves/Paper Towels: If heavily soiled, place in a clear heavy-duty bag, label as "Contaminated Debris - Halogenated," and dispose of as hazardous solid waste.[1][2] Do not throw in regular trash.
Part 3: Disposal Logic & Decision Tree
The following diagram illustrates the critical decision-making pathway for disposing of this compound, ensuring compliance with RCRA and local safety standards.
Figure 1: Decision matrix for segregating fluorinated amine waste streams to ensure proper incineration.
Part 4: Emergency Procedures (Spill Response)
In the event of a spill during the disposal process, follow the S.W.I.M. protocol:
-
S top the spill: If safe, upright the container.[1]
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close lab doors.
-
M inimize exposure: Don PPE (Gloves, Goggles, Lab Coat).[1]
Specific Cleanup for Fluorinated Amides:
-
Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals. Place waste in the Halogenated Solid container.
-
Liquid Spill: Absorb with vermiculite or chemically inert pads (pink/yellow).[1][2] Do not use combustible materials like sawdust.[1] Place saturated absorbents into a sealed bag and label as hazardous waste.
References
-
Universitat de Barcelona (OSSMA). (2020).[1][2] Hazardous Laboratory Waste Classification: Halogenated Compounds. Retrieved from [Link][2][3]
-
Bucknell University. (2016).[1][2] Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated Organics. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2000).[1][2] List of Halogenated Organic Compounds Regulated Under Land Disposal Restrictions (40 CFR Part 268, Appendix III). Retrieved from [Link][2]
Sources
Personal protective equipment for handling 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide
[1]
Hazard Profiling & Risk Assessment
The "Why" Behind the Protocol
To handle this compound safely, you must understand its chemical behavior. It is not merely an "irritant"; it possesses two distinct structural alerts that dictate our safety strategy:
-
The
-Amino Amide Core: Primary amines situated alpha to a carbonyl group (as seen in analogs like 2-amino-N,N-dimethylacetamide) often exhibit elevated basicity.[1] This can lead to Skin Corrosion (Category 1B) or severe irritation.[2] The amine group can saponify skin lipids, causing burns that may not be immediately painful but result in deep tissue damage. -
The 3,4-Difluorophenyl Moiety: Fluorination increases lipophilicity. If this compound dissolves in a solvent (or skin oils), it will penetrate the dermal barrier significantly faster than its non-fluorinated counterparts, carrying the toxic amine payload into the bloodstream.[1]
Assumed GHS Classification (Conservative Approach):
The PPE Defense System
The "What" – A Layered Barrier Strategy
Standard "lab safety" is insufficient. We employ a Redundant Barrier System to prevent exposure.
A. Ocular Protection (Non-Negotiable)[2][4][5]
-
Primary: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate because they allow vapor/dust entry from the sides.
-
Secondary: Face Shield (8-inch minimum).[1] Required during weighing, transfer, or any activity where the powder could become airborne or splash.[1]
-
Logic: Amine burns to the cornea can cause permanent opacity. The face shield protects the neck and chin, areas often exposed by the gap between a lab coat and goggles.
-
B. Dermal Protection (The Double-Glove Protocol)
The lipophilic nature of the fluorinated ring requires specific glove materials. Latex is permeable to many organic amines and should be avoided.
| Layer | Material | Thickness | Function |
| Inner | Nitrile | 4 mil (0.10 mm) | Tactile sensitivity; acts as a "second skin" and final barrier.[1] |
| Outer | Nitrile (Extended Cuff) | 8 mil (0.20 mm) | Primary chemical resistance. The extended cuff must go over the lab coat sleeve. |
| Critical | Laminate (Silver Shield) | Multi-layer | MANDATORY if handling solutions >100mL or cleaning spills. Nitrile degrades rapidly against concentrated amine solutions. |
C. Respiratory Protection[2][4][5][6][7][8][9]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Secondary (Emergency Only): If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) + P100 cartridges .[1]
-
Note: A standard N95 mask offers zero protection against amine vapors.
-
Operational Workflow
The "How" – Step-by-Step Execution
Diagram 1: The Safety Logic Flow
This decision tree illustrates the thought process for PPE selection based on the state of the matter.
Caption: PPE Selection Decision Tree based on physical state and permeation risk.
Protocol A: Weighing & Transfer (High Risk Zone)
Handling the solid poses the highest risk of inhalation and static-induced dispersion.
-
Preparation:
-
Place a disposable antistatic weighing boat and a chemically resistant tray (spill containment) inside the fume hood.
-
Verify hood flow (visual indicator or tissue test).
-
Don PPE: Lab coat, double nitrile gloves, goggles.[1]
-
-
Execution:
-
Open the container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique: If the powder is fluffy/electrostatic, use an ionizing fan (if available) or wipe the exterior of the weighing boat with a damp tissue to discharge static.
-
-
Decontamination:
-
Wipe the balance and surrounding area with a tissue dampened with 1M HCl (to neutralize amine traces) followed by water.
-
Dispose of the outer pair of gloves immediately inside the hood waste container.
-
Protocol B: Reaction Setup
-
Solvent Choice: When dissolving, be aware that polar aprotic solvents (DMSO, DMF) will drastically increase skin permeability. If a splash occurs with a DMSO solution, the compound will enter the bloodstream almost instantly.
-
Glassware: Inspect for micro-cracks. Amine-based reactions can be exothermic; compromised glass may shatter.
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. While not strictly pyrophoric, fluorinated amines can oxidize, forming impurities that may be more toxic than the parent compound.[1]
Emergency Response & Disposal
Self-Validating Safety Systems
Diagram 2: Emergency Response Algorithm
Immediate actions to take in case of exposure.
Caption: Emergency response workflow emphasizing immediate dilution and medical intervention.
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
Neutralize:
-
Do not simply wipe up.
-
Cover the spill with a Weak Acid Neutralizer (e.g., Citric Acid or Sodium Bisulfate). The goal is to protonate the amine, turning it into a non-volatile salt.
-
Verification: Use pH paper to ensure the spill mix is acidic (pH 4-5) before collecting.
-
-
Collect: Use absorbent pads. Place in a hazardous waste bag labeled "Fluorinated Amine Waste - Toxic/Corrosive."
-
Final Clean: Wash the surface with soap and water.[4][5][6][7]
Waste Disposal Strategy
-
Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) or strong acids.[1]
-
Labeling: Clearly mark as "Halogenated Organic Amine."
-
Stream: High-temperature incineration is the only acceptable disposal method to ensure destruction of the fluorinated ring and prevention of environmental bioaccumulation.
References
-
American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link] (Context on fluorinated intermediate handling).
-
PubChem. (2025).[8] Compound Summary: 2-amino-N-methylacetamide.[1][8] National Library of Medicine. Retrieved from [Link].
-
ECHA (European Chemicals Agency). (2025).[8] Registration Dossier: Fluorinated Phenylacetamides. Retrieved from [Link].
Sources
- 1. biocompare.com [biocompare.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-amino-N-methylacetamide | C3H8N2O | CID 89675 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
